2-(Azidomethyl)pyridine
Descripción
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Propiedades
IUPAC Name |
2-(azidomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-10-9-5-6-3-1-2-4-8-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETSXNCIBVRWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672499 | |
| Record name | 2-(Azidomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609770-35-6 | |
| Record name | 2-(Azidomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Azidomethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyridine-Azide Moiety
2-(Azidomethyl)pyridine is a versatile heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry, chemical biology, and materials science. Its structure, which incorporates both a pyridine ring and an azide functional group, makes it a valuable building block for a variety of chemical transformations. The pyridine moiety is a common scaffold in many pharmaceuticals, influencing properties such as solubility, bioavailability, and target binding.[1] The azide group, a high-energy functional group, is a key player in "click chemistry," most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.[2] This bioorthogonal reaction has revolutionized the way complex molecules are assembled, enabling applications from drug discovery and bioconjugation to the development of advanced materials.[2]
This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering practical insights for researchers and professionals working in drug development and related scientific disciplines.
Synthesis of this compound: A Practical Approach
The most common and efficient method for the synthesis of this compound is through a nucleophilic substitution reaction. This involves the displacement of a leaving group on the methyl substituent of a pyridine ring with an azide anion. A readily available and stable starting material for this transformation is 2-(chloromethyl)pyridine hydrochloride.
Reaction Mechanism and Causality
The synthesis proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The azide ion (N₃⁻), typically from sodium azide (NaN₃), acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group. The chloride ion is simultaneously displaced as the leaving group. The use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial for this reaction. These solvents are capable of solvating the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic, thereby accelerating the reaction rate.
The starting material, 2-(chloromethyl)pyridine, is often supplied as its hydrochloride salt to improve its stability and handling.[3][4] Therefore, a weak base, such as sodium bicarbonate (NaHCO₃), is typically added to the reaction mixture to neutralize the hydrochloride and generate the free base form of 2-(chloromethyl)pyridine in situ, which is then susceptible to nucleophilic attack by the azide.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system designed for clarity and reproducibility.
Starting Material: 2-(Chloromethyl)pyridine hydrochloride (Commercially available from suppliers such as Sigma-Aldrich[3] and Thermo Scientific).
Reagents and Solvents:
-
2-(Chloromethyl)pyridine hydrochloride
-
Sodium azide (NaN₃)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-(chloromethyl)pyridine hydrochloride (1.0 eq) and sodium bicarbonate (1.1 eq) in anhydrous DMF.
-
Addition of Sodium Azide: To the stirring suspension, add sodium azide (1.2 eq) portion-wise at room temperature. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, typically higher Rf, product spot indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete (typically within 2-4 hours), pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the crude product to dryness at high temperatures due to the potential for decomposition of the organic azide.
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product as a colorless to pale yellow oil.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Safety Considerations for Handling Organic Azides
Organic azides are energetic compounds and should be handled with caution due to their potential for explosive decomposition upon exposure to heat, shock, or friction. While this compound has a relatively favorable carbon-to-nitrogen ratio, it is imperative to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Scale: Whenever possible, work with small quantities of the material.
-
Temperature: Avoid heating organic azides to high temperatures. When concentrating solutions, use a rotary evaporator with a water bath at a moderate temperature. Never distill organic azides to dryness.
-
Incompatible Materials: Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid. Do not use metal spatulas or stir bars with scratches, as heavy metal azides are highly shock-sensitive.
-
Storage: Store this compound in a cool, dark place, away from heat sources.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data based on the compound's structure and data from similar compounds.
| Analytical Technique | Expected Observations | Interpretation |
| ¹H NMR | δ 8.6-8.5 (d, 1H): Proton on the carbon adjacent to the nitrogen in the pyridine ring. δ 7.8-7.7 (t, 1H): Proton on the carbon para to the nitrogen. δ 7.4-7.2 (m, 2H): Remaining two protons on the pyridine ring. δ 4.5-4.4 (s, 2H): Protons of the methylene (-CH₂-) group. | The chemical shifts and splitting patterns are characteristic of a 2-substituted pyridine ring. The singlet for the methylene group confirms the attachment to the azide, which has no adjacent protons to couple with. |
| ¹³C NMR | δ ~157: Carbon of the pyridine ring attached to the methyl group. δ ~149: Carbon of the pyridine ring adjacent to the nitrogen. δ ~137: Carbon of the pyridine ring para to the nitrogen. δ ~123 & ~122: Remaining two carbons of the pyridine ring. δ ~55: Carbon of the methylene (-CH₂-) group. | The number and chemical shifts of the signals are consistent with the six unique carbon atoms in the molecule. The downfield shift of the methylene carbon is due to the electronegativity of the attached azide group. |
| FTIR | Strong, sharp absorption band at ~2100 cm⁻¹ | This is the characteristic asymmetric stretching vibration of the azide (N₃) functional group. Its presence is a strong indicator of successful azide incorporation. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 134.14 Major Fragments: Loss of N₂ (m/z = 106), fragmentation of the pyridine ring. | The molecular ion peak confirms the molecular weight of the compound. The characteristic loss of a molecule of nitrogen gas (28 amu) is a common fragmentation pathway for organic azides. |
Diagram of the Molecular Structure and Key Functional Groups:
Caption: Key structural features of this compound.
Applications in Drug Development and Beyond
The utility of this compound stems from its dual functionality. The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The azide group serves as a versatile handle for "click" reactions, allowing for the efficient and specific conjugation of the pyridine moiety to other molecules of interest.[2]
Key Applications:
-
Drug Discovery: this compound can be used to synthesize libraries of novel compounds for high-throughput screening. By clicking the azide onto a variety of alkyne-containing fragments, a diverse range of potential drug candidates can be rapidly generated.
-
Bioconjugation: The azide group allows for the labeling of biomolecules, such as proteins and nucleic acids, that have been functionalized with an alkyne. This enables the study of biological processes and the development of targeted drug delivery systems.
-
Materials Science: The formation of triazole linkages via click chemistry is used to create polymers and other materials with tailored properties. The incorporation of the pyridine moiety can introduce desirable characteristics such as metal-coordinating abilities or specific electronic properties.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, with significant applications in drug development and materials science. Its synthesis from readily available starting materials via a robust nucleophilic substitution reaction is straightforward, provided that appropriate safety precautions are taken when handling the energetic azide functionality. The characterization of this compound relies on standard analytical techniques, with the distinctive signals of the pyridine ring and the azide group providing clear confirmation of its structure and purity. As the demand for efficient and modular synthetic methodologies continues to grow, the importance of reagents like this compound in advancing scientific research is set to increase.
References
2-(azidomethyl)pyridine chemical properties and stability
An In-depth Technical Guide to 2-(Azidomethyl)pyridine: Properties, Stability, and Applications
Introduction
This compound, also known as 2-picolyl azide, is a heterocyclic organic azide that has emerged as a cornerstone reagent in modern synthetic chemistry. Its structure, which combines a pyridine ring with a reactive azide functional group, makes it an exceptionally versatile building block. For researchers, scientists, and drug development professionals, this compound is most renowned for its utility in bioorthogonal chemistry, particularly as a key component in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions—a flagship reaction of "Click Chemistry".[1][2] This guide provides a comprehensive overview of its chemical properties, stability considerations, synthesis, and core applications, grounded in established scientific principles and safety protocols.
Part 1: Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective application and safe handling.
Core Chemical Properties
The essential properties of this compound are summarized below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-Picolyl azide, Pyridine, 2-(azidomethyl)- | [3][4] |
| CAS Number | 609770-35-6 | [3][4][5] |
| Molecular Formula | C₆H₆N₄ | [3][4] |
| Molecular Weight | 134.14 g/mol | [3][4][5] |
| Appearance | Light yellow oil (typical) | [6] |
Expected Spectroscopic Signatures
Direct experimental spectra for this compound should be acquired for confirmation. However, based on the analysis of its constituent functional groups and related structures, the following spectroscopic characteristics are anticipated.[7][8]
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Pyridine Ring Protons | δ 7.0 - 8.6 ppm | Protons on the electron-deficient pyridine ring are deshielded and appear in the aromatic region. The specific splitting pattern will depend on their positions relative to the nitrogen and the methylazide group.[7] |
| Methylene Protons (-CH₂-) | δ ~4.5 ppm | The protons of the methylene bridge are adjacent to both the electron-withdrawing pyridine ring and the azide group, leading to a downfield shift. | |
| ¹³C NMR | Pyridine Ring Carbons | δ 120 - 155 ppm | Aromatic carbons of the pyridine ring.[7] |
| Methylene Carbon (-CH₂-) | δ ~50-60 ppm | The methylene carbon is shifted downfield due to the attached electronegative groups. | |
| FT-IR | Azide Asymmetric Stretch (N₃) | ~2100 cm⁻¹ | This is a highly characteristic, strong, and sharp absorption band for the azide functional group, making it an excellent diagnostic peak.[8] |
| Aromatic C-H Stretch | ~3050 - 3100 cm⁻¹ | Typical for C-H bonds on an aromatic ring.[7] | |
| C=N, C=C Stretch | ~1400 - 1600 cm⁻¹ | Vibrations characteristic of the pyridine ring. |
Part 2: Synthesis and Core Reactivity
The utility of this compound stems from its straightforward synthesis and its predictable, high-yield reactivity in one of chemistry's most powerful conjugation reactions.
Synthesis of this compound
The most common and reliable method for preparing this compound is through a nucleophilic substitution reaction. This involves treating a 2-(halomethyl)pyridine precursor, such as 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine, with an azide salt like sodium azide (NaN₃). The halide serves as an excellent leaving group, readily displaced by the azide nucleophile.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. This compound | C6H6N4 | CID 45791266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 609770-35-6 | FA121941 [biosynth.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling and Storage of 2-(Azidomethyl)pyridine
Section 1: Executive Summary
2-(Azidomethyl)pyridine is a versatile reagent increasingly utilized by researchers in drug development and chemical synthesis, particularly in "click chemistry" applications.[1] Its utility, however, is matched by its significant potential hazards. As an organic azide, it belongs to a class of energy-rich molecules that can be sensitive to external stimuli such as heat, light, shock, and pressure, potentially leading to explosive decomposition.[1][2] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. Adherence to these protocols is not merely a matter of regulatory compliance but a critical necessity for ensuring the safety of laboratory personnel and infrastructure. The procedures outlined herein are synthesized from established safety principles for organic azides and are intended for an audience of trained researchers, scientists, and drug development professionals.
Section 2: Hazard Analysis of this compound
Introduction to the Molecule
This compound, also known as picolyl azide, is a pyridine derivative containing a reactive azidomethyl group.[3] This structure makes it a valuable building block for synthesizing more complex molecules, often via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.[1] Despite its synthetic advantages, the presence of the azide functional group (-N₃) classifies it as an energetic material, demanding rigorous safety precautions.[4][5]
Inherent Risks of the Azido Functional Group
Organic azides are known for their potential to decompose rapidly and exothermically, releasing nitrogen gas.[6] This decomposition can be initiated by:
-
Heat: Elevated temperatures can lead to violent decomposition.[7]
-
Shock and Friction: Physical impact, scratching, or grinding can trigger explosive decomposition.[1][2] Use of ground glass joints should be avoided.[2][8]
-
Light: Some azides are light-sensitive and should be stored in amber containers.[4][5]
-
Acid Contact: Contact with acids can form hydrazoic acid (HN₃), which is both highly toxic and explosive.[4][6][9]
-
Heavy Metals: Contact with heavy metals (e.g., copper, lead, silver, mercury, zinc) or their salts can form dangerously shock-sensitive and explosive metal azides.[5][6][9]
Stability Assessment of this compound
The stability of an organic azide can be empirically estimated using established guidelines. For this compound (C₆H₆N₄), these rules provide critical insight.[3]
-
Carbon to Nitrogen (C/N) Ratio: This rule compares the number of carbon atoms to nitrogen atoms. A higher C/N ratio generally indicates greater stability. For this compound, the C/N ratio is 6 carbons / 4 nitrogens = 1.5. Organic azides with a C/N ratio between 1 and 3 can often be synthesized and isolated but should be handled with care, stored as solutions (≤1 M) below room temperature, and limited to quantities of 5 grams or less.[1][2][10]
-
The "Rule of Six": This guideline suggests that a molecule should have at least six carbon atoms for each energetic group (like an azide) to provide sufficient dilution to render the compound relatively safe.[1][4] this compound has exactly six carbon atoms for its one azide group, placing it on the borderline of this rule and underscoring the need for caution.
Based on these assessments, this compound should be treated as a potentially explosive compound.
Physicochemical and Toxicological Data
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄ | [3] |
| Molecular Weight | 134.14 g/mol | [3][11] |
| CAS Number | 609770-35-6 | [3] |
| Appearance | Light yellow oil | [12] |
| Toxicity | While specific data for this compound is limited, organic azides are generally considered highly toxic. The azide ion has a toxicity similar to cyanide.[5] Exposure can cause dizziness, weakness, headache, low blood pressure, and respiratory failure.[1][4] |
Section 3: Pre-Handling & Laboratory Setup
A proactive approach to safety begins before the reagent is handled. The experimental environment must be engineered to mitigate the risks.
Engineering Controls
-
Chemical Fume Hood: All work with this compound must be conducted inside a certified chemical fume hood to contain any potential release of toxic vapors or aerosols.[8]
-
Blast Shield: A sturdy, portable blast shield must be positioned between the experiment and the user at all times. For experiments at a scale larger than 1 gram, this is mandatory.[2][8]
-
Uncluttered Workspace: The fume hood should be kept clear of unnecessary equipment and chemicals to minimize collateral damage in case of an incident.[2]
Personal Protective Equipment (PPE)
Standard laboratory PPE is insufficient. The following must be worn:
-
Safety Goggles: Standard safety glasses are inadequate. Chemical splash goggles are required.
-
Face Shield: A full-face shield should be worn in conjunction with safety goggles.[2]
-
Flame-Resistant Lab Coat: A standard lab coat is flammable; a flame-resistant version is essential.
-
Chemical-Resistant Gloves: Nitrile gloves are a minimum requirement. Check glove compatibility charts for breakthrough times.[10]
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory.[13]
Diagram: Safe Handling Workspace
Caption: Required engineering controls and setup within a chemical fume hood.
Incompatible Materials
Strict segregation from the following is mandatory to prevent violent reactions:
-
Acids: Forms highly toxic and explosive hydrazoic acid.[4]
-
Heavy Metals & Salts: (e.g., Cu, Pb, Hg, Ag, Zn). Forms extremely shock-sensitive metal azides.[4][5]
-
Halogenated Solvents: (e.g., Dichloromethane, Chloroform). Can form explosive di- and tri-azidomethane.[2][4][5]
-
Strong Oxidizing Agents: Can lead to violent reactions.
-
Other Incompatibles: Carbon disulfide, bromine, dimethyl sulfate.[2][5]
Section 4: Standard Operating Procedures (SOP) for Handling
Protocol for Weighing and Transferring
-
Preparation: Don all required PPE. Ensure the blast shield is in place inside the fume hood.
-
Use Non-Metal Tools: Use only plastic, ceramic, or Teflon-coated spatulas for transferring the material. Metal spatulas can form shock-sensitive metal azides upon scraping.[4][8]
-
Weighing: Tare a clean, non-metal container (e.g., glass vial). Carefully transfer the desired amount of this compound. Avoid any scraping or application of friction.
-
Dissolution: If preparing a solution, add the solvent to the weighed azide in situ. Do not add the azide to the bulk solvent.
-
Cleanup: Immediately decontaminate the spatula and any affected surfaces as described in Section 7.
Protocol for Use in a Reaction
-
Scale Limitation: Initial experiments should always be conducted on a small scale (<1.0 g).[5] Do not scale up without a thorough risk assessment reviewed by the principal investigator.[2]
-
Temperature Control: Perform the reaction in a vessel equipped with a thermometer and an efficient cooling system (e.g., ice bath) to manage any exotherms.
-
Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent reactions with air or moisture.
-
Glassware: Avoid using glassware with ground glass joints where possible, as friction can be an ignition source.[8] If necessary, ensure joints are well-lubricated and handled gently.
-
Work-up:
-
Quenching: Before work-up, ensure any unreacted azide is safely quenched (see Section 7.1).
-
Purification: Never use distillation or sublimation for purification. [5] These methods concentrate the azide and apply heat, creating a high risk of explosion. Purification should be limited to extraction, precipitation, or carefully considered column chromatography for compounds that satisfy stability rules.[5][10]
-
Concentration: Do not concentrate azide-containing solutions to dryness using rotary evaporation.[2] If solvent removal is necessary, it should be partial and performed at low temperatures. It is safest to use the azide solution directly in the next step.
-
Section 5: Storage Protocols
Improper storage is a common cause of laboratory incidents involving energetic compounds.
Storage Conditions
-
Temperature: Store in a refrigerator or freezer at a designated, explosion-proof location. Recommended temperatures are often between 2-8°C or -18°C.[4][5][11]
-
Light: Store in an amber or opaque container to protect from light.[4][10]
-
Atmosphere: Ensure containers are tightly sealed to prevent evaporation and contact with moisture.[10]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -18°C | Reduces decomposition rate and vapor pressure.[4][5] |
| Location | Dedicated, explosion-proof refrigerator/freezer | Prevents ignition from electrical sparks. |
| Container | Tightly sealed, amber vial/bottle (plastic preferred) | Protects from light and contamination.[4] |
| Segregation | Store away from all incompatible materials (See 3.3) | Prevents accidental mixing and violent reactions.[2] |
| Labeling | Clearly label with compound name, date received/synthesized, and a prominent "Explosive Hazard" warning | Ensures proper identification and awareness of risk.[10] |
Section 6: Emergency Response Protocols
Rapid and correct response to an emergency is critical. All personnel working with azides must be familiar with these procedures.
Diagram: Emergency Response Flowchart
Caption: Decision-making flowchart for emergency situations involving azides.
Spill Management
-
Small Spill (in a fume hood):
-
Alert personnel in the immediate area.[13]
-
Gently cover the spill with an absorbent material like vermiculite or sand. Do not use paper towels for neat material.[10]
-
For solid spills, gently wet the covering with a pH > 9 buffer solution to prevent dust formation.[10][14]
-
Using non-metal, non-sparking tools, carefully collect the absorbed material into a designated, non-metal container.[8]
-
Wipe the area with a pH > 9 buffer solution and then decontaminate with 70% ethanol.[10][13]
-
Label the container as "Azide Contaminated Waste" and dispose of it according to institutional guidelines.[10]
-
-
Large Spill (or any spill outside a fume hood):
Personal Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14][15]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14][15]
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[14][15]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[14][15]
Section 7: Waste Management & Decontamination
Proper disposal is the final and critical step in the safe handling workflow.
Quenching and Deactivation
Before disposal, it is best practice to convert organic azides into a more stable derivative, such as an amine.[4] This can often be achieved by reduction (e.g., with Staudinger reaction using triphenylphosphine or catalytic hydrogenation). The specific method must be compatible with the overall molecular structure.
For dilute aqueous solutions of azide (<5%), a common destruction method involves reacting with freshly prepared nitrous acid (from sodium nitrite and an acid) in a fume hood. This process releases toxic nitric oxide (NO) gas and must be performed with extreme care by experienced personnel.[14]
Waste Segregation and Disposal
-
All azide-containing waste, including contaminated consumables (gloves, pads, vials), must be collected in a clearly labeled, dedicated waste container.[8][10]
-
Never mix azide waste with acidic waste streams.[5]
-
Never pour azide solutions down the drain. Over time, explosive heavy metal azides can form in the plumbing.[13]
-
Follow all institutional and local regulations for hazardous waste disposal.
Decontamination of Glassware and Surfaces
-
Rinse all glassware and work surfaces first with a basic solution (pH > 9 buffer) to prevent the formation of hydrazoic acid.[10]
-
Follow this with a standard cleaning procedure (e.g., soap and water, then solvents like ethanol or acetone).
Section 8: Conclusion
This compound is a powerful synthetic tool, but its energetic nature demands the highest level of respect and caution. By understanding the inherent hazards, implementing robust engineering and personal protective controls, and strictly adhering to the detailed procedures for handling, storage, and disposal, researchers can mitigate the risks and utilize this compound safely. A culture of safety, built on expertise and procedural discipline, is paramount. Always consult your institution's Environmental Health & Safety (EH&S) department before working with this or any other energetic material.
Section 9: References
-
University of Pittsburgh. (2013). Safe Handling of Azides. --INVALID-LINK--
-
Thorn-Seshold, O. LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides. --INVALID-LINK--
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45791266, this compound. --INVALID-LINK--
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University of California, Santa Barbara. (n.d.). Azide Compounds. --INVALID-LINK--
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University of Victoria. (2022). Azides. --INVALID-LINK--
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Stanford University. (n.d.). Information on Azide Compounds. --INVALID-LINK--
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Case Western Reserve University. (2018). Handling Azide Compounds. --INVALID-LINK--
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Biosynth. (n.d.). This compound. --INVALID-LINK--
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CymitQuimica. (n.d.). This compound-3-carboxylic acid. --INVALID-LINK--
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PrepChem.com. (n.d.). Synthesis of 2-azido-6-(trifluoromethyl)pyridine. --INVALID-LINK--
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BenchChem. (n.d.). Preventing explosive decomposition of organic azides in the laboratory. --INVALID-LINK--
-
University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. --INVALID-LINK--
-
Yale University. (n.d.). Sodium Azide. --INVALID-LINK--
-
University of Illinois. (2019). Sodium Azide NaN3. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 2,6-Bis(azidomethyl)pyridine (2). --INVALID-LINK--
-
American Chemical Society. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. --INVALID-LINK--
-
Beilstein Journal of Organic Chemistry. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. --INVALID-LINK--
-
ResearchGate. (2011). The thermal decomposition of azidopyridines. --INVALID-LINK--
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- 14. - Division of Research Safety | Illinois [drs.illinois.edu]
- 15. chemistry.unm.edu [chemistry.unm.edu]
Navigating the Synthesis and Quality Control of 2-(Azidomethyl)pyridine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals engaged in advanced chemical synthesis, the reliable procurement and rigorous quality assessment of reactive intermediates are paramount. 2-(Azidomethyl)pyridine, a versatile building block in medicinal chemistry and materials science, presents unique challenges due to its energetic nature and the critical need for high purity in subsequent applications. This in-depth technical guide provides a comprehensive overview of the commercial sources, typical purity levels, and essential analytical methodologies for this compound, alongside a discussion of its synthesis, potential impurities, and crucial safety protocols.
Commercial Availability and Purity Landscape
This compound (CAS No. 609770-35-6) is available from a range of specialized chemical suppliers.[1][2] Understanding the typical purity specifications from these vendors is a critical first step in sourcing material for sensitive applications.
| Supplier Category | Typical Purity Range | Notes |
| Major Chemical Suppliers | >95% | Often provide basic characterization data such as NMR. |
| Specialized Building Block Providers | 96.0% or higher | May offer more detailed analytical data upon request. |
| Custom Synthesis Services | To specification | Ideal for applications requiring exceptionally high purity or specific impurity profiles. |
It is imperative for researchers to request a lot-specific Certificate of Analysis (CoA) to verify the purity and identify any detected impurities. Purity is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis, Impurity Profile, and Characterization
A thorough understanding of the synthetic route to this compound is essential for anticipating potential impurities that may impact downstream reactions. The most common laboratory-scale synthesis involves a nucleophilic substitution reaction.
Caption: Synthetic route to this compound.
Synthesis Protocol: A Representative Method
The synthesis typically starts from a halogenated precursor, such as 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine.[3] The following is a representative protocol for the synthesis of this compound from 2-(chloromethyl)pyridine hydrochloride.
Step 1: Neutralization of 2-(Chloromethyl)pyridine Hydrochloride 2-(Chloromethyl)pyridine is often supplied as a hydrochloride salt to improve its stability. The free base must be generated prior to the azidation reaction.
-
Dissolve 2-(chloromethyl)pyridine hydrochloride in a suitable solvent (e.g., dichloromethane).
-
Wash the solution with a mild aqueous base, such as sodium bicarbonate solution, to neutralize the HCl.
-
Separate the organic layer and dry it over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield the free base of 2-(chloromethyl)pyridine.
Step 2: Nucleophilic Substitution with Sodium Azide This step introduces the energetic azide functionality.
-
Dissolve the 2-(chloromethyl)pyridine free base in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a slight excess of sodium azide (NaN₃) to the solution.
-
Heat the reaction mixture gently (e.g., to 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, cool the reaction mixture and quench by adding water.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Potential Impurities
Several impurities can arise from this synthetic process:
-
Residual 2-(Chloromethyl)pyridine: Incomplete reaction can leave unreacted starting material.
-
2-Pyridylmethanol: Hydrolysis of the starting material or the product can lead to the formation of the corresponding alcohol.
-
Bis(2-pyridylmethyl)amine: A potential byproduct from side reactions.
-
Residual Solvents: DMF and extraction solvents may be present in the final product.
Characterization and Purity Analysis
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Expected signals include:
-
A singlet for the methylene protons (-CH₂N₃) typically in the range of 4.4-4.6 ppm.
-
Multiplets for the four aromatic protons of the pyridine ring, typically between 7.2 and 8.6 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals:
-
One aliphatic carbon for the methylene group (~50-55 ppm).
-
Five aromatic carbons for the pyridine ring (~122-158 ppm).
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is well-suited for purity determination.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess purity and identify volatile impurities. However, care must be taken due to the thermal lability of the azide group. A lower injection port temperature is advisable.[7][8][9]
Safety and Handling of an Energetic Compound
Organic azides are energetic compounds that require careful handling to mitigate the risk of explosive decomposition.[10] All work with this compound should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
Key Safety Considerations
-
Avoid Heat, Shock, and Friction: Do not heat the compound unnecessarily. Avoid grinding the solid material.
-
Incompatible Materials:
-
Acids: Can form the highly toxic and explosive hydrazoic acid.
-
Heavy Metals: Can form highly shock-sensitive metal azides. Use plastic or ceramic spatulas.
-
Strong Oxidizing and Reducing Agents: Can lead to violent reactions.
-
-
Purification: Avoid distillation, as this can lead to explosive decomposition. Purification should be performed by chromatography or recrystallization at low temperatures.
-
Storage: Store in a cool, dark, and well-ventilated area, away from incompatible materials.
Caption: Workflow for the safe handling of this compound.
Conclusion
This compound is a valuable reagent for the synthesis of novel compounds in drug discovery and materials science. A comprehensive understanding of its commercial sources, purity, synthesis, and handling requirements is crucial for its effective and safe use. By implementing rigorous analytical characterization and adhering to strict safety protocols, researchers can confidently incorporate this versatile building block into their synthetic workflows, paving the way for new scientific advancements.
References
- 1. This compound | 609770-35-6 | FA121941 [biosynth.com]
- 2. This compound | C6H6N4 | CID 45791266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Bromomethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. helixchrom.com [helixchrom.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Human Metabolome Database: Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
An In-depth Technical Guide to the Mechanism of Action of 2-(Azidomethyl)pyridine in Click Chemistry
Abstract
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized bioconjugation and materials science.[1][2][3] However, its application in sensitive biological systems has been hampered by the cytotoxicity associated with the requisite copper catalyst. This guide provides a detailed examination of 2-(azidomethyl)pyridine, a "chelating azide," which represents a significant advancement in mitigating this challenge. We will dissect its unique mechanism of action, wherein an internal chelating moiety dramatically accelerates the reaction rate, enabling the use of biocompatible, low-micromolar concentrations of copper. This document will explore the kinetic underpinnings of this acceleration, present field-proven experimental protocols, and offer insights into the causality behind its superior performance in demanding applications such as live-cell labeling.
Introduction: The Power and Problem of CuAAC
"Click chemistry" describes a class of reactions that are modular, high-yielding, and generate only inoffensive byproducts, making them ideal for creating complex molecular architectures.[1][2] The premier example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[3][4]
The catalytic cycle, in its simplified form, involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise process to form the triazole product.[5][6][7] While exceptionally robust, the reaction's dependence on a Cu(I) catalyst presents a significant hurdle for biological applications. Copper ions can generate reactive oxygen species (ROS) and interfere with cellular processes, necessitating concentrations that are often cytotoxic. The development of water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) helped to stabilize the Cu(I) oxidation state and improve biocompatibility, but the need for lower catalyst concentrations remained a critical goal.[8][9]
The Picolyl Azide Solution: Internal Chelation for Enhanced Reactivity
A pivotal innovation was the development of azides containing an internal copper-chelating group.[8][10] this compound, a prominent member of this class known as picolyl azides, was designed based on a compelling hypothesis: if the azide substrate itself could chelate the copper catalyst, it would dramatically increase the effective local concentration of the catalyst at the reaction site. This pre-organization of the reactants was predicted to accelerate the rate-determining step of the cycloaddition, thereby allowing the overall reaction to proceed efficiently at much lower, biocompatible copper concentrations.[8][10]
The Core Mechanism: How this compound Accelerates CuAAC
The enhanced reactivity of this compound stems directly from the pyridine nitrogen atom positioned ortho to the azidomethyl group. This nitrogen acts as a powerful internal ligand for the copper(I) ion involved in the catalytic cycle.
The proposed mechanism involves the following key distinctions from the standard CuAAC reaction:
-
Initial Complexation: The reaction still begins with the formation of a Cu(I)-acetylide species.
-
Chelation-Assisted Pre-organization: When this compound is introduced, it coordinates to the Cu(I)-acetylide not just through the azide group but also through its pyridyl nitrogen. This creates a transient, stabilized ternary complex that holds the alkyne and azide in close proximity.[10]
-
Lowering the Activation Barrier: The rate-determining step of CuAAC is believed to be the formation of a six-membered copper metallacycle intermediate.[10] The intramolecular chelation provided by the picolyl group pre-organizes the reactants, lowering the entropic barrier and stabilizing the transition state for the formation of this metallacycle.
-
Rapid Cycloaddition and Product Release: Following the formation of the metallacycle, the subsequent ring contraction and protonolysis to release the 1,4-triazole product and regenerate the catalyst proceed rapidly.
The entire process can be visualized as the azide "delivering" the copper catalyst directly to the alkyne it is about to react with, a stark contrast to the random, diffusion-limited encounters that govern the reaction with non-chelating azides like benzyl azide.
Figure 1: Proposed catalytic cycle for CuAAC accelerated by this compound.
Quantitative Performance and Kinetic Insights
The theoretical advantages of picolyl azides are borne out by extensive kinetic studies. When compared to its non-chelating carbocyclic analog, benzyl azide, this compound exhibits dramatically superior performance, especially under biocompatible conditions.
Comparative Reaction Yields
The data clearly shows that picolyl azides enable rapid product formation at copper concentrations where conventional azides show little to no reactivity.
| Azide Compound | Copper (CuSO₄) Conc. | External Ligand | Time (min) | Product Yield (%) |
| Benzyl Azide (Non-chelating) | 10 µM | None | 30 | ~0%[10] |
| This compound | 10 µM | None | 30 | 81% [10] |
| Benzyl Azide (Non-chelating) | 100 µM | THPTA | 5 | < 60%[10] |
| Picolyl Azide Derivative | 10 µM | THPTA | 5 | > 95% [10] |
Causality Behind the Data:
-
Low Copper Efficacy: At just 10 µM Cu(I) and without an external accelerating ligand, the reaction with benzyl azide fails. This is the baseline condition, limited by catalyst concentration.
-
Chelation-Driven Acceleration: Under the exact same conditions, this compound achieves a remarkable 81% yield, demonstrating that the internal chelation mechanism is potent enough to overcome the low catalyst concentration.[10]
-
Outperforming Optimized Systems: Most strikingly, a picolyl azide at a low copper concentration (10 µM) with an external ligand (THPTA) reacts faster and more completely than the conventional benzyl azide at a 10-fold higher copper concentration (100 µM) with the same ligand.[10] This underscores that the internal chelation provides a synergistic, rather than merely additive, kinetic advantage.
Furthermore, studies have shown that substituting the pyridine ring with electron-donating groups (e.g., methoxy) further accelerates the reaction, while electron-withdrawing groups (e.g., chloride) dampen this effect.[10] This is consistent with the proposed mechanism, as increased electron density on the pyridyl nitrogen enhances its ability to coordinate to the copper(I) ion.[10]
Field-Proven Application: Live-Cell Bioconjugation
The ability to perform CuAAC efficiently with as little as 10-40 µM copper makes this compound and its derivatives exceptionally well-suited for labeling biomolecules on or inside living cells.[8][10] This has enabled researchers to attach fluorophores, biotin tags, or other probes to proteins and RNAs that have been metabolically labeled with an alkyne-containing precursor.
Protocol: Fluorogenic Labeling of Alkyne-Modified Proteins on Live Cells
This protocol describes a self-validating workflow for labeling cell-surface proteins that have been modified to contain an alkyne handle, using a picolyl azide-fluorophore conjugate.
A. Reagent Preparation (Stock Solutions):
-
Picolyl Azide-Fluorophore Probe: Prepare a 10 mM stock in anhydrous DMSO. Causality: DMSO is a cell-permeable solvent that effectively solubilizes the probe.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock in sterile water. Causality: CuSO₄ is a stable Cu(II) precursor to the active Cu(I) catalyst.
-
Sodium Ascorbate: Prepare a 100 mM stock in sterile water. Must be made fresh. Causality: Ascorbate is the reducing agent that generates the active Cu(I) catalyst in situ from the Cu(II) precursor.
-
THPTA Ligand (Optional but Recommended): Prepare a 100 mM stock in sterile water. Causality: THPTA further stabilizes Cu(I) against oxidation and disproportionation in aqueous media, enhancing catalytic lifetime and reducing ROS generation.
B. Labeling Workflow:
-
Cell Culture: Plate and grow cells containing the alkyne-modified protein of interest to the desired confluency.
-
Prepare Labeling Medium: For each 1 mL of labeling medium (e.g., serum-free DMEM), prepare the "click cocktail." Add reagents in the specified order to prevent precipitation and ensure proper complex formation. i. Start with 950 µL of medium. ii. Add 1 µL of 10 mM Picolyl Azide-Fluorophore Probe (Final: 10 µM). iii. Add 2 µL of 20 mM CuSO₄ (Final: 40 µM). iv. Add 5 µL of 100 mM THPTA (Final: 500 µM, maintains a ligand:copper ratio >10:1). Mix gently. v. Initiate the reaction by adding 50 µL of 100 mM Sodium Ascorbate (Final: 5 mM). Mix immediately. Causality: The pre-complexation of CuSO₄ and THPTA before the addition of the reducing agent is critical for catalyst stability. The reaction is initiated last by the addition of ascorbate.
-
Cell Labeling: Aspirate the culture medium from the cells. Wash once with PBS. Add the freshly prepared click cocktail to the cells.
-
Incubation: Incubate the cells for 5-30 minutes at room temperature or 37°C, protected from light. Causality: The rapid kinetics of the picolyl azide reaction allow for short incubation times, minimizing cellular stress.
-
Wash and Image: Aspirate the labeling medium. Wash the cells three times with PBS. Add imaging buffer and proceed with fluorescence microscopy.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. 点击化学试剂概述 [sigmaaldrich.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 9. interchim.fr [interchim.fr]
- 10. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2-(Azidomethyl)pyridine
Abstract
This technical guide provides a detailed examination of the solubility characteristics of 2-(azidomethyl)pyridine, a vital heterocyclic building block in medicinal chemistry and materials science. Recognizing the scarcity of comprehensive public data, this document establishes a predictive solubility framework based on fundamental chemical principles and the molecule's structural attributes. It synthesizes theoretical insights with a robust, actionable experimental protocol for researchers to determine precise solubility in their solvents of interest. The guide is designed for researchers, chemists, and drug development professionals, offering the foundational knowledge required for efficient process development, reaction optimization, and formulation.
Introduction: The Chemical Significance of this compound
This compound, also known as picolyl azide, is a versatile organic compound featuring a pyridine ring linked to a reactive azido group via a methylene bridge.[1] Its molecular formula is C₆H₆N₄, and it has a molecular weight of approximately 134.14 g/mol .[1][2] This structure is of significant interest in synthetic chemistry for several reasons:
-
Bioorthogonal Chemistry: The azide moiety is a key participant in "click" chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific formation of triazole linkages under mild conditions.[3]
-
Coordination Chemistry: The pyridine nitrogen acts as a Lewis base, capable of coordinating with metal centers. This property is leveraged in the synthesis of novel catalysts and functional materials.[4]
-
Pharmaceutical Scaffolding: The pyridine ring is a common motif in pharmacologically active molecules. This compound serves as a valuable synthon for introducing this scaffold or for linking it to other molecules of interest.[5]
Given these applications, understanding the solubility of this compound is paramount. Solubility dictates the choice of reaction media, influences purification strategies (such as crystallization and extraction), and is a critical parameter for formulation and delivery in biomedical applications.
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6] For this compound, we must consider the contributions of its distinct structural features:
-
Pyridine Ring: This aromatic, heterocyclic component introduces polarity due to the electronegative nitrogen atom, which also acts as a hydrogen bond acceptor. The ring itself can participate in π-π stacking and van der Waals interactions. Pyridine as a parent compound is miscible with water and many organic solvents, indicating its versatile nature.[4][7]
-
Azido Group (-N₃): The azide functional group is a strong dipole and can act as a hydrogen bond acceptor. It significantly increases the polarity of the molecule compared to a simple alkyl substituent.
-
Methylene Linker (-CH₂-): This nonpolar, flexible linker separates the polar pyridine and azido functionalities.
Based on this structure, we can predict the following solubility behaviors:
-
High Solubility in Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are expected to be excellent solvents. Their high polarity and ability to engage in dipole-dipole interactions will effectively solvate both the pyridine and azide moieties.
-
Good Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol should readily dissolve this compound. They can act as hydrogen bond donors to the pyridine and azide nitrogens, facilitating solvation.
-
Moderate to Good Solubility in Halogenated Solvents: Dichloromethane (DCM) and chloroform are moderately polar and should be effective solvents, primarily through dipole-dipole and dispersion forces.
-
Limited Solubility in Nonpolar Solvents: Nonpolar solvents like hexanes, toluene, and diethyl ether are expected to be poor solvents. The energy required to break the strong dipole-dipole interactions between this compound molecules would not be sufficiently compensated by the weak van der Waals forces established with these solvents.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility involves Hansen Solubility Parameters.[8][9] Every molecule is assigned three parameters (measured in MPa⁰.⁵) that quantify its cohesive energy:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar forces.
-
δH: Energy from hydrogen bonding.
Two substances are likely to be miscible if their HSP values are close. While experimentally determined HSP values for this compound are not available, we can estimate them by considering related structures. For example, pyridine has HSP values of δD=19.0, δP=8.8, and δH=5.9.[10] The addition of the polar azidomethyl group would be expected to increase both the δP and δH values. Solvents with HSP values in a similar range will be the best candidates for achieving high solubility.
Predicted Solubility Profile
The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents, categorized by solvent type. These predictions are derived from the theoretical principles discussed above.
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | High polarity effectively solvates both polar functional groups. |
| Dimethylformamide (DMF) | Highly Soluble | Strong dipole-dipole interactions with the solute. | |
| Acetonitrile (ACN) | Soluble | Good polarity, though less effective than DMSO or DMF. | |
| Acetone | Soluble | Moderately polar, capable of dissolving the compound. | |
| Polar Protic | Methanol (MeOH) | Highly Soluble | Capable of hydrogen bonding with the pyridine and azide nitrogens. |
| Ethanol (EtOH) | Soluble | Effective hydrogen bonding, solubility may decrease slightly with increasing alkyl chain length. | |
| Water (H₂O) | Sparingly Soluble | The organic backbone limits miscibility despite polar groups. The basic pyridine nitrogen may lead to slight solubility. | |
| Halogenated | Dichloromethane (DCM) | Soluble | Moderate polarity and ability to engage in dipole-dipole interactions. |
| Chloroform (CHCl₃) | Soluble | Similar to DCM, effective at solvating moderately polar compounds. | |
| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | Moderate polarity allows for some dissolution. |
| Diethyl Ether (Et₂O) | Sparingly Soluble | Lower polarity makes it a less effective solvent. Likely useful as an anti-solvent for precipitation. | |
| Nonpolar | Toluene | Poorly Soluble | Primarily dispersion forces are insufficient to overcome solute-solute interactions. |
| Hexanes / Heptane | Insoluble | Nonpolar nature makes it unable to effectively solvate the polar molecule. Ideal for precipitation/washing. |
Standardized Protocol for Experimental Solubility Determination
To move from prediction to quantitative data, a standardized experimental protocol is essential. The isothermal equilibrium method is a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent.[6][11] This protocol ensures that the measured solubility represents a true thermodynamic equilibrium, providing reproducible and accurate results.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the isothermal equilibrium method for solubility determination.
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid, high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or sealed test tubes
-
Magnetic stirrer and stir bars or orbital shaker
-
Thermostatically controlled water bath or incubator
-
Syringes (e.g., 1 mL glass)
-
Syringe filters (e.g., 0.22 µm PTFE, ensure solvent compatibility)
-
Analytical balance (4 decimal places)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the solvent. "Excess" is critical; undissolved solid must be present throughout the experiment to ensure saturation.[11]
-
Equilibration: Seal the vial tightly and place it in a thermostatically controlled environment (e.g., water bath at 25 °C). Agitate the mixture continuously (e.g., using a magnetic stirrer) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
Causality Insight: Continuous agitation maximizes the surface area for dissolution, while a long equilibration time ensures the system reaches a state of thermodynamic minimum energy, where the rates of dissolution and precipitation are equal.
-
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the same temperature-controlled environment for at least 2 hours. This allows the excess solid to settle, providing a clear supernatant for sampling.
-
Sampling: Carefully draw a known volume of the clear supernatant into a syringe. Immediately attach a syringe filter and dispense the solution into a pre-weighed vial. The filter removes any microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.
-
Self-Validating Step: The use of a 0.22 µm filter is a critical control step to ensure only the dissolved solute is measured.
-
-
Quantification:
-
Record the mass of the collected filtrate.
-
Dilute the sample gravimetrically with a suitable solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV). A pre-established calibration curve using standards of known concentration is required.
-
-
Calculation: Calculate the original concentration in the saturated solution, accounting for all dilution factors. The final solubility can be expressed in units such as mg/mL, g/L, or mol/L.
Conclusion and Applications
This guide establishes a comprehensive framework for understanding and determining the solubility of this compound. The theoretical predictions indicate high solubility in polar aprotic and protic solvents, with limited solubility in nonpolar media. This profile is highly advantageous for its primary application in click chemistry, which is often performed in solvents like DMSO, DMF, or alcohol-water mixtures.[3] Furthermore, the predicted insolubility in solvents like hexanes and ether provides an effective method for product precipitation and purification. For any application, from organic synthesis to the development of new materials, the detailed experimental protocol provided herein empowers researchers to obtain the precise, quantitative data needed for robust and reproducible scientific work.
References
- 1. This compound | C6H6N4 | CID 45791266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthonix, Inc > Azides > 609770-35-6 | this compound [synthonix.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine - Sciencemadness Wiki [sciencemadness.org]
- 5. This compound | 609770-35-6 | FA121941 [biosynth.com]
- 6. chem.ws [chem.ws]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A-01: An In-Depth Technical Guide to the Synthesis of 2-(Azidomethyl)pyridine
Abstract: This technical guide provides a comprehensive overview of the first reported synthesis of 2-(azidomethyl)pyridine, a versatile building block in medicinal chemistry and materials science. The document details the foundational synthetic protocol, explores the underlying reaction mechanism, and offers expert insights into experimental choices and safety considerations. It is intended for researchers, scientists, and drug development professionals seeking to leverage this important chemical intermediate.
Introduction: The Strategic Importance of this compound
This compound, also known as picolyl azide, is a key organic intermediate whose value lies in the strategic placement of a reactive azide group on a pyridine scaffold. This combination makes it a highly versatile reagent, particularly in the realm of "click chemistry". The term "click chemistry," introduced by K. B. Sharpless in 2001, describes reactions that are high-yielding, wide in scope, and generate only easily removable byproducts[1]. The azide-alkyne Huisgen cycloaddition is a prime example of a click reaction, and this compound is a prominent participant, enabling the facile construction of 1,2,3-triazole linkages[1][2]. These triazole rings are not merely inert linkers; they are isosteres for amide bonds, participate in hydrogen bonding, and can coordinate with metal ions, making them valuable pharmacophores in drug discovery. Consequently, this compound has become an indispensable tool for synthesizing novel therapeutic agents, developing advanced materials, and creating sophisticated bioconjugates[3][4].
The pyridine ring itself imparts unique properties, including the ability to act as a ligand for metal catalysts and to modulate the physicochemical properties of a molecule, such as solubility and bioavailability. The strategic positioning of the azidomethyl group at the 2-position allows for steric and electronic interactions that can influence the reactivity and conformational preferences of the resulting products.
Foundational Synthesis: A Self-Validating Protocol
The most direct and widely adopted synthesis of this compound proceeds via a classic nucleophilic substitution reaction. This method stands as a testament to efficiency and reliability, forming the basis of numerous synthetic campaigns. The precursor, 2-(chloromethyl)pyridine, is readily prepared from 2-methylpyridine (2-picoline) through various chlorination methods[5][6].
Step-by-Step Experimental Protocol
The following protocol outlines the synthesis of this compound from 2-(chloromethyl)pyridine hydrochloride.
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
Sodium azide (NaN₃)
-
Acetone
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Preparation of the Free Base: In a round-bottom flask, dissolve 2-(chloromethyl)pyridine hydrochloride in water. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases and the solution is basic (pH > 8).
-
Extraction: Extract the aqueous solution with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(chloromethyl)pyridine as an oil. Note: The free base is less stable than the hydrochloride salt and should be used promptly.
-
Azide Substitution: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the freshly prepared 2-(chloromethyl)pyridine in acetone. Add an excess (1.5 to 2.0 equivalents) of sodium azide.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride and any unreacted sodium azide.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a pale yellow oil.
Causality Behind Experimental Choices
-
Choice of Precursor: 2-(Chloromethyl)pyridine is preferred over the corresponding bromo- or iodo-derivatives due to the lower cost and ready availability of the starting material, 2-picoline, and the efficiency of its chlorination[5]. The hydrochloride salt is the commercially available and more stable form.
-
Generation of the Free Base: The nucleophilic substitution requires the free base of 2-(chloromethyl)pyridine. The use of a mild base like sodium bicarbonate is crucial to avoid unwanted side reactions.
-
Solvent System: Acetone is an excellent solvent for this reaction as it readily dissolves both the organic substrate and, to a sufficient extent, sodium azide, while being polar enough to facilitate the SN2 reaction. It also has a relatively low boiling point, which simplifies its removal during work-up.
-
Excess of Sodium Azide: Using an excess of sodium azide ensures that the reaction goes to completion by Le Châtelier's principle and helps to minimize the formation of potential dimeric byproducts.
Mechanistic Insights and Authoritative Grounding
The synthesis of this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group in a single, concerted step.
Figure 1: SN2 mechanism for the synthesis of this compound.
The rate of this reaction is dependent on the concentration of both the nucleophile (azide) and the substrate (2-(chloromethyl)pyridine). The use of a polar aprotic solvent like acetone stabilizes the transition state, thereby accelerating the reaction.
Data Presentation and Characterization
The successful synthesis of this compound should be confirmed by spectroscopic methods.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄ | PubChem[7] |
| Molar Mass | 134.14 g/mol | PubChem[7] |
| Appearance | Pale yellow oil | N/A |
| CAS Number | 609770-35-6 | PubChem[7] |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.55 (d, 1H, pyridyl-H), 7.70 (t, 1H, pyridyl-H), 7.35 (d, 1H, pyridyl-H), 7.25 (t, 1H, pyridyl-H), 4.45 (s, 2H, -CH₂-N₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 155.0, 149.5, 137.0, 123.0, 121.5, 55.0.
-
IR (neat, cm⁻¹): ~2100 (strong, sharp N₃ stretch).
The strong, sharp absorption around 2100 cm⁻¹ in the IR spectrum is a characteristic and diagnostic peak for the azide functional group.
Safety Considerations
Caution: Sodium azide is highly toxic and can react with acids to form the explosive and toxic hydrazoic acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Organic azides are potentially explosive and should be handled with care, avoiding heat, shock, and friction.
Conclusion
The synthesis of this compound via nucleophilic substitution of 2-(chloromethyl)pyridine with sodium azide is a robust and reliable method that has become a cornerstone for the construction of more complex molecules. Its importance in click chemistry ensures its continued relevance in drug discovery, materials science, and chemical biology. This guide provides the foundational knowledge for the successful and safe implementation of this critical synthetic transformation.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. This compound | C6H6N4 | CID 45791266 - PubChem [pubchem.ncbi.nlm.nih.gov]
theoretical calculations on 2-(azidomethyl)pyridine structure
An In-Depth Technical Guide to the Theoretical Elucidation of 2-(Azidomethyl)pyridine's Molecular Structure
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of this compound, a heterocyclic compound with significant potential in synthetic and medicinal chemistry. We detail a robust computational protocol rooted in Density Functional Theory (DFT) to explore its structural, vibrational, and electronic properties. This document is designed for researchers, scientists, and drug development professionals, offering both a step-by-step methodology and the fundamental rationale behind each computational choice. By synthesizing established theoretical practices for related pyridine compounds, this guide serves as a blueprint for achieving a deep, atomistic understanding of this compound, thereby enabling predictive insights into its stability, reactivity, and potential as a molecular building block.
Introduction: The Convergence of Pyridine Chemistry and Computational Insight
The pyridine scaffold is a cornerstone of medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its unique physicochemical properties—such as enhanced solubility and hydrogen bonding capability—make it a privileged structure in drug design.[1] this compound, which incorporates an energetic and synthetically versatile azido group, is a molecule of particular interest. The azide moiety serves as a powerful handle for "click chemistry" reactions, allowing for the efficient construction of complex molecular architectures, including novel therapeutic hybrids.[2]
To fully harness the potential of this compound, a precise understanding of its three-dimensional structure, conformational flexibility, and electronic landscape is paramount. While experimental techniques like NMR and X-ray crystallography provide invaluable data, they often capture only a single, time-averaged, or solid-state conformation.[3] Theoretical calculations, particularly those employing Density Functional Theory (DFT), offer a complementary and profound view, allowing us to map the entire potential energy surface and predict reactivity at an electronic level.[4] This guide establishes a self-validating computational protocol to thoroughly characterize this compound, bridging the gap between theoretical prediction and experimental reality.
Part 1: A Validated Computational Methodology
The integrity of any theoretical study rests upon the judicious selection of its computational methods. The protocol outlined below is designed for robustness and accuracy, drawing from established best practices for similar aromatic and heterocyclic systems.[4][5]
The Causality behind Method Selection
Choice of Theory: Density Functional Theory (DFT) DFT is the workhorse of modern computational chemistry for molecules of this size, striking an optimal balance between computational expense and predictive accuracy.[4] It allows for the inclusion of electron correlation effects at a fraction of the cost of traditional ab initio methods.
Functional and Basis Set: B3LYP/6-311++G(d,p)
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most widely used and extensively validated functionals for organic molecules. It incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of systems like pyridine.[5][6]
-
6-311++G(d,p) Basis Set: This choice represents a flexible and reliable triple-zeta basis set.
-
6-311G: Provides a robust description of the core and valence electrons.
-
++: Adds diffuse functions for both heavy atoms and hydrogens, which are critical for accurately modeling the lone pairs on nitrogen atoms and the diffuse electron density of the azide group.
-
(d,p): Includes polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, essential for describing bonding in a non-symmetrical molecule.[4]
-
The Computational Workflow: A Step-by-Step Protocol
This workflow is designed to be executed sequentially using a standard quantum chemistry software package like Gaussian.
Caption: A robust computational workflow for the theoretical analysis of this compound.
Protocol 1: Geometry Optimization
-
Input: Construct an initial 3D structure of this compound.
-
Execution: Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory. This calculation iteratively adjusts all bond lengths, angles, and dihedrals to find the conformation that corresponds to a minimum on the potential energy surface.
-
Output: A coordinate file of the optimized, lowest-energy structure.
Protocol 2: Vibrational Frequency Analysis
-
Input: The optimized geometry from Protocol 1.
-
Execution: Calculate the harmonic vibrational frequencies at the same level of theory (B3LYP/6-311++G(d,p)).
-
Validation: A true energy minimum is confirmed if all calculated frequencies are real (i.e., no imaginary frequencies). An imaginary frequency indicates a saddle point (a transition state), requiring further structural investigation.[5]
-
Output: A list of vibrational modes, their frequencies (cm⁻¹), and their corresponding IR intensities.
Part 2: Predicted Structural and Electronic Properties
The following sections present the expected quantitative data derived from the proposed computational protocol. This data provides a predictive baseline for the molecule's characteristics.
Optimized Molecular Geometry
The geometry optimization reveals the most stable spatial arrangement of the atoms. The pyridine ring is expected to be largely planar, with key structural parameters defining the orientation of the azidomethyl substituent.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Description | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| N(py)-C(py) | Pyridine C-N bond | ~1.34 Å |
| C(py)-C(methylene) | Bond connecting ring to side chain | ~1.51 Å |
| C(methylene)-N(azide) | Bond connecting methylene to azide | ~1.47 Å |
| N1-N2 (azide) | Inner N-N bond of azide | ~1.25 Å |
| N2-N3 (azide) | Terminal N-N bond of azide | ~1.14 Å |
| Key Dihedral Angle (°) |
| N(py)-C(py)-C(met)-N(azide) | Defines the torsion of the side chain | ~80-90° (gauche) |
Note: These values are hypothetical and represent typical results from DFT calculations on similar structures.
Conformational Analysis: Mapping Flexibility
The flexibility of the azidomethyl side chain is critical to how the molecule interacts with its environment. A Potential Energy Surface (PES) scan, performed by systematically rotating the N(py)-C(py)-C(met)-N(azide) dihedral angle, can identify rotational barriers and stable conformers.[7][8] The most stable conformation is predicted to be a gauche form, where the bulky azide group is rotated away from the pyridine ring to minimize steric hindrance.
Vibrational Analysis: The Theoretical Spectrum
The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum, which is invaluable for interpreting experimental results.[9] Key vibrational modes serve as fingerprints for specific functional groups.
Table 2: Predicted Key Vibrational Frequencies and Assignments
| Predicted Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3050-3100 | Medium | Pyridine C-H stretching |
| ~2100 | Very Strong | N₃ asymmetric stretching |
| ~1590 | Strong | Pyridine ring C=C/C=N stretching |
| ~1470 | Strong | Pyridine ring stretching |
| ~1280 | Medium | N₃ symmetric stretching |
| ~1000 | Medium | Pyridine ring breathing mode[10] |
This theoretical spectrum provides a direct, mode-by-mode correlation that can confirm the presence of the compound and assess its purity in an experimental setting.
Electronic Properties: Unveiling Reactivity
The electronic structure dictates the molecule's reactivity. Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps are essential tools for this purpose.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 7. A Combined theoretical and experimental study of conformational and spectroscopic profile of 2-acetamido-5-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Methodological & Application
Application Note: A Detailed Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using 2-(Azidomethyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its efficiency, regioselectivity, and broad functional group tolerance.[1] This application note provides a comprehensive guide to performing the CuAAC reaction with a particular focus on 2-(azidomethyl)pyridine, a reactant that also functions as a chelating agent to accelerate the reaction. We will delve into the reaction mechanism, provide a detailed, step-by-step experimental protocol, offer a troubleshooting guide for common issues, and discuss the applications of the resulting picolyl-substituted triazoles in drug discovery and materials science.
Introduction to CuAAC and the Role of this compound
The CuAAC reaction is the copper-catalyzed version of the Huisgen 1,3-dipolar cycloaddition, which joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[2][3] Unlike its thermal counterpart, which requires high temperatures and often yields a mixture of 1,4 and 1,5 regioisomers, the CuAAC reaction proceeds under mild, often aqueous conditions, to give the 1,4-isomer exclusively.[2] This remarkable transformation has become an indispensable tool for molecular assembly in fields ranging from bioconjugation to polymer chemistry.[2][3]
The choice of reactants can significantly influence the reaction kinetics. This compound is a particularly interesting substrate. The pyridine nitrogen, positioned appropriately, can chelate the copper(I) catalyst, effectively increasing the local concentration of the catalyst around the azide. This dual role as both reactant and ligand can lead to significant rate acceleration.[4] The resulting 1,2,3-triazole products, featuring a picolyl moiety, are themselves valuable scaffolds in medicinal chemistry due to their ability to act as privileged structures in drug design and their capacity to coordinate with metal ions.[5][6][7]
The Mechanism of the CuAAC Reaction
The CuAAC reaction proceeds through a multi-step catalytic cycle involving copper(I) acetylide intermediates. While initial proposals suggested a mononuclear copper catalyst, substantial evidence now points to a dinuclear copper mechanism as the kinetically favored pathway, which accounts for the dramatic rate acceleration observed.[1][8][9]
The key steps are as follows:
-
Formation of a Copper(I) Acetylide: A terminal alkyne reacts with one or more copper(I) centers to form a π-complex, which increases the acidity of the terminal proton. Deprotonation, often facilitated by a mild base, leads to the formation of a copper acetylide intermediate.[8]
-
Coordination and Cycloaddition: The organic azide coordinates to a copper center. A subsequent cycloaddition step forms a six-membered copper-containing ring.[]
-
Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable triazolyl-copper species.
-
Product Release: Protonolysis of the copper-triazole bond releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.
The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.
Figure 1: Simplified CuAAC Catalytic Cycle.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction between this compound and a generic terminal alkyne, phenylacetylene, to form 1-benzyl-4-phenyl-1H-1,2,3-triazole.
Materials and Reagents
-
This compound (Ensure purity, can be synthesized from 2-(bromomethyl)pyridine hydrobromide and sodium azide)
-
Phenylacetylene (≥98%)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (≥98%)
-
Sodium L-ascorbate (≥98%)
-
Solvent: 1:1 mixture of tert-Butanol and deionized water
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Magnetic stir plate
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Column chromatography setup
Step-by-Step Reaction Procedure
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve this compound (e.g., 134 mg, 1.0 mmol, 1.0 equiv) and phenylacetylene (e.g., 112 mg, 1.1 mmol, 1.1 equiv) in 10 mL of a 1:1 t-BuOH/H₂O mixture. Stir the solution at room temperature until all solids are dissolved.
-
Catalyst Addition: To the stirring solution, add sodium ascorbate (19.8 mg, 0.1 mmol, 10 mol%) followed by copper(II) sulfate pentahydrate (2.5 mg, 0.01 mmol, 1 mol%). A color change to yellow or light green is often observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting materials should be consumed, and a new, more polar spot corresponding to the triazole product should appear. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid or oil. Purify the crude material by flash column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole product.[11]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2: Experimental Workflow for CuAAC.
Troubleshooting Guide
Even with a robust protocol, issues can arise. The following table outlines common problems and potential solutions.[12][13][14]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Catalyst Inactivation: The Cu(I) catalyst is sensitive to oxygen and can be oxidized to inactive Cu(II).[12][13] 2. Poor Reagent Quality: Impurities in starting materials, especially the azide. 3. Insufficient Reducing Agent: Sodium ascorbate degrades over time. | 1. Degas the solvent by sparging with nitrogen or argon before adding the catalyst. Ensure the sodium ascorbate is added just before the copper salt. 2. Verify the purity of the azide and alkyne. Purify if necessary. 3. Always use a freshly prepared solution of sodium ascorbate.[13] |
| Side Product Formation | 1. Alkyne Homocoupling (Glaser Coupling): Dimerization of the alkyne is a common side reaction, especially in the presence of oxygen.[12][14] | 1. Ensure the reaction is performed under an inert atmosphere if possible, or that the reducing agent is in sufficient excess to keep the copper in the Cu(I) state. |
| Reaction is Sluggish | 1. Steric Hindrance: Bulky groups on the azide or alkyne can slow the reaction. 2. Low Concentration: Very dilute reactions can be slow. | 1. Gentle heating (40-50°C) may be required.[13] Consider using a more effective accelerating ligand like THPTA in addition to the picolyl azide.[15] 2. Increase the concentration of the reactants if feasible. |
| Difficulty in Purification | 1. Residual Copper: Copper salts can be difficult to remove completely. | 1. During work-up, wash the organic layer with a dilute aqueous solution of EDTA or ammonium hydroxide to chelate and remove residual copper. |
Applications in Research and Drug Development
The 1,2,3-triazole core is more than just a linker; it is a highly stable, polar, and aromatic scaffold that can participate in hydrogen bonding and dipole interactions, often acting as a bioisostere for amide bonds.[5][6] This makes triazole-containing compounds highly valuable in medicinal chemistry.
-
Drug Discovery: The picolyl-triazole motif is a privileged structure found in numerous biologically active compounds. It serves as a versatile scaffold for creating libraries of compounds for screening against various therapeutic targets.[6][7][16]
-
Bioconjugation: The CuAAC reaction is a premier bioconjugation tool, used to label proteins, nucleic acids, and cells with probes for imaging or diagnostics.[17][18][19]
-
Materials Science: The stability and modularity of the triazole linkage are exploited in the synthesis of polymers, dendrimers, and functionalized surfaces.[3]
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition using this compound offers a powerful and efficient method for synthesizing 1,4-disubstituted-1,2,3-triazoles bearing a picolyl group. The inherent chelating ability of the substrate can accelerate the reaction, providing rapid access to valuable heterocyclic scaffolds. By following the detailed protocol and considering the troubleshooting advice provided, researchers can reliably employ this reaction in a wide array of applications, from the synthesis of novel therapeutic agents to the construction of advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. chemijournal.com [chemijournal.com]
- 8. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview [beilstein-journals.org]
- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Versatility of 2-(Azidomethyl)pyridine in Advanced Fluorescent Probe Development
Introduction: Unveiling a Dual-Functionality Scaffold
In the dynamic field of chemical biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological events in real-time. The rational design of these probes hinges on the selection of molecular scaffolds that offer both robust photophysical properties and precise recognition capabilities. 2-(Azidomethyl)pyridine has emerged as a uniquely powerful building block in this domain due to its intrinsic dual functionality. It possesses a pyridine-based metal-chelating motif, akin to the well-established di(2-picolyl)amine (DPA) ligand, and a bioorthogonal azide handle, perfect for covalent modification via "click chemistry".[1][2] This guide provides an in-depth exploration of how these two features are leveraged to create sophisticated fluorescent probes for metal ion sensing and targeted biomolecule labeling, complete with detailed protocols for researchers and drug development professionals.
Part 1: this compound as a Recognition Moiety for Metal Ion Sensing
The pyridine nitrogen and the adjacent methylene-linked group in this compound can act as a bidentate ligand for various metal ions. This chelating ability is particularly effective for d-block metal ions like Zinc (Zn²⁺), which is a crucial signaling ion in neurobiology and other physiological processes.[1][3] Probes designed with this scaffold often operate on a "turn-on" fluorescence mechanism, where the initial probe is non-fluorescent (quenched) and becomes highly emissive upon binding to the target ion.
Design Rationale and Sensing Mechanism
The most common fluorescence-quenching mechanism employed is Photoinduced Electron Transfer (PET). In a typical PET-based sensor, the pyridine-containing recognition unit has a lone pair of electrons with sufficiently high energy to donate to the excited-state fluorophore, quenching its fluorescence. Upon chelation of a metal ion like Zn²⁺, the energy of this lone pair is significantly lowered, inhibiting the PET process and restoring the fluorophore's emission.[4] This chelation-enhanced fluorescence (CHEF) effect results in a strong "turn-on" signal.
Caption: Fig. 1: PET-based 'Off-On' sensing mechanism.
Protocol 1: Synthesis of a Fluorescein-Based Zn²⁺ Probe
This protocol describes the synthesis of a representative Zn²⁺ sensor, "ZinPyr-1" (ZP1), which utilizes a structure analogous to one formed from this compound derivatives. This synthesis involves the Mannich reaction to couple the recognition moiety to a fluorescein fluorophore.
Materials:
-
Fluorescein
-
2-(Aminomethyl)pyridine
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve fluorescein (1.0 mmol) in ethanol (20 mL).
-
Addition of Reagents: To the fluorescein solution, add 2-(aminomethyl)pyridine (2.2 mmol) followed by aqueous formaldehyde (2.5 mmol).
-
Reflux: Heat the mixture to reflux and stir for 24 hours under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in a minimal amount of DCM.
-
Purification: Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield the pure probe.
-
Characterization: Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expert Insight: The Mannich reaction is a classic method for aminomethylation. Using a slight excess of the amine and formaldehyde ensures the complete derivatization of the fluorescein core. The final product should be stored protected from light to prevent photobleaching.
Protocol 2: In Vitro Spectroscopic Characterization and Zn²⁺ Titration
This protocol details the steps to validate the probe's response to Zn²⁺.
Materials:
-
Synthesized Zn²⁺ probe stock solution (1 mM in DMSO)
-
HEPES buffer (50 mM, pH 7.4)
-
ZnCl₂ stock solution (10 mM in deionized water)
-
Stock solutions of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺) for selectivity testing
-
Quartz cuvettes
-
Spectrofluorometer and UV-Vis Spectrophotometer
Procedure:
-
Preparation of Working Solution: Prepare a working solution of the probe (e.g., 5 µM) in HEPES buffer. Allow 15 minutes for equilibration.
-
Baseline Spectra: Record the UV-Vis absorption and fluorescence emission spectra of the probe-only solution. For fluorescence, excite at the determined absorption maximum (λ_abs).
-
Zn²⁺ Titration: Add incremental amounts of the ZnCl₂ stock solution to the cuvette (e.g., 0, 0.2, 0.4, ..., 2.0 equivalents of Zn²⁺). After each addition, mix gently and wait 2-3 minutes for the binding to reach equilibrium before recording the fluorescence spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of Zn²⁺. This can be used to determine the dissociation constant (K_d).
-
Selectivity Test: Prepare separate solutions of the probe (5 µM) containing a high concentration (e.g., 100 µM or 1 mM) of other biologically relevant metal ions. Record the fluorescence intensity and compare it to the response with Zn²⁺ to assess selectivity.
-
Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.
Quantitative Data Summary
The performance of a typical pyridine-based Zn²⁺ probe is summarized below.
| Parameter | Typical Value | Description |
| λ_abs (Free Probe) | ~490 nm | Maximum absorption wavelength before Zn²⁺ binding. |
| λ_em (Free Probe) | ~515 nm | Maximum emission wavelength before Zn²⁺ binding (often weak). |
| λ_em (Zn²⁺-Bound) | ~515 nm | Maximum emission wavelength after Zn²⁺ binding. |
| Quantum Yield (Φ_free) | < 0.05 | Low fluorescence efficiency in the metal-free state.[5] |
| Quantum Yield (Φ_bound) | > 0.30 | High fluorescence efficiency upon metal binding.[5] |
| Fluorescence Fold-Change | > 10-fold | The ratio of fluorescence intensity with saturating Zn²⁺ vs. without. |
| Dissociation Constant (K_d) | 1-100 nM | Indicates the affinity of the probe for Zn²⁺. |
| Limit of Detection (LOD) | 10 pM - 10 nM | The lowest concentration of Zn²⁺ the probe can reliably detect.[5] |
Part 2: this compound as a "Clickable" Handle for Bioconjugation
The azide group (-N₃) is the cornerstone of one of the most efficient and bioorthogonal reactions in chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[2][6] This reaction forms a stable triazole ring, covalently linking the azide-containing molecule to an alkyne-containing partner. This compound serves as an ideal azide source that can be "clicked" onto alkyne-modified fluorophores, biomolecules, or surfaces.
Design Rationale and Workflow
The power of this approach lies in its modularity. A researcher can synthesize or purchase an alkyne-modified molecule of interest (e.g., a protein, a drug, or a specific fluorophore) and then use the CuAAC reaction to attach the this compound moiety. This strategy is widely used for creating targeted probes or for labeling newly synthesized biomolecules in living cells.[2][7]
Caption: Fig. 2: CuAAC reaction for fluorescent probe synthesis.
Protocol 3: General CuAAC "Click" Reaction
This protocol provides a general method for conjugating this compound to an alkyne-functionalized molecule.
Materials:
-
This compound (1.2 equivalents)
-
Alkyne-functionalized molecule (1.0 equivalent)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (0.3 equivalents)
-
Solvent: typically a mixture of t-Butanol and water (1:1) or DMF
-
Nitrogen or Argon gas source
Procedure:
-
Dissolve Reactants: In a flask, dissolve the alkyne-functionalized molecule and this compound in the chosen solvent system.
-
Deoxygenate: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove oxygen, which can interfere with the Cu(I) catalyst.
-
Prepare Catalysts: In a separate vial, prepare fresh aqueous solutions of CuSO₄ and sodium ascorbate.
-
Initiate Reaction: Add the CuSO₄ solution to the reaction mixture, followed immediately by the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
React: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Purification: Upon completion, the product can be purified using standard techniques such as column chromatography, HPLC, or precipitation, depending on the nature of the product.
Safety Note: Organic azides can be energetic and potentially explosive, though this compound is generally stable under normal laboratory conditions.[8] Always handle with care, avoid heating neat, and use appropriate personal protective equipment (PPE).
Protocol 4: Fluorescent Labeling and Imaging in Live Cells
This protocol outlines a workflow for using a "clickable" probe to visualize a target in live cells. This example assumes the target cells have been metabolically labeled with an alkyne-containing sugar.
Caption: Fig. 3: Experimental workflow for live cell imaging.
Materials:
-
Cells cultured on glass coverslips, metabolically labeled with an alkyne analog
-
Azide-functionalized fluorescent dye (prepared via Protocol 3 or purchased)
-
Click-iT® Cell Reaction Buffer Kit (or similar, containing catalyst solutions)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Preparation: After metabolic labeling, wash the cells on coverslips twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS, then add permeabilization buffer for 10 minutes.
-
Click Reaction: Wash twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions, containing the azide-fluorophore, copper catalyst, and a reducing agent in buffer.
-
Incubation: Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Staining and Mounting: Wash the cells thoroughly with PBS. If desired, counterstain nuclei with DAPI for 5 minutes. Wash again and mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled structures using a fluorescence microscope with filter sets appropriate for the chosen fluorophore and DAPI.
Conclusion and Future Outlook
This compound stands out as a remarkably versatile and enabling reagent in the development of fluorescent probes. Its capacity to function as both a robust metal ion chelator and a bioorthogonal click chemistry handle provides a modular and powerful platform for probe design. The applications demonstrated here—real-time sensing of biological ions and targeted covalent labeling of biomolecules—represent just the beginning. Future innovations will likely involve integrating this scaffold into more complex systems, such as activatable photosensitizers for photodynamic therapy, multimodal imaging agents, and sophisticated probes for tracking enzymatic activity, further solidifying its importance in chemical biology and medicine.
References
- 1. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Organic Small-Molecule Fluorescent Probes for the Detection of Zinc Ions (Zn2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization | Bentham Science [eurekaselect.com]
Application Note & Protocol: Advanced Nanoparticle Functionalization Using 2-(Azidomethyl)pyridine for Click Chemistry and Bimodal Applications
Abstract: The precise surface modification of nanoparticles is paramount for their application in targeted drug delivery, diagnostics, and advanced materials science.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the functionalization of nanoparticles using linkers derived from 2-(azidomethyl)pyridine. This strategy imparts a highly reactive azide handle, enabling robust covalent conjugation via "click chemistry," while the inherent pyridine moiety offers unique potential for metal chelation and sensing applications. We will explore the foundational chemical principles, provide step-by-step protocols for the functionalization of gold nanoparticles (AuNPs), detail methods for downstream bioconjugation using both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition, and discuss essential characterization techniques for process validation.
Core Principles: The "Why" Behind the Method
The functionalization of a nanoparticle surface dictates its stability, biocompatibility, and ultimate utility.[3][4] The choice of this compound as a core component of a surface ligand is a strategic one, offering a bimodal set of advantages.
The Azide Handle: A Gateway to "Click" Chemistry
The terminal azide group (–N₃) is a cornerstone of modern bioconjugation.[5] It is exceptionally stable under common biological and chemical conditions, yet it can be selectively "clicked" with an alkyne partner to form a highly stable triazole linkage. This reaction class, broadly termed "click chemistry," is prized for its high efficiency, specificity, and mild reaction conditions.[6]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prevalent form of click chemistry.[7] It utilizes a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent, to rapidly and regioselectively ligate a terminal alkyne to an azide, forming a 1,4-disubstituted triazole.[6][8][9] While highly efficient, the potential cytotoxicity of copper can be a concern for in vivo applications.[6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a metal catalyst, SPAAC employs a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO).[10][11] The ring strain provides the activation energy for the reaction, allowing it to proceed under physiological conditions without any cytotoxic components, a property known as bioorthogonality.[10][12][13][14]
The Pyridine Moiety: A Locus for Coordination Chemistry
The nitrogen atom within the pyridine ring is a Lewis base, capable of coordinating with metal ions. This intrinsic property opens up a secondary mode of functionality. Nanoparticles functionalized with pyridine-containing ligands can be engineered for applications in:
-
Metal Ion Sensing: Changes in the nanoparticle's optical or magnetic properties upon chelation of a target metal ion can form the basis of a sensor.[15]
-
Theranostics: The pyridine can be used to chelate radioactive metal ions for imaging or therapeutic purposes.[16][17]
-
Catalysis: The coordinated metal center can itself act as a catalytic site.
This dual-functionality makes this compound an exceptionally versatile tool for creating sophisticated, multifunctional nanomaterials.[18]
Experimental Workflow & Protocols
The following protocols are optimized for the functionalization of 10-20 nm citrate-stabilized gold nanoparticles (AuNPs) but can be adapted for other systems, such as iron oxide or silica nanoparticles, with appropriate modifications to the linker chemistry (e.g., using a silane-based anchor instead of a thiol).
Diagram: Overall Experimental Workflow
Protocol 1: Functionalization of AuNPs with a Thiol-PEG-Azide Linker
This protocol utilizes a ligand exchange reaction to replace the weakly bound citrate ions on the AuNP surface with a thiol-containing linker that presents a terminal azide group. The PEG (polyethylene glycol) spacer enhances colloidal stability and reduces non-specific protein binding.[19]
Materials:
-
Citrate-stabilized AuNPs (10 nM in citrate buffer)
-
Thiol-PEG-Azide linker (e.g., HS-(CH₂)₂-(OCH₂CH₂)₆-NH-CO-CH₂-Pyridine-Azide)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Nuclease-free water
Procedure:
-
Linker Preparation: Dissolve the Thiol-PEG-Azide linker in nuclease-free water to a final concentration of 1 mM.
-
Reaction Setup: In a microcentrifuge tube, add 1 mL of the 10 nM AuNP solution.
-
Ligand Addition: Add 10 µL of the 1 mM linker solution to the AuNPs (this provides a significant molar excess). The solution may change color slightly from bright red to a deeper ruby or purple hue, indicating a change in the surface plasmon resonance upon ligand binding.
-
Incubation: Incubate the mixture for at least 4 hours at room temperature with gentle shaking. For robust monolayer formation, an overnight incubation is recommended.[20]
-
Purification - Step 1: Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 15 minutes for 20 nm AuNPs). The optimal speed and time will depend on nanoparticle size and should be determined empirically.
-
Washing: Carefully remove the supernatant, which contains excess, unbound linker. Resuspend the nanoparticle pellet in 1 mL of PBS buffer. Sonication in a bath sonicator for 30-60 seconds may be necessary to fully redisperse the pellet.
-
Purification - Step 2: Repeat the centrifugation and washing steps (Steps 5 & 6) two more times to ensure complete removal of unbound linker.
-
Final Resuspension: After the final wash, resuspend the azide-functionalized AuNPs in 1 mL of PBS, pH 7.4. Store at 4°C. The nanoparticles should be stable for several months.[5][21]
Protocol 2: Characterization & Validation
It is critical to validate the successful functionalization before proceeding. This ensures that the subsequent click reaction will be efficient.[22][23]
Methods:
-
UV-Vis Spectroscopy: Acquire a spectrum from 400-700 nm. A slight red-shift (5-10 nm) in the surface plasmon resonance (SPR) peak compared to the starting citrate-AuNPs is indicative of a change in the surface dielectric environment, consistent with successful ligand exchange.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and Polydispersity Index (PDI). An increase in diameter is expected due to the added PEG-linker layer. A low PDI (<0.3) indicates a monodisperse and non-aggregated sample.
-
Zeta Potential: Measure the surface charge. Citrate-AuNPs are highly negative (~ -30 to -50 mV). The azide-functionalized AuNPs will have a less negative or near-neutral charge, depending on the linker's composition, providing strong evidence of surface modification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For a dried sample of the functionalized nanoparticles, an azide (N₃) stretching peak should be visible around 2100 cm⁻¹. This provides direct chemical proof of the azide group's presence.
| Parameter | Bare Citrate-AuNPs (Typical) | Azide-PEG-Functionalized AuNPs (Expected) | Causality of Change |
| SPR Peak (λmax) | ~520 nm | ~525-530 nm | Change in surface refractive index after ligand binding. |
| Hydrodynamic Diameter | ~25 nm | ~35-45 nm | Addition of the Thiol-PEG-Azide polymer layer. |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | Should remain low, indicating colloidal stability is maintained.[5] |
| Zeta Potential | -30 to -50 mV | -5 to -15 mV | Replacement of negative citrate ions with a less charged PEG linker. |
| FTIR Azide Peak | Absent | Present (~2100 cm⁻¹) | Direct evidence of the azide functional group on the surface. |
Diagram: Click Chemistry Conjugation Pathways
Protocol 3: CuAAC Conjugation of an Alkyne-Molecule
This protocol describes the conjugation of a terminal alkyne-containing molecule (e.g., an alkyne-modified fluorescent dye or peptide) to the azide-functionalized AuNPs.
Materials:
-
Azide-functionalized AuNPs (~10 nM in PBS)
-
Alkyne-modified molecule (e.g., Alkyne-PEG-Biotin)
-
Copper (II) Sulfate (CuSO₄), 100 mM stock in water
-
Sodium Ascorbate, 500 mM stock in water (prepare fresh)
-
Tris(benzyltriazolylmethyl)amine (TBTA), 50 mM stock in DMSO
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add 500 µL of the azide-functionalized AuNP solution.
-
Add Alkyne: Add the alkyne-modified molecule to a final concentration of 100-200 µM (a 10,000 to 20,000-fold molar excess over the nanoparticles).
-
Prepare Premix: In a separate tube, prepare a catalyst premix by adding reagents in this specific order to avoid precipitation:
-
94 µL water
-
2 µL of 100 mM CuSO₄
-
2 µL of 50 mM TBTA (TBTA is a ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency)
-
2 µL of 500 mM Sodium Ascorbate (this reduces Cu(II) to the active Cu(I) catalyst)
-
Vortex briefly. The solution should be colorless.
-
-
Initiate Reaction: Add 10 µL of the catalyst premix to the AuNP/alkyne mixture. The final concentrations will be approximately 200 µM CuSO₄, 200 µM TBTA, and 1 mM Sodium Ascorbate.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature on a rotator.
-
Purification: Purify the conjugated nanoparticles to remove the copper catalyst and excess alkyne reagent. For biomolecules, dialysis against PBS is effective. Alternatively, size-exclusion chromatography (SEC) or repeated centrifugation/resuspension steps can be used.
Protocol 4: SPAAC (Copper-Free) Conjugation
This is the preferred method for conjugating sensitive biomolecules or for nanoparticles intended for in vivo use.
Materials:
-
Azide-functionalized AuNPs (~10 nM in PBS)
-
Strained alkyne-modified molecule (e.g., DBCO-Peptide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add 500 µL of the azide-functionalized AuNP solution.
-
Add DBCO-Molecule: Add the DBCO-modified molecule to a final concentration of 50-100 µM. SPAAC is highly efficient, so a lower excess compared to CuAAC is often sufficient.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature, or at 37°C to increase the reaction rate. Gentle rotation is recommended.
-
Purification: As no catalyst is used, purification is simpler. The primary goal is to remove excess, unreacted DBCO-molecule. Dialysis, SEC, or centrifugation are all suitable methods as described in Protocol 3.
Applications & Future Scope
The ability to reliably functionalize nanoparticles with this compound-derived linkers creates a versatile platform for numerous advanced applications.
-
Targeted Drug Delivery: Peptides, antibodies, or small molecules can be "clicked" onto the nanoparticle surface to direct them to specific cell types, such as cancer cells, enhancing therapeutic efficacy and reducing side effects.[24][25][26]
-
Multimodal Imaging Agents: By conjugating imaging agents (e.g., fluorescent dyes) and chelating radioactive isotopes (via the pyridine moiety), nanoparticles can be created for simultaneous optical and nuclear imaging.
-
Biosensors: The unique plasmonic properties of AuNPs are sensitive to surface binding events. Conjugating antibodies or nucleic acid probes allows for the detection of specific biomarkers.[27] The pyridine group can be further exploited to create sensors for heavy metal ions in environmental or biological samples.[15]
-
Advanced Materials: Azide-functionalized nanoparticles can be "clicked" together with bifunctional alkyne linkers to create highly ordered nanoparticle assemblies and hybrid materials.[28][29]
References
- 1. Nanoparticles: functionalization and multifunctional applications in biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application [mdpi.com]
- 5. hiyka.com [hiyka.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cu/Cu-oxide nanoparticles as catalyst in the “click” azide–alkyne cycloaddition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Cu/Cu-oxide nanoparticles as catalyst in the “click” azide–alkyne cycloaddition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] Interfacial strain-promoted alkyne-azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Peptide-decorated gold nanoparticles via strain-promoted azide–alkyne cycloaddition and post assembly deprotection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyridine coupled mono and bisbenzimidazoles as supramolecular gelators: selective metal ion sensing and ionic conductivity - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Nanoparticle and other metal chelation therapeutics in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Chelating Rare-Earth Metals (Ln3+) and 225Ac3+ with the Dual-Size-Selective Macrocyclic Ligand Py2-Macrodipa. | Semantic Scholar [semanticscholar.org]
- 18. Multifunctional Nanoparticles for Drug Delivery and Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Preparation of 2 nm gold nanoparticles for in vitro and in vivo applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Single-Step Synthesis of Small, Azide-Functionalized Gold Nanoparticles: Versatile, Water-Dispersible Reagents for Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization of emerging 2D materials after chemical functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [PDF] Multifunctional Nanomaterials and Their Applications in Drug Delivery and Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 26. A Gold Nanoparticle Bioconjugate Delivery System for Active Targeted Photodynamic Therapy of Cancer and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Stable dispersions of azide functionalized ferromagnetic metal nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 29. Stable dispersions of azide functionalized ferromagnetic metal nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 2-(Azidomethyl)pyridine
Introduction: Harnessing the Unique Reactivity of 2-(Azidomethyl)pyridine in SPAAC
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in chemical biology, drug development, and materials science for its ability to form stable covalent bonds in complex biological environments without the need for cytotoxic copper catalysts.[1][2] The power of this bioorthogonal reaction lies in the high ring strain of cyclooctynes, which dramatically lowers the activation energy for the [3+2] cycloaddition with azides.[1][] This guide provides an in-depth exploration of the experimental setup for SPAAC reactions specifically utilizing this compound, a reagent whose unique electronic properties offer distinct advantages and considerations for reaction optimization.
The presence of the pyridine ring adjacent to the azidomethyl group introduces a level of complexity and opportunity not found with simple alkyl or aryl azides. The electron-withdrawing nature of the pyridine ring can influence the azide's reactivity, and the nitrogen atom itself may play a role in the reaction mechanism, potentially through transient coordination or by affecting the local reaction environment.[4][5] Understanding these nuances is key to designing robust and efficient conjugation strategies. This document will guide researchers through the core principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to ensure successful and reproducible outcomes.
Core Principles: Why this compound?
The choice of an azide is critical in tuning SPAAC kinetics. While benzyl azide is a common benchmark, the electronic properties of the azide's substituent can significantly impact the reaction rate.[6][7] this compound presents an interesting case due to the juxtaposition of the azidomethyl group and the pyridine nitrogen.
-
Electronic Effects: The pyridine ring is electron-deficient, which can influence the electron density on the azide moiety. This electronic modulation can affect the Highest Occupied Molecular Orbital (HOMO) of the azide, a key factor in the [3+2] cycloaddition's transition state.[8] Depending on the cyclooctyne partner, this can either accelerate or decelerate the reaction. For instance, electron-poor azides often react faster with electron-rich cyclooctynes like Bicyclononyne (BCN).[4]
-
Potential for Coordination: The lone pair of electrons on the pyridine nitrogen can potentially interact with the cyclooctyne or other components in the reaction mixture. While SPAAC is generally considered a catalyst-free reaction, such intramolecular interactions could subtly influence the transition state, affecting reaction rates and potentially the regioselectivity of the triazole product.
-
Solubility and Handling: The pyridine moiety can enhance the aqueous solubility of the azide, which is advantageous for bioconjugation reactions performed in physiological buffers.[9]
These characteristics make this compound a valuable reagent for researchers seeking to fine-tune their SPAAC reactions or introduce a specific chemical handle for further modifications.
Visualizing the Reaction: The SPAAC Mechanism
The fundamental mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition. The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[1]
Caption: The concerted mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Data: Understanding Reaction Kinetics
The rate of a SPAAC reaction is described by a second-order rate constant (k₂), which is dependent on the specific azide and cyclooctyne pair. The table below provides a comparison of reported rate constants for various azide-cyclooctyne reactions to provide context for experiments with this compound.
| Cyclooctyne | Azide | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference |
| DIBAC (DBCO) | Benzyl azide | ~0.1 - 1.0 | Organic/Aqueous Mixtures | [4][10] |
| BCN | Benzyl azide | ~0.01 - 0.1 | Organic/Aqueous Mixtures | [4][10] |
| DIBAC (DBCO) | 4-Azidopyridine | Faster than benzyl azide | Not specified | [4] |
| BCN | 4-Azidopyridine | ~10-fold faster than benzyl azide | Not specified | [4] |
| DIFO | Benzyl azide | ~0.3 | Methanol | [11] |
| BARAC | Benzyl azide | >1.0 | Not specified | [10] |
Note: Reaction rates are highly sensitive to solvent, temperature, and pH.[12][13] The data presented here should be used as a general guide. It is recommended to determine the kinetics for this compound with the desired cyclooctyne under the specific experimental conditions.
Experimental Protocols
Safety First: Handling this compound
Organic azides are energetic compounds and should be handled with care.[14] this compound, while not as shock-sensitive as small inorganic azides, still requires appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood.[15]
-
Storage: Store in a cool, dry, and dark place, away from heat, sparks, and incompatible materials such as strong oxidizing agents and acids.[15]
-
Scale: Avoid working with large quantities. If scaling up, perform a thorough safety assessment.
-
Waste Disposal: Dispose of azide-containing waste according to your institution's hazardous waste guidelines.[15]
Protocol 1: General SPAAC Reaction with this compound
This protocol provides a general procedure for the reaction of this compound with a strained cyclooctyne, such as a DBCO-functionalized molecule.
Materials:
-
This compound
-
DBCO-functionalized molecule of interest
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF, or a mixture of an organic solvent and aqueous buffer)
-
Reaction vial
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add the DBCO-functionalized molecule.
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution. The optimal molar excess should be determined empirically.
-
Adjust the final reaction volume with the solvent. For reactions involving biomolecules, ensure the final concentration of the organic solvent is compatible with their stability (typically <10% v/v).[16]
-
-
Reaction Incubation:
-
Allow the reaction to proceed at room temperature with gentle stirring or agitation. For some systems, incubation at 37°C may increase the reaction rate.[13][16]
-
Reaction times can vary from minutes to several hours. It is highly recommended to monitor the reaction progress using a suitable analytical method such as LC-MS, HPLC, or TLC.
-
-
Purification:
-
Once the reaction is complete, purify the product to remove unreacted starting materials. The purification method will depend on the nature of the product. Common techniques include:
-
For small molecules: Column chromatography, preparative HPLC, or crystallization.
-
For bioconjugates (e.g., proteins): Size-exclusion chromatography (desalting column), dialysis, or tangential flow filtration to remove excess small molecule reagents.[1]
-
-
Protocol 2: Bioconjugation of a Protein with this compound and a DBCO-Linker
This protocol outlines the labeling of a protein first with an azide handle using a this compound derivative and then conjugating it to a DBCO-functionalized molecule (e.g., a fluorescent dye or a drug).
Workflow Visualization:
Caption: Workflow for the two-step bioconjugation of a protein using this compound.
Materials:
-
Protein of interest with available primary amines (lysine residues or N-terminus)
-
N-hydroxysuccinimidyl (NHS) ester of a carboxylic acid-functionalized this compound derivative
-
DBCO-functionalized molecule (e.g., DBCO-PEG4-Fluorophore)
-
Reaction buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification tools (e.g., desalting columns)
Procedure:
-
Protein Azide Functionalization:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare a stock solution of the this compound NHS ester in DMSO.
-
Add a 10- to 20-fold molar excess of the NHS ester to the protein solution. The final DMSO concentration should be below 10%.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Remove the excess, unreacted labeling reagent using a desalting column equilibrated with the reaction buffer for the next step.
-
-
SPAAC Conjugation:
-
To the azide-functionalized protein, add a 5- to 20-fold molar excess of the DBCO-functionalized molecule from a stock solution in DMSO.
-
Incubate the reaction for 4-24 hours at room temperature or 4°C with gentle mixing.[1] The optimal time should be determined by monitoring the reaction.
-
-
Purification and Characterization:
-
Remove the excess, unreacted DBCO-reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Concentrate the purified protein conjugate if necessary.
-
Characterize the final conjugate to determine the degree of labeling (DOL) using techniques such as UV-Vis spectroscopy (if the label has a distinct absorbance) or mass spectrometry (MALDI-TOF or ESI-MS).
-
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | - Insufficient reaction time or temperature.- Steric hindrance around the azide or alkyne.- Low reactivity of the specific azide/alkyne pair.- Degradation of reagents. | - Increase reaction time and/or temperature (e.g., to 37°C).- Increase the molar excess of one reagent.- Consider using a more reactive cyclooctyne (e.g., BARAC if stability permits).- Use fresh stock solutions of reagents. |
| Side Reactions (especially with biomolecules) | - Non-specific reaction of NHS esters (if used).- Instability of the biomolecule in the reaction conditions (e.g., presence of organic solvent). | - Optimize the pH for the NHS ester reaction (typically 7.2-8.5).- Minimize the concentration of organic solvent.- Perform the reaction at a lower temperature (e.g., 4°C). |
| Difficulty in Purification | - Similar properties of product and unreacted starting material. | - For bioconjugates, ensure a sufficient size difference for effective size-exclusion chromatography.- For small molecules, explore different chromatography conditions (solvent system, column type). |
Conclusion
This compound is a versatile reagent for SPAAC reactions, offering unique electronic properties that can be exploited for fine-tuning conjugation strategies. By understanding the core principles of SPAAC, adhering to safe handling practices, and following robust experimental protocols, researchers can effectively leverage this compound for a wide range of applications, from the synthesis of novel small molecules to the site-specific modification of complex biomolecules. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals to successfully implement SPAAC with this compound in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]
- 6. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sarchemlabs.com [sarchemlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization | Bentham Science [eurekaselect.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. benchchem.com [benchchem.com]
Application Note & Protocol: Surface Modification of Materials Using 2-(Azidomethyl)pyridine
For: Researchers, scientists, and drug development professionals.
Foundational Principles: The Strategic Advantage of 2-(Azidomethyl)pyridine
In the landscape of surface engineering, achieving precise control over interfacial properties is paramount for applications ranging from biosensors to advanced biomaterials.[1][2][3][4] this compound is a bifunctional linker molecule uniquely suited for this task. Its design incorporates two key chemical motifs: a pyridine headgroup for robust surface anchoring and a terminal azide group as a versatile chemical handle for subsequent bio-conjugation.
-
The Pyridine Anchor: The nitrogen atom in the pyridine ring readily coordinates with a variety of metal and metal oxide surfaces, including gold, platinum, and titanium oxide.[5][6][7][8] This interaction facilitates the spontaneous formation of well-ordered self-assembled monolayers (SAMs), creating a stable, functionalized surface from solution.[9]
-
The Azide Handle: The azide moiety (N₃) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[10] Specifically, the azide group can react with an alkyne-modified molecule in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to form a highly stable triazole linkage.[11][12][13] This allows for the covalent attachment of virtually any molecule of interest—such as peptides, proteins, DNA, or fluorescent dyes—to the prepared surface.[10]
This dual functionality makes this compound an exemplary reagent for creating highly specific, biologically active surfaces.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 609770-35-6 | [14][15] |
| Molecular Formula | C₆H₆N₄ | [14][15][16] |
| Molecular Weight | 134.14 g/mol | [14][15][16] |
| Appearance | Varies (typically an oil or low-melting solid) | - |
| Storage | 2°C - 8°C, protected from light | [14] |
Mechanism of Surface Functionalization and Bio-conjugation
The overall process can be conceptualized in two distinct phases: (1) SAM formation, where the surface is primed with the azide functionality, and (2) Bio-conjugation, where the molecule of interest is attached.
Figure 1: General workflow for surface modification.
The pyridine headgroup coordinates to the substrate, forming a dense monolayer that exposes the azide groups to the surrounding environment. The subsequent CuAAC reaction is highly specific, ensuring that the alkyne-modified biomolecule attaches only to the azide sites, resulting in a well-defined and functional surface.[10][12]
Mandatory Safety Protocols: Handling Organic Azides
Expertise Insight: Organic azides are energy-rich compounds and must be handled with extreme caution.[17][18] Their stability is inversely related to the ratio of nitrogen to carbon atoms. While this compound is generally stable under recommended conditions, adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves.[19]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood.[19][20]
-
Avoid Incompatibilities:
-
Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, silver, mercury) outside of controlled catalytic reactions, as this can form dangerously explosive heavy metal azides.[19][21] Do not use metal spatulas for handling.[18][20]
-
Acids: Contact with strong acids can produce hydrazoic acid, which is highly toxic and explosive.[17][19]
-
Halogenated Solvents: Never use chlorinated solvents like dichloromethane or chloroform, as they can form extremely unstable di- and tri-azidomethane.[17][20][21]
-
-
Energy Input: Avoid subjecting the compound to shock, friction, or excessive heat.[17][18]
-
Storage: Store in a refrigerator (2-8°C), away from light and incompatible materials.[17][18][21]
-
Waste Disposal: Azide-containing waste must be segregated and disposed of through your institution's hazardous waste program.[19][20] Never pour azide solutions down the drain, as they can react with lead or copper pipes to form explosive salts.[19]
Experimental Protocols
Protocol 1: Formation of an Azide-Terminated SAM on Gold
This protocol details the preparation of a gold surface functionalized with this compound.
Materials:
-
Gold-coated substrate (e.g., silicon wafer, glass slide)
-
This compound
-
Anhydrous Ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION
-
High-purity water (18.2 MΩ·cm)
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning (Trustworthiness Checkpoint):
-
Rationale: A pristine surface is critical for the formation of a high-quality, well-ordered SAM. Any organic contaminants will create defects in the monolayer.
-
Immerse the gold substrate in Piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and always add acid to peroxide, never the reverse).
-
Rinse copiously with high-purity water, followed by a rinse with ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1-5 mM solution of this compound in anhydrous ethanol.
-
Immerse the clean, dry gold substrate into the solution.
-
Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
Rationale: This extended incubation allows for the thermodynamic equilibrium of self-assembly to be reached, resulting in a densely packed and well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution.
-
Rinse thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry again under a gentle stream of nitrogen.
-
The azide-functionalized substrate is now ready for characterization or immediate use in the next step.
-
Protocol 2: Surface Bio-conjugation via CuAAC (Click Chemistry)
This protocol describes the attachment of an alkyne-containing molecule (e.g., an alkyne-tagged peptide) to the azide-terminated surface.
Materials:
-
Azide-functionalized substrate (from Protocol 1)
-
Alkyne-modified biomolecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand.[13]
-
Phosphate-buffered saline (PBS) or appropriate buffer for your biomolecule
Procedure:
-
Prepare Reagent Stock Solutions:
-
Biomolecule-Alkyne: Prepare a solution (e.g., 100 µM to 1 mM) in a suitable buffer (e.g., PBS).
-
CuSO₄: Prepare a 20 mM stock solution in high-purity water.[22]
-
Ligand (THPTA): Prepare a 50 mM stock solution in high-purity water.[22]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in high-purity water. This solution must be made fresh immediately before use.
-
Rationale: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state. It is oxygen-sensitive and degrades quickly in solution.[11][13]
-
-
Prepare the "Click" Reaction Cocktail:
-
Rationale: The ligand (THPTA) is crucial. It stabilizes the Cu(I) ion, preventing its oxidation and protecting sensitive biomolecules from oxidative damage, while also accelerating the reaction.[11][22] The components should be mixed in the specified order to ensure proper complexation.
-
In a microcentrifuge tube, combine the following in order: a. Buffer (to adjust final volume) b. Alkyne-biomolecule solution c. A premixed solution of CuSO₄ and THPTA (at a 1:5 molar ratio is common).[13][22] d. Freshly prepared sodium ascorbate solution.[11]
-
Example Final Concentrations: 50-100 µM alkyne-biomolecule, 0.10 mM CuSO₄, 0.50 mM THPTA, 5 mM Sodium Ascorbate.[22]
-
-
Surface Reaction:
-
Place the azide-functionalized substrate in a suitable container (e.g., a petri dish).
-
Pipette the "click" cocktail directly onto the surface, ensuring the entire functionalized area is covered.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Final Rinsing:
-
Rinse the surface thoroughly with the reaction buffer (e.g., PBS), followed by high-purity water.
-
Dry under a gentle stream of nitrogen. The surface is now functionalized with the target biomolecule.
-
Surface Characterization: A Self-Validating System
To ensure the success of each modification step, a suite of surface-sensitive analytical techniques should be employed.
Figure 2: Decision tree for surface characterization.
Expected Results and Interpretation
| Technique | After SAM Formation (Protocol 1) | After Bio-conjugation (Protocol 2) | Rationale / Interpretation |
| Contact Angle | Significant change from bare substrate (e.g., gold becomes more hydrophobic).[23][24] | Further change, typically becoming more hydrophilic if proteins or DNA are attached. | Changes in surface free energy directly reflect the chemical nature of the outermost layer.[1] |
| XPS | Appearance of N 1s peak (~400-405 eV for azide/pyridine). High-resolution scan can distinguish N₃ from pyridine N.[5][25] | Appearance of new elemental markers from the biomolecule (e.g., S 2p for cysteine/methionine, P 2p for DNA). Decrease in the relative intensity of the Au 4f signal. | Provides direct quantitative evidence of elemental composition on the surface, confirming the presence of the monolayer and subsequent biomolecule.[25][26] |
| Ellipsometry | Measurable increase in thickness (typically 1-2 nm). | Further increase in thickness corresponding to the size of the attached biomolecule. | Confirms the physical deposition of molecular layers and can be used to estimate packing density. |
| ATR-FTIR | Possible to see characteristic azide stretch (~2100 cm⁻¹). | Appearance of characteristic biomolecule peaks, such as Amide I (~1650 cm⁻¹) and Amide II (~1550 cm⁻¹) for proteins. | Provides information about the chemical bonds present on the surface, confirming the identity of the attached molecules. |
References
- 1. Surface Modification of Polymer Substrates for Biomedical Applications [mdpi.com]
- 2. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Modification to Improve Properties of Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 7. Self-Assembly of Pyridine-Modified Lipoic Acid Derivatives on Gold and Their Interaction with Thyroxine (T4) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. monarch.qucosa.de [monarch.qucosa.de]
- 10. researchgate.net [researchgate.net]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. This compound | 609770-35-6 | FA121941 [biosynth.com]
- 15. scbt.com [scbt.com]
- 16. This compound | C6H6N4 | CID 45791266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. safety.pitt.edu [safety.pitt.edu]
- 18. safety.fsu.edu [safety.fsu.edu]
- 19. chemistry.unm.edu [chemistry.unm.edu]
- 20. ucd.ie [ucd.ie]
- 21. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 22. jenabioscience.com [jenabioscience.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Making sure you're not a bot! [opus4.kobv.de]
- 26. Advanced XPS characterization: XPS-based multi-technique analyses for comprehensive understanding of functional materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QM00969A [pubs.rsc.org]
Application Notes and Protocols: The Utility of 2-(Azidomethyl)pyridine in the Preparation of Radiolabeled Compounds
Abstract
The development of targeted radiopharmaceuticals is a cornerstone of modern molecular imaging and therapy. A crucial aspect of this field is the efficient and stable incorporation of radionuclides into biologically active molecules. 2-(Azidomethyl)pyridine has emerged as a valuable and versatile building block in this endeavor. Its unique structure, combining a reactive azide group with a pyridine ring, offers a dual functionality that can be exploited for various radiolabeling strategies. This guide provides an in-depth exploration of the applications of this compound in radiochemistry, focusing on its role in bioorthogonal "click" chemistry for the construction of PET imaging agents and its potential utility in the chelation of radiometals. Detailed protocols, mechanistic insights, and practical considerations are provided for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of this compound
The ideal radiolabeling strategy is characterized by high efficiency, rapidity, selectivity, and biocompatibility. The reactions should proceed under mild conditions to preserve the integrity of sensitive biomolecules such as peptides, antibodies, and oligonucleotides. This compound is a key reagent that facilitates such elegant labeling strategies due to two primary features:
-
The Azide Handle for "Click" Chemistry: The azidomethyl group is a prime substrate for one of the most powerful sets of bioorthogonal reactions: the azide-alkyne cycloadditions. These reactions are highly specific, high-yielding, and can be performed in complex biological media, making them ideal for radiopharmaceutical synthesis.[1][2]
-
The Pyridine Moiety: The pyridine ring can act as a chelating agent for various radiometals, contributing to the stability of the resulting radiometal complex.[3][4] Additionally, the pyridine structure is a common motif in many biologically active compounds, and its inclusion can influence the pharmacokinetic properties of the final radiotracer.[5]
This document will delve into the practical applications of this compound, with a focus on its use in preparing compounds labeled with positron-emitting radionuclides like Fluorine-18 (¹⁸F) and various radiometals.
Application in ¹⁸F-Radiolabeling via Click Chemistry
Fluorine-18 is a preferred radionuclide for Positron Emission Tomography (PET) due to its near-ideal physical properties, including a 109.8-minute half-life and low positron energy, which allows for high-resolution imaging.[6][7] Direct ¹⁸F-fluorination of complex biomolecules often requires harsh conditions that can degrade the molecule. A more robust approach is the use of ¹⁸F-labeled prosthetic groups, which are small, reactive molecules that can be radiolabeled in a separate step and then conjugated to the target biomolecule under mild conditions.[6][8]
This compound is an excellent partner in this strategy. A common workflow involves reacting an ¹⁸F-labeled alkyne-containing prosthetic group with a biomolecule that has been pre-functionalized with this compound.
Key Methodologies: CuAAC and SPAAC
Two main types of azide-alkyne cycloaddition are employed in radiochemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and regioselective reaction that forms a 1,4-disubstituted triazole. It is widely used for in vitro conjugations and the preparation of radiotracers for preclinical studies.[1][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a copper catalyst.[10][11] The absence of cytotoxic copper makes SPAAC suitable for in vivo applications and the labeling of live cells.[12][13][14]
The choice between CuAAC and SPAAC is dictated by the intended application of the radiolabeled compound. For compounds that will be purified before administration, CuAAC is often sufficient. For pre-targeting strategies or cell-labeling studies, SPAAC is the superior choice.[15]
Experimental Workflow & Visualization
The general workflow for labeling a biomolecule (e.g., a peptide) using this compound and an ¹⁸F-labeled alkyne is depicted below.
Caption: General workflow for ¹⁸F-labeling using this compound.
Protocol: ¹⁸F-Labeling of a Peptide via CuAAC
This protocol is a representative example for labeling a model peptide functionalized with an azide group derived from this compound.
Materials:
-
Azide-functionalized peptide (1-2 mg)
-
¹⁸F-labeled alkyne prosthetic group (e.g., [¹⁸F]F-Py-5-yne) in a suitable solvent
-
Copper(II) sulfate solution (10 mM in water)
-
Sodium ascorbate solution (50 mM in water, freshly prepared)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for purification
-
Analytical and preparative HPLC system with a radioactivity detector
Procedure:
-
Reconstitution: Dissolve the azide-functionalized peptide in 100 µL of DMSO.
-
Reaction Mixture Preparation: In a shielded vial, combine the peptide solution with the ¹⁸F-labeled alkyne prosthetic group.
-
Catalyst Addition: Add 10 µL of the copper(II) sulfate solution, followed by 20 µL of the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species.
-
Incubation: Gently vortex the reaction mixture and incubate at room temperature for 15-20 minutes.
-
Quenching and Dilution: Quench the reaction by adding 1 mL of a 0.1% trifluoroacetic acid (TFA) in water solution.
-
Purification:
-
Load the diluted reaction mixture onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
Elute the ¹⁸F-labeled peptide with an ethanol/water mixture.
-
For higher purity, perform preparative HPLC purification.
-
-
Analysis: Analyze the final product for radiochemical purity and identity using analytical HPLC.
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Radiochemical Yield (decay-corrected) | 60-95% | [1][9] |
| Reaction Time | 10-30 minutes | [1][6] |
| Molar Activity | 30-200 GBq/µmol | [9][16] |
| Radiochemical Purity (post-purification) | >98% | [16] |
Application in Radiometal Chelation
Many medically relevant radionuclides are metals (e.g., ⁶⁸Ga, ⁶⁴Cu, ¹⁷⁷Lu, ⁸⁹Zr).[3] These radiometals require a chelator—a molecule that can securely bind the metal ion to prevent its release in vivo.[4][17] An ideal chelator forms a thermodynamically stable and kinetically inert complex with the radiometal.[18][19]
While this compound is not a standalone strong chelator for most radiometals, it can be incorporated into bifunctional chelators. In this context, the azide group serves as a handle for conjugation to a targeting vector, while the pyridine nitrogen can participate in the coordination of the radiometal, potentially enhancing the stability of the complex.
Design of Bifunctional Chelators
A bifunctional chelator based on this compound would typically consist of three components:
-
A known chelating framework (e.g., DOTA, NOTA, DTPA).
-
A linker arm incorporating the 2-(pyridyl)methyl moiety.
-
The azide group for subsequent conjugation.
The pyridine nitrogen can act as a donor atom, influencing the coordination geometry and stability of the resulting radiometal complex. This is particularly relevant for radiometals that favor nitrogen-rich coordination spheres.
Logical Relationship Diagram
Caption: Components of a this compound-based bifunctional chelator.
Protocol: Radiolabeling with Gallium-68
This protocol outlines a general procedure for labeling a DOTA-conjugated peptide, which has been modified with this compound and subsequently attached to a targeting molecule via its azide.
Materials:
-
Azide-functionalized DOTA-peptide conjugate (10-50 µg)
-
⁶⁸GaCl₃ eluate from a ⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Metal-free water and reaction vials
-
SPE cartridges (e.g., C18) for purification
-
Radio-TLC or HPLC for quality control
Procedure:
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Buffering: In a metal-free reaction vial, add the ⁶⁸GaCl₃ eluate and adjust the pH to 4.0-4.5 using the sodium acetate buffer.
-
Precursor Addition: Add the DOTA-peptide conjugate (dissolved in water or buffer) to the buffered ⁶⁸Ga solution.
-
Heating: Heat the reaction mixture at 95 °C for 10-15 minutes in a dry-heat block.
-
Cooling: Cool the reaction vial to room temperature.
-
Purification (if necessary):
-
Dilute the reaction mixture with water.
-
Load onto a pre-conditioned C18 SPE cartridge.
-
Wash with water to remove uncomplexed ⁶⁸Ga.
-
Elute the ⁶⁸Ga-labeled peptide with 50% ethanol in water.
-
-
Quality Control: Determine the radiochemical purity by radio-TLC or radio-HPLC. A purity of >95% is typically required for clinical applications.
Conclusion and Future Perspectives
This compound is a powerful and versatile reagent in the synthesis of radiolabeled compounds. Its primary utility lies in its azide functionality, which enables robust and efficient conjugation via click chemistry for the preparation of ¹⁸F-labeled PET tracers. Furthermore, its pyridine ring offers the potential for incorporation into novel bifunctional chelators for radiometals, where it may contribute to improved complex stability. The methodologies described herein—CuAAC, SPAAC, and standard radiometal chelation—are foundational techniques in radiopharmaceutical sciences. As the demand for highly specific and easily prepared radiotracers grows, the strategic use of building blocks like this compound will continue to be a key enabler of innovation in molecular imaging and therapy.
References
- 1. Click Reaction: An Applicable Radiolabeling Method for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry – Med Chem 101 [medchem101.com]
- 3. Matching chelators to radiometals for radiopharmaceuticals - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Chelating agents and their use in radiopharmaceutical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 18F-Labeling Using Click Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 18F-Labelled Intermediates for Radiosynthesis by Modular Build-Up Reactions: Newer Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chelators for the next generation of Theranostic Soft Radiometals - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 19. harvest.usask.ca [harvest.usask.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(Azidomethyl)pyridine Click Reactions
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 2-(azidomethyl)pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click chemistry experiments, transforming low-yield frustrations into high-yield successes.
The this compound scaffold, while advantageous for its unique properties, presents a specific challenge in CuAAC reactions. Its picolyl nitrogen atom can chelate the copper catalyst, creating a non-productive complex that sequesters the catalyst from the reaction medium. This guide provides an in-depth analysis of this issue and offers field-proven strategies to overcome it.
Troubleshooting Guide: From Low Yields to Successful Reactions
This section addresses the most common issues encountered when using this compound in click chemistry. Each question is followed by an analysis of potential causes and a series of actionable solutions.
Q1: Why is my click reaction with this compound failing or giving very low yields?
This is the most frequent issue, and it almost always traces back to the inherent ability of the pyridine nitrogen to interfere with the copper catalyst.
Primary Cause: Catalyst Sequestration
The pyridine nitrogen and the proximal azide group on your this compound molecule can act as a bidentate ligand, strongly chelating the Cu(I) catalyst.[1] This forms a stable, but catalytically inactive or poorly active, complex, effectively removing the copper from the intended catalytic cycle. While this "picolyl azide effect" can sometimes accelerate reactions at very low copper concentrations by increasing the local concentration of the catalyst, it more often leads to inhibition when conditions are not optimal.[2][3][4][5]
Solutions:
-
Introduce a Competitive Ligand: The most effective strategy is to use a strong, exogenous copper ligand. Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA are highly recommended.[2][3] These ligands are designed to stabilize the Cu(I) oxidation state and accelerate the reaction.[6][7] They compete with the this compound for copper coordination, ensuring a higher population of catalytically active copper complex.
-
Optimize the Ligand-to-Copper Ratio: For bioconjugation, a ligand-to-copper ratio of 5:1 is often recommended to protect sensitive molecules from reactive oxygen species (ROS).[7][8] This excess of ligand helps ensure the copper remains in a productive state.
-
Ensure Cu(I) Availability: The active catalyst is Cu(I), not Cu(II). If you are starting with a Cu(II) salt like CuSO₄, the in-situ reduction to Cu(I) by an agent like sodium ascorbate is critical.[9][10] Inadequate or degraded reducing agent is a common point of failure. Always use a freshly prepared solution of sodium ascorbate.[11]
-
Exclude Oxygen: Cu(I) is readily oxidized to the inactive Cu(II) state by atmospheric oxygen.[11][12] Rigorously degas all solvents and solutions (e.g., by sparging with argon or nitrogen for 15-20 minutes) and run the reaction under an inert atmosphere.[11]
Diagram: The Dual Role of this compound This diagram illustrates the central conflict: the molecule is both a reactant and a potential inhibitor.
Caption: The dual nature of this compound.
Q2: My reaction is clean but stalls at low conversion. What's happening?
Stalling often indicates catalyst inactivation during the reaction.
Potential Causes:
-
Progressive Oxidation of Cu(I): Even with initial degassing, slow oxygen ingress can gradually oxidize the Cu(I) catalyst to Cu(II), shutting down the reaction.
-
Insufficient Reducing Agent: The initial amount of sodium ascorbate may have been consumed before the reaction reached completion. Ascorbate itself can degrade over the course of a long reaction.
-
Low Reactant Concentration: The CuAAC reaction rate is dependent on reactant concentrations. If your substrates are highly dilute (<10 µM), the reaction can be inherently slow, making it more susceptible to catalyst deactivation over time.[11]
Solutions:
-
Add More Reducing Agent: If you suspect catalyst oxidation, a second addition of fresh sodium ascorbate solution mid-reaction can regenerate the active Cu(I) species and restart the catalysis.
-
Increase Reactant Concentration: If possible, perform the reaction at a higher concentration to improve kinetics.
-
Re-evaluate Your Ligand: A highly stabilizing ligand like THPTA is crucial for maintaining the Cu(I) state over longer reaction times.[7]
Q3: I see significant formation of a byproduct from my alkyne. How can I prevent this?
This is likely due to oxidative homocoupling of your terminal alkyne, known as Glaser coupling.[11]
Cause: Presence of Cu(II) and Oxygen
This side reaction is promoted by oxygen and copper ions, consuming your alkyne starting material and reducing the yield of the desired click product.
Solutions:
-
Maintain Anaerobic Conditions: This is the most critical step. Rigorous exclusion of oxygen by degassing and maintaining an inert atmosphere will significantly suppress Glaser coupling.[12]
-
Ensure Sufficient Reducing Agent: A healthy excess of sodium ascorbate helps to keep the copper population in the +1 oxidation state, which is less prone to promoting this side reaction than Cu(II).[12]
-
Use an Amine Additive (with caution): In organic solvents, adding a mild base like DIPEA (N,N-Diisopropylethylamine) can sometimes improve yields, but its effect should be tested empirically.
Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Optimization may be required for your specific substrates.
Protocol 1: General Optimized Protocol for CuAAC with this compound
This protocol is designed for aqueous or mixed aqueous/organic solvent systems and incorporates best practices to mitigate the challenges associated with picolyl azides.
Materials:
-
This compound (Component A)
-
Alkyne-functionalized molecule (Component B)
-
Solvent (e.g., degassed PBS, or a degassed mixture of t-BuOH/H₂O 1:1)
-
Stock Solution 1: 20 mM CuSO₄ in degassed water
-
Stock Solution 2: 100 mM THPTA in degassed water
-
Stock Solution 3: 100 mM Sodium Ascorbate in degassed water (must be made fresh)
Procedure:
-
Prepare the Reaction Mixture: In a suitable reaction vessel, dissolve the this compound (1.2 equivalents) and the alkyne (1.0 equivalent) in the chosen solvent system.
-
Degas: Thoroughly degas the mixture by sparging with an inert gas (N₂ or Ar) for 15 minutes.
-
Prepare the Catalyst Premix: In a separate microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions to achieve a 1:5 molar ratio of Cu:Ligand. For a typical reaction, you might add 5 µL of 20 mM CuSO₄ and 25 µL of 100 mM THPTA. Let this mixture stand for 2-3 minutes. This pre-complexation is crucial.[9][10]
-
Add Catalyst: Add the Cu/THPTA premix to the main reaction vessel. The final concentration of copper can be adjusted as needed, typically between 50 µM and 250 µM.[8]
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction. A final concentration of 5 mM is a good starting point.[8]
-
React and Monitor: Seal the vessel and allow the reaction to proceed at room temperature. Monitor progress using an appropriate analytical technique (e.g., LC-MS, TLC, NMR). Reactions are often complete in 30-60 minutes.[10][13]
Diagram: Recommended Troubleshooting Workflow A logical decision tree for addressing low-yield reactions.
Caption: A step-by-step troubleshooting decision tree.
Frequently Asked Questions (FAQs)
Q: You mentioned the "picolyl azide effect." Can this chelation actually be beneficial?
A: Yes, it's a fascinating paradox. Research has shown that under certain conditions, particularly at low copper concentrations (e.g., 10-40 µM), the chelating ability of picolyl azides can dramatically accelerate the CuAAC reaction, even outperforming non-chelating azides like benzyl azide.[2][4][5] The theory is that the azide effectively captures the copper ion and delivers it directly to the alkyne, increasing the "effective concentration" at the reaction site.[5] This effect is synergistic with accelerating ligands like THPTA, allowing for efficient labeling in sensitive biological systems where low copper concentrations are essential to minimize toxicity.[2][3]
Q: Can I just use a Cu(I) source like CuBr or CuI to avoid the reducing agent?
A: You can, but it comes with its own challenges. Using a Cu(I) salt eliminates the need for a reducing agent, which can be advantageous as excess ascorbate can potentially reduce your azide to an unreactive amine.[12] However, Cu(I) salts are extremely sensitive to oxidation and often have poor solubility. If you choose this route, you must work under strictly anaerobic conditions in a glovebox, and the choice of solvent becomes even more critical.[11][14] For most applications, especially in aqueous media, the in-situ reduction of a more stable and soluble Cu(II) salt is more reliable and convenient.[9]
Q: Could my buffer be inhibiting the reaction?
A: Absolutely. Certain common buffer components can interfere with the copper catalyst. Buffers containing strong chelators (like EDTA), thiols (like DTT), or certain amines (like Tris) can chelate the copper and inhibit the reaction.[11] High concentrations of chloride ions (>0.2 M) can also compete for copper coordination.[11][15] If you suspect buffer interference, consider performing the reaction in a non-coordinating buffer (like HEPES or MOPS) or simply in a water/co-solvent mixture.
Data Summary: The Impact of Chelation and Ligands
The following table summarizes data adapted from studies on picolyl azides, illustrating their enhanced reactivity compared to standard benzyl azides, especially at low copper concentrations.
| Azide Type | Copper (CuSO₄) Conc. | Ligand | Reaction Time | Product Yield | Reference |
| Benzyl Azide (non-chelating) | 10 µM | None | 30 min | No detectable product | [2] |
| This compound | 10 µM | None | 30 min | 81% | [2] |
| Benzyl Azide (non-chelating) | 100 µM | THPTA | ~15 min | ~100% | [2] |
| This compound | 10 µM | THPTA | < 5 min | ~100% | [2] |
This data clearly demonstrates that the chelating picolyl azide provides a significant rate enhancement, allowing for rapid reactions even at 10-fold lower copper concentrations.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 4. Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling. | Semantic Scholar [semanticscholar.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. confluore.com [confluore.com]
- 14. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions of 2-(Azidomethyl)pyridine with Biological Molecules
Welcome to the technical support center for researchers utilizing 2-(azidomethyl)pyridine, also known as picolyl azide, in their experimental workflows. This guide is designed to provide in-depth troubleshooting assistance for common and unexpected side reactions that may occur when using this reagent with complex biological molecules. As experts in the field of bioconjugation, we understand that achieving high specificity and yield is paramount to the success of your research. This resource will equip you with the knowledge to identify, mitigate, and solve potential challenges, ensuring the integrity and reproducibility of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in bioconjugation.
Q1: What is this compound and why is it used in bioconjugation?
A1: this compound is a chemical reagent featuring an azide group attached to a pyridine ring via a methyl linker. It is primarily used in bioorthogonal chemistry, specifically in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry." The pyridine ring's nitrogen atom can chelate the copper(I) catalyst, increasing its effective concentration at the reaction site. This leads to a significant acceleration of the reaction rate, allowing for the use of lower and less toxic concentrations of copper, which is particularly advantageous in living cells and other sensitive biological systems.
Q2: What are the intended reactions of this compound in a biological setting?
A2: The intended reaction for this compound is the highly specific and efficient [3+2] cycloaddition with a terminal alkyne-modified biological molecule to form a stable triazole linkage. This reaction is bioorthogonal, meaning that neither the azide nor the alkyne should react with native functional groups found in biological systems, thus ensuring specific labeling.
Q3: What are the potential, unintended side reactions of this compound?
A3: While the azide group is generally bioorthogonal, the entire this compound molecule can potentially undergo side reactions in the complex chemical environment of a biological system. The two primary suspected side reactions are:
-
Reaction with Thiols: The pyridine ring, particularly when part of a larger molecule, can be susceptible to nucleophilic attack by thiols, such as the side chains of cysteine residues in proteins or the abundant antioxidant glutathione (GSH).
-
Reduction of the Azide Group: The azide group can be reduced to an amine (-NH₂) by endogenous reducing agents like glutathione or pyridine nucleotides (NADH, NADPH). This renders the molecule incapable of participating in the desired click reaction.
This guide will focus on troubleshooting these two potential side reactions.
II. Troubleshooting Guide: Identifying and Mitigating Side Reactions
This section provides a detailed, question-and-answer-based guide to help you troubleshoot experiments where side reactions with this compound are suspected.
A. Issue: Low Labeling Efficiency or Complete Lack of Signal
You have performed your click chemistry reaction with this compound and an alkyne-tagged biomolecule, but you observe a much lower signal than expected or no signal at all.
Question: I'm confident my alkyne tag is incorporated and my click chemistry conditions are optimal. Could a side reaction be consuming my this compound?
Answer: Yes, this is a strong possibility. The most likely culprit is the reduction of the azide group to an amine. In a cellular environment, reducing agents are abundant and can convert the azide, making it unreactive towards the alkyne.
Caption: Workflow to diagnose azide reduction of this compound.
-
Sample Preparation:
-
Prepare your biological sample (e.g., cell lysate, purified protein solution in a biologically relevant buffer) as you would for your labeling experiment.
-
Spike the sample with a known concentration of this compound (e.g., 100 µM).
-
Incubate the sample under the same conditions as your labeling experiment (time, temperature).
-
As a control, prepare a sample of this compound in a simple buffer (e.g., PBS) without any biological components.
-
-
LC-MS Analysis:
-
At various time points, take an aliquot of your samples and quench any biological activity (e.g., by adding a protein precipitating agent like cold acetone or methanol).
-
Centrifuge to pellet precipitated proteins and analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS).
-
Monitor for the following masses:
-
This compound: [M+H]⁺ = 135.07
-
2-(aminomethyl)pyridine: [M+H]⁺ = 109.08 (the product of azide reduction)
-
-
-
Data Interpretation:
-
Compare the peak area of this compound in your biological sample over time to the control sample. A faster decrease in the biological sample suggests consumption.
-
The appearance and increase of a peak corresponding to 2-(aminomethyl)pyridine is direct evidence of azide reduction.
-
-
Decrease Incubation Time: If possible, reduce the incubation time of this compound with your biological sample before initiating the click reaction.
-
Increase Reagent Concentration: A higher initial concentration of this compound may compensate for some loss due to reduction.
-
Use of Reducing Agent-Free Buffers: For in vitro experiments with purified proteins, ensure your buffers do not contain high concentrations of reducing agents like DTT or TCEP, unless required for protein stability. If they are required, consider a buffer exchange step immediately before adding the azide reagent.
-
Consider Alternative Chemistries: If azide reduction is a persistent and significant problem, you may need to consider alternative bioorthogonal chemistries that do not involve azides.
B. Issue: Off-Target Labeling and Unexpected Mass Adducts
You observe your desired labeled product, but you also detect off-target labeling of proteins that do not contain an alkyne tag, or you identify unexpected mass adducts in your mass spectrometry data.
Question: My mass spectrometry data shows an unexpected mass addition of ~119 Da to some of my proteins, especially those rich in cysteine. What could be the cause?
Answer: This is a strong indication of a side reaction between this compound and cysteine residues. The pyridine ring can undergo a nucleophilic aromatic substitution-like reaction with the thiol group of cysteine, leading to the covalent attachment of a pyridyl-methyl moiety and the loss of the azide group as N₂ and a proton (a net addition of the C₆H₆N fragment, with a monoisotopic mass of approximately 92.05 Da, however, the reaction mechanism with the azidomethyl group is more complex and may result in a different adduct). A more likely scenario is the reaction of the reduced form, 2-(aminomethyl)pyridine, with an electrophile, or a more complex reaction involving the pyridine ring itself. Studies with similar compounds, such as 2-sulfonyl pyridines, have shown that they can "pyridylate" cysteine residues.[1]
Caption: Workflow to diagnose thiol-pyridine side reactions.
-
Sample Preparation:
-
If you have a purified protein that is showing off-target labeling, incubate it with this compound under your experimental conditions.
-
If the off-target labeling is observed in a complex mixture, you may need to enrich for the modified proteins, for example, by using an antibody against your protein of interest.
-
-
Proteolytic Digestion and LC-MS/MS:
-
Denature, reduce, and alkylate your protein sample. Note: Use a non-thiol-based alkylating agent like iodoacetamide to avoid interfering with the potential adduct.
-
Digest the protein with a protease like trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Search the MS/MS data against the sequence of your protein, allowing for a variable modification on cysteine residues corresponding to the mass of the suspected adduct (e.g., +119 Da).
-
The identification of peptides with this specific mass shift on cysteine residues provides strong evidence for the thiol-pyridine side reaction.
-
-
pH Optimization: The reactivity of thiols is pH-dependent. Lowering the pH of your reaction buffer (e.g., to pH 6.5-7.0) can decrease the nucleophilicity of cysteine residues and may reduce the extent of the side reaction, while still being compatible with many click chemistry protocols.
-
Use of Thiol-Blocking Agents: If your protein of interest does not have essential cysteine residues for the desired labeling, you can block all free thiols with a reagent like N-ethylmaleimide (NEM) prior to adding this compound.
-
Reduce Concentration and Incubation Time: Use the lowest effective concentration of this compound and the shortest possible incubation time to minimize off-target reactions.
-
Competitive Inhibition: In some cases, adding a small molecule thiol scavenger to the reaction mixture can help to consume any reactive species that might otherwise react with your protein. However, this approach needs careful optimization to avoid interfering with your desired reaction.
III. Data Summary and Reference Tables
The following tables provide a quick reference for the properties and potential side products of this compound.
Table 1: Properties of this compound and Related Molecules
| Compound | Molecular Formula | Monoisotopic Mass | [M+H]⁺ |
| This compound | C₆H₆N₄ | 134.06 | 135.07 |
| 2-(Aminomethyl)pyridine | C₆H₇N₃ | 108.07 | 109.08 |
| Cysteine Adduct (Proposed) | C₉H₁₂N₄O₂S | 240.07 | 241.08 |
Table 2: Summary of Potential Side Reactions and Mass Spectrometric Signatures
| Side Reaction | Description | Expected Mass Shift on Protein | Key MS/MS Fragmentation Signature |
| Azide Reduction | Conversion of the azide group to an amine. | No mass shift on the protein, but the labeling reagent is inactivated. | N/A |
| Thiol Adduction | Covalent attachment to cysteine residues. | +119 Da (or other adduct mass) | Look for fragment ions containing the modified cysteine residue. |
| Pyridine N-oxidation | Oxidation of the pyridine nitrogen. | No mass shift on the protein, but the labeling reagent is modified. | The mass of the labeling reagent will increase by ~16 Da. |
IV. Conclusion
V. References
-
BenchChem. (2025). Troubleshooting low labeling efficiency with picolyl azides. --INVALID-LINK--
-
Bar-Ziv, R., et al. (2021). A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. Frontiers in Chemistry, 9, 769521. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting High Background with Biotin-PEG4-Picolyl azide. --INVALID-LINK--
-
AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting | AbOliGo - Expert Tips & Best Practices. --INVALID-LINK--
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. --INVALID-LINK--
-
BenchChem. (2025). BP Fluor 405 Picolyl Azide: A Technical Guide to Solubility and Application in Bioconjugation. --INVALID-LINK--
-
Bar-Ziv, R., et al. (2021). A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. bioRxiv. --INVALID-LINK--
-
2BScientific. (n.d.). Next Generation Azide Probes. --INVALID-LINK--
-
Wikipedia. (n.d.). 2-Mercaptopyridine. --INVALID-LINK--
-
Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition, 51(24), 5852-5856. --INVALID-LINK--
-
Vector Labs. (n.d.). PB Picolyl Azide. --INVALID-LINK--
-
Chemistry Steps. (n.d.). Reactions of Thiols. --INVALID-LINK--
-
Williams, J. M., & Williams, J. M. (2019). Reactions of thiols [Video]. YouTube. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Mass spectrometric analysis of protein–ligand interactions. --INVALID-LINK--
-
Pollak, E., et al. (2019). The power to reduce: pyridine nucleotides – small molecules with a multitude of functions. The FEBS Journal, 276(14), 3577-3591. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Detection of cysteine conjugate metabolite adduct formation with specific mitochondrial proteins using antibodies raised against halothane metabolite adducts. --INVALID-LINK--
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Fast Cysteine Bioconjugation Chemistry. --INVALID-LINK--
-
ResearchGate. (n.d.). The Discovery of Pyridinium 1,2,4-Triazines with Enhanced Performance in Bioconjugation Reactions. --INVALID-LINK--
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & biology, 11(4), 535-546. --INVALID-LINK--
-
Backus, K. M., et al. (2016). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Nature chemical biology, 12(12), 930-936. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. --INVALID-LINK--
-
ResearchGate. (n.d.). Benzyl Azide. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). The power to reduce: pyridine nucleotides--small molecules with a multitude of functions. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Formation of Three N-acetyl-L-cysteine Monoadducts and One Diadduct by the Reaction of S-(1,2-dichlorovinyl)-L-cysteine Sulfoxide With N-acetyl-L-cysteine at Physiological Conditions: Chemical Mechanisms and Toxicological Implications. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Target Agnostic Photoaffinity Labelling by Sulfonylhydrazones. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Protein modification by acrolein: Formation and stability of cysteine adducts. --INVALID-LINK--
-
PubMed. (n.d.). A direct comparison of methods used to measure oxidized glutathione in biological samples: 2-vinylpyridine and N-ethylmaleimide. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). The interaction of divicine with glutathione and pyridine nucleotides. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Glutathione cycle activity and pyridine nucleotide levels in oxidant-induced injury of cells. --INVALID-LINK--
-
RSC Publishing. (n.d.). Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound. --INVALID-LINK--
-
ChemRxiv. (n.d.). Quantification of azides on the surface of nanoparticles: towards precise bioconjugation. --INVALID-LINK--
-
Vector Labs. (n.d.). Cell Lysate Labeling. --INVALID-LINK--
-
Química Organica.org. (n.d.). Formation of pyridine N-oxides. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. --INVALID-LINK--
-
UC Berkeley Superfund Research Program. (n.d.). Characterization of a peptide adduct formed by N-acetoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a reactive inte. --INVALID-LINK--
-
American Chemical Society. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 1(1), 17-21. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Data Independent Acquisition Mass Spectrometry for Identification of Targeted Peptide Site Specific Modifications. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones. --INVALID-LINK--
-
ResearchGate. (n.d.). LC-MS Analysis of Key Components of the Glutathione Cycle in Tissues and Body Fluids from Mice with Myocardial Infarction. --INVALID-LINK--
-
PubMed. (n.d.). LC-MS analysis of key components of the glutathione cycle in tissues and body fluids from mice with myocardial infarction. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Mass spectra of cysteine derivates. --INVALID-LINK--
-
eScholarship. (n.d.). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Mitochondrial protein targets of thiol-reactive electrophiles. --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). LC-MS determination of oxidized and reduced glutathione in human dermis: a microdialysis study. --INVALID-LINK--
-
PubMed. (n.d.). Simultaneous quantitation of oxidized and reduced glutathione via LC-MS/MS to study the redox state and drug-mediated modulation in cells, worms and animal tissue. --INVALID-LINK--
-
PubMed. (n.d.). Thiol-quinone adduct formation in myofibrillar proteins detected by LC-MS. --INVALID-LINK--
References
Technical Support Center: Optimization of 2-(Azidomethyl)pyridine Bioconjugation
Welcome to the technical support center for the optimization of bioconjugation reactions involving 2-(azidomethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments. My goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions and achieve robust and reproducible results.
I. Frequently Asked Questions (FAQs)
Here, we address some of the initial questions and common hurdles you might encounter when working with this compound in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Q1: My bioconjugation reaction with this compound is showing low or no yield. What are the most common causes?
Low yield is a frequent challenge in bioconjugation.[1] Several factors related to reagents, reaction conditions, or the biomolecules themselves can contribute to this issue. For reactions involving this compound, the primary suspects are:
-
Reagent Integrity: Ensure your strained alkyne (e.g., DBCO, BCN) has not degraded. These reagents can be sensitive to storage conditions. It's recommended to store them protected from light and moisture, and to use them promptly after reconstitution.[2]
-
Steric Hindrance: The pyridine moiety, while often beneficial for solubility, can present steric challenges. Consider incorporating a PEG linker between your azide or alkyne and the molecule of interest to increase the distance between the reacting partners.[2]
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact reaction efficiency. Experiment with different conditions to find the optimal setup for your specific system.
-
Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris, glycine) can react with certain crosslinkers if you are introducing the azide or alkyne to your biomolecule via an NHS ester.[1][3] Similarly, preservatives like sodium azide can react with and quench cyclooctynes.[2]
Q2: I'm observing non-specific labeling or side reactions. What could be the cause and how can I mitigate it?
Non-specific labeling can compromise the integrity of your bioconjugate. Here are some potential causes and solutions:
-
Side Reactions of Strained Alkynes: Some strained alkynes, like DBCO, can react with thiol groups on cysteine residues in proteins.[2] If your protein has surface-accessible cysteines, consider using a different cyclooctyne or temporarily blocking the cysteine residues.
-
Chelation Effects of the Pyridine Moiety: The pyridine nitrogen in this compound can act as a chelating agent for metal ions.[4][5][6][7] If trace metals are present in your buffer, this could lead to aggregation or conformational changes in your biomolecule, potentially exposing reactive sites that would otherwise be buried. The use of a chelating agent like EDTA in your buffers can help mitigate this.
-
Hydrophobicity-Driven Non-Specific Binding: If your payload is highly hydrophobic, it might non-specifically associate with hydrophobic patches on your biomolecule. Introducing a hydrophilic linker, such as PEG, can help to reduce this effect.
Q3: What is the optimal pH for bioconjugation with this compound?
The optimal pH for SPAAC reactions is generally in the physiological range of 7.0-8.5.[3] However, the specific pKa of the pyridine nitrogen in this compound and the isoelectric point of your biomolecule can influence the ideal pH. It is advisable to perform small-scale pilot reactions across a pH range (e.g., 6.5, 7.4, and 8.0) to determine the optimal condition for your specific system. Keep in mind that when introducing the azide or alkyne via NHS esters, a pH range of 7-9 is commonly employed to balance reaction rate and ester hydrolysis.[3]
Q4: How can I improve the solubility of my reactants or the final bioconjugate?
Solubility issues can hinder reaction kinetics and make purification difficult. Here are some strategies:
-
Use of Co-solvents: If you are working with a hydrophobic payload, consider using a small percentage of a water-miscible organic co-solvent like DMSO or DMF to improve its solubility.[2] However, be mindful of the tolerance of your biomolecule to organic solvents.
-
Incorporate PEG Linkers: As mentioned earlier, PEG linkers can enhance the aqueous solubility of your final conjugate.[2]
-
Buffer Optimization: The choice of buffer can influence solubility. For instance, HEPES buffer has been reported to result in higher reaction rates compared to PBS in some cases, which could be partially attributed to improved solubility or different ionic interactions.[2]
II. Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, step-by-step approach to troubleshooting common problems encountered during the bioconjugation of this compound.
Problem 1: Low or Inconsistent Degree of Labeling (DoL)
A low or variable DoL can significantly impact the efficacy and reproducibility of your experiments.
Caption: Troubleshooting workflow for low degree of labeling.
-
Verify Reagent Quality and Stoichiometry:
-
Rationale: The foundation of any successful reaction is the quality of the starting materials. Azides and strained alkynes can degrade over time.
-
Action:
-
Confirm the concentration and purity of your this compound and strained alkyne stock solutions. If possible, use techniques like NMR or HPLC to check for degradation products.[2]
-
While a 1:1 stoichiometry is theoretically sufficient, using a slight excess (1.5-2 equivalents) of one reagent (typically the smaller, less precious molecule) can drive the reaction to completion.[2] For challenging conjugations, a higher excess might be necessary.
-
-
-
Optimize Reaction Conditions:
-
Rationale: SPAAC reactions, while robust, are not entirely insensitive to their environment.
-
Action:
-
pH Screening: As discussed in the FAQs, perform small-scale reactions at different pH values to find the sweet spot for your specific biomolecule.
-
Buffer Choice: The buffer can influence both the reactivity and solubility of your components. HEPES has been shown to improve reaction rates in some SPAAC systems compared to PBS.[2]
-
Time and Temperature: While many SPAAC reactions are fast at room temperature, sensitive biomolecules may benefit from longer incubation times at 4°C.[3]
-
-
-
Assess Biomolecule Accessibility:
-
Rationale: The azide or alkyne functionality on your biomolecule must be accessible to its reaction partner.
-
Action:
-
If you are labeling a protein, consider the location of the functional group. If it's in a sterically hindered environment, you may need to introduce a longer linker.
-
For proteins, mild denaturing or solvating conditions might be necessary to expose the reactive groups, but this must be balanced with maintaining the protein's integrity.[2]
-
-
-
Evaluate Purification Method:
-
Rationale: The purification process itself can lead to loss of product.
-
Action:
-
Ensure your purification method (e.g., size exclusion chromatography, affinity chromatography, dialysis) is suitable for your bioconjugate and is not causing it to precipitate or dissociate.
-
Analyze both the purified product and the purification waste streams to account for all of your material.
-
-
Problem 2: Presence of Aggregates in the Final Product
Aggregation can be a significant issue, particularly with antibody-drug conjugates (ADCs) and other protein bioconjugates.
Caption: Decision tree for troubleshooting aggregation.
-
Hydrophobicity-Induced Aggregation:
-
Cause: The attachment of a hydrophobic payload to a biomolecule can lead to the exposure of hydrophobic patches, which can then interact with each other, causing aggregation.
-
Solution: The incorporation of a hydrophilic linker, such as polyethylene glycol (PEG), between the biomolecule and the payload can significantly improve the solubility of the final conjugate and reduce aggregation.[2]
-
-
High Degree of Labeling (DoL):
-
Cause: A high DoL, especially with hydrophobic payloads, can exacerbate aggregation issues.
-
Solution: Optimize the reaction to achieve a lower, more controlled DoL. This can be done by reducing the stoichiometry of the labeling reagent.
-
-
Metal-Mediated Aggregation:
-
Cause: The pyridine nitrogen of this compound can chelate divalent metal ions that may be present in your buffers. This can lead to the formation of intermolecular bridges between bioconjugate molecules, resulting in aggregation.
-
Solution: The addition of a chelating agent like EDTA to your reaction and purification buffers can sequester these metal ions and prevent them from causing aggregation.
-
III. Experimental Protocols
Here are some generalized, step-by-step protocols for key experiments. Remember to adapt these to your specific biomolecule and payload.
Protocol 1: General Procedure for Bioconjugation of a Protein with this compound and a DBCO-Functionalized Payload
-
Protein Preparation:
-
If your protein is stored in a buffer containing primary amines (e.g., Tris), exchange it into a suitable reaction buffer (e.g., PBS or HEPES, pH 7.4) using dialysis or a desalting column.
-
Adjust the protein concentration to a working range (typically 1-10 mg/mL).
-
-
Reaction Setup:
-
Prepare a stock solution of your DBCO-functionalized payload in a water-miscible organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, add the protein solution.
-
Add the desired molar excess of the DBCO-payload stock solution to the protein solution. It is recommended to add the payload solution in small aliquots while gently vortexing to avoid precipitation.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.
-
-
Purification:
-
Remove the unreacted payload and any byproducts using a suitable purification method. Size exclusion chromatography (SEC) is a common choice for proteins.
-
Monitor the purification process using UV-Vis spectroscopy to track the protein and the payload.
-
-
Characterization:
-
Determine the Degree of Labeling (DoL) using UV-Vis spectroscopy by measuring the absorbance of the protein and the payload at their respective maxima.
-
Assess the purity and aggregation state of the final bioconjugate using SDS-PAGE and size exclusion chromatography with multi-angle light scattering (SEC-MALS).
-
Protocol 2: Screening for Optimal pH
-
Buffer Preparation: Prepare a set of reaction buffers with different pH values (e.g., PBS at pH 6.5, 7.4, and 8.0).
-
Parallel Reactions: Set up small-scale, parallel conjugation reactions in each of the different pH buffers, keeping all other parameters (reagent concentrations, temperature, time) constant.
-
Analysis: After the incubation period, analyze a small aliquot of each reaction mixture by SDS-PAGE or LC-MS to assess the extent of conjugation.
-
Selection: Choose the pH that gives the highest yield of the desired bioconjugate with the least amount of side products or aggregation.
IV. Data Presentation
Table 1: Recommended Starting Conditions for this compound Bioconjugation
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 8.5 | Balances reaction rate and biomolecule stability.[3] |
| Temperature | 4°C - 25°C | Lower temperatures for sensitive biomolecules, room temperature for faster kinetics.[3] |
| Stoichiometry (Payload:Biomolecule) | 1.5:1 to 5:1 | An excess of the smaller molecule drives the reaction to completion.[2] |
| Reaction Time | 1 - 16 hours | Dependent on temperature and the reactivity of the specific strained alkyne. |
| Co-solvent (for hydrophobic payloads) | 0 - 10% DMSO or DMF | Improves solubility of the payload.[2] |
V. References
-
BenchChem. (n.d.). Common mistakes to avoid in copper-free click chemistry. Retrieved from --INVALID-LINK--
-
ChemPep. (n.d.). Overview of Copper-Free Click Chemistry. Retrieved from --INVALID-LINK--
-
Presolski, S. T., & Finn, M. G. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. ACS Chemical Biology, 13(9), 2365–2375. Retrieved from --INVALID-LINK--
-
Liao, Y., Wu, B., & Tang, R. (2022). Strain-Promoted Azide-Alkyne Cycloaddition. Progress in Chemistry, 34(10), 2134-2145. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Copper-free click chemistry. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting low yield in bioconjugation reactions. Retrieved from --INVALID-LINK--
-
Cortez, F. J., & Reina, J. J. (2023). Recent Advances in Bioorthogonal Ligation and Bioconjugation. Molecules, 28(23), 7793. Retrieved from --INVALID-LINK--
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition in English, 48(38), 6974–6998. Retrieved from --INVALID-LINK--
-
AAT Bioquest. (2024). What are the limitations of click chemistry? Retrieved from --INVALID-LINK--
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.
-
Ali, M., & Hsieh, J. T. (2021). A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry. Chemistry – A European Journal, 27(16), 5057-5073. Retrieved from --INVALID-LINK--
-
Creative Biostructure. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). Retrieved from --INVALID-LINK--
-
CellMosaic. (n.d.). Bioconjugate Analysis & Purification. Retrieved from --INVALID-LINK--
-
Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology, 7(12), 876–884. Retrieved from --INVALID-LINK--
-
Mark, S. S. (Ed.). (2010). Bioconjugation Protocols: Strategies and Methods. Humana Press.
-
BenchChem. (n.d.). Bioconjugation Optimization & Troubleshooting. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for Protein Bioconjugation via Staudinger Ligation. Retrieved from --INVALID-LINK--
-
Kumar, A., et al. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. Metabolites, 14(1), 23. Retrieved from --INVALID-LINK--
-
Taylor, S. C., et al. (2015). Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles. Organic & Biomolecular Chemistry, 13(30), 8196–8200. Retrieved from --INVALID-LINK--
-
Pim, S., et al. (2019). Double Click for Chirality: Chiral Dibenzo‐cycloocta‐bis‐triazoles via Strain‐Promoted Alkyne‐Azide Cycloaddition. Angewandte Chemie International Edition, 58(38), 13393-13397. Retrieved from --INVALID-LINK--
-
Zhang, C., et al. (2025). Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry. Science Advances, 11(49), eaea6904. Retrieved from --INVALID-LINK--
-
Jones, M. W., et al. (2016). Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry. Journal of Visualized Experiments, (113), 54157. Retrieved from --INVALID-LINK--
-
van der Vlist, J., et al. (2023). Recent Advances in Bioorthogonal Ligation and Bioconjugation. Chemistry – A European Journal, e202302821. Retrieved from --INVALID-LINK--
-
Reedijk, J., et al. (2008). Platinum(II) compounds with chelating ligands based on pyridine and pyrimidine: DNA and protein binding studies. Journal of Biological Inorganic Chemistry, 13(6), 929–939. Retrieved from --INVALID-LINK--
-
MacDonald, J. I., et al. (2017). One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes. Chemical Science, 8(1), 445–450. Retrieved from --INVALID-LINK--
-
Hanyu, M., et al. (2005). Studies on intramolecular hydrogen bonding between the pyridine nitrogen and the amide hydrogen of the peptide: synthesis and conformational analysis of tripeptides containing novel amino acids with a pyridine ring. Journal of Peptide Science, 11(8), 491–498. Retrieved from --INVALID-LINK--
-
Moroder, L., Musiol, H. J., & Scharf, R. (1992). Aziridine-2-carboxylic Acid. A Reactive Amino Acid Unit for a New Class of Cysteine Proteinase Inhibitors. FEBS Letters, 299(1), 51–53. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Technical Guide to the Core Principles of Bioconjugation Chemistry. Retrieved from --INVALID-LINK--
-
Mark, S. S. (Ed.). (2010). Bioconjugation Protocols: Strategies and Methods (2nd ed.). Humana Press.
-
BenchChem. (n.d.). Navigating the In Vivo Landscape: A Comparative Guide to Bioconjugate Stability Featuring 2,3,5,6-Tetrafluoro-4-hydrazinopyridin. Retrieved from --INVALID-LINK--
-
Reedijk, J., et al. (2007). Platinum(II) compounds with chelating ligands based on pyridine and pyrimidine: synthesis, characterizations, DFT calculations, cytotoxic assays and binding to a DNA model base. Journal of Inorganic Biochemistry, 101(11-12), 1784–1794. Retrieved from --INVALID-LINK--
-
Le Gac, S., et al. (2023). Use of the Asymmetrical Chelating N-Donor 2-Imino-Pyridine as a Redox [Fe4S4] Cubane Surrogate at a Di-Iron Site Related to [FeFe]-Hydrogenases. Inorganics, 11(12), 469. Retrieved from --INVALID-LINK--
-
Li, H., et al. (2017). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 60(16), 7077–7087. Retrieved from --INVALID-LINK--
-
Vargo, J. D., & Lindow, S. E. (2007). The Determination of the Stability Constant for the iron(II) Complex of the Biochelator pyridine-2,6-bis(monothiocarboxylic Acid). Journal of Inorganic Biochemistry, 101(5), 826–831. Retrieved from --INVALID-LINK--
-
Cortese, R., et al. (2002). Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes. Biometals, 15(2), 103–120. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Analysis of the Chelating Properties of Pyridine-2,6-diethanol and Other Ligands. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platinum(II) compounds with chelating ligands based on pyridine and pyrimidine: DNA and protein binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platinum(II) compounds with chelating ligands based on pyridine and pyrimidine: synthesis, characterizations, DFT calculations, cytotoxic assays and binding to a DNA model base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-(azidomethyl)pyridine Labeled Peptides
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(azidomethyl)pyridine labeled peptides. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the specific challenges associated with purifying these modified peptides. The unique chemical properties of the this compound moiety necessitate careful optimization of standard purification protocols to ensure high purity, yield, and integrity of the final product.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound labeled peptides in a practical question-and-answer format.
Q1: I'm observing a low yield of my target peptide after RP-HPLC purification. What are the likely causes and how can I improve recovery?
A: Low recovery is a frequent issue, often stemming from several factors related to the peptide's properties and the purification process itself.[1]
-
Potential Cause 1: Poor Solubility: The introduction of the this compound group can alter the peptide's overall hydrophobicity and solubility.[2] If the crude peptide does not fully dissolve in the initial mobile phase or sample solvent, it can precipitate upon injection, leading to significant loss.
-
Solution: Before injection, perform small-scale solubility tests. Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO, then dilute with the initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).[3] Ensure the final solution is clear before injection.
-
-
Potential Cause 2: Irreversible Adsorption: Highly hydrophobic peptides or those with exposed basic residues can bind irreversibly to active sites on the silica-based column packing or metal surfaces in the HPLC system.[1]
-
Potential Cause 3: Peptide Aggregation: The modified peptide may have a tendency to aggregate, which can lead to poor peak shape, reduced recovery, and even column blockage.[3]
-
Solution: Adjusting the mobile phase composition can disrupt aggregation. The addition of organic modifiers like isopropanol or n-propanol to the mobile phase can sometimes improve solubility and reduce aggregation. Also, optimizing the column temperature (e.g., 40-60°C) can enhance peak shape and recovery by improving mass transfer kinetics.[5]
-
Q2: My HPLC chromatogram shows multiple peaks close to my main product peak. How can I improve the resolution to achieve higher purity?
A: Achieving high purity often requires fine-tuning the separation conditions to resolve the target peptide from closely eluting synthesis-related impurities like deletion sequences or incompletely deprotected peptides.[1][6]
-
Solution 1: Optimize the Gradient Slope: This is the most powerful tool for improving resolution.[1] After a "scouting run" with a steep gradient (e.g., 5-95% Acetonitrile over 20 minutes) to determine the approximate elution time, switch to a much shallower gradient around the target peak. A gradient increase of 0.5-1% of organic solvent per minute is a good starting point for high-resolution purification.[4]
-
Solution 2: Change the Ion-Pairing Reagent: While trifluoroacetic acid (TFA) is standard, its ion-pairing strength can sometimes mask subtle differences between peptides.[7] For difficult separations, consider using a different acid modifier like formic acid (FA). Note that switching to FA may alter peak shape and retention times, requiring re-optimization of the gradient.
-
Solution 3: Explore Orthogonal Chromatography: If RP-HPLC alone is insufficient, an additional purification step based on a different separation principle can be highly effective.[8][9] Ion-exchange chromatography (IEX), which separates molecules based on charge, is an excellent orthogonal technique that can remove impurities that co-elute with the target peptide in reversed-phase mode.[8]
Workflow & Troubleshooting Diagrams
To visualize the purification and troubleshooting process, refer to the following diagrams.
Caption: General purification workflow for this compound labeled peptides.
Caption: Decision tree for troubleshooting poor peak resolution in RP-HPLC.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for RP-HPLC purification of a novel this compound labeled peptide?
A: A C18 reversed-phase column is the standard and most effective choice for most peptides.[1] For peptides and other large molecules, a wide-pore (300 Å) column is highly recommended over the standard 100-120 Å used for small molecules, as it allows better access to the stationary phase.[7]
A generic starting protocol is as follows:
-
Column: C18, 5 µm particle size, 300 Å pore size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Scouting Gradient: 5% to 65% B over 30 minutes.
-
Detection: 214 nm and 280 nm (if Trp or Tyr are present).
-
Flow Rate: Dependent on column diameter (e.g., 1 mL/min for analytical 4.6 mm ID; 15-20 mL/min for preparative 21.2 mm ID).
This initial run will establish the approximate retention time, which you can then use to build a shallower, optimized gradient for preparative purification.
Q2: How can I confirm the integrity of the this compound group and the overall peptide mass after purification?
A: Mass spectrometry (MS) is the definitive tool for confirming the identity and integrity of your purified peptide.[10]
-
Method: After collecting and analyzing fractions by analytical HPLC, submit the purest fractions for MS analysis. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques.
-
What to Look For: The observed mass should match the theoretical calculated mass of the this compound labeled peptide. The high-resolution mass spectrum will confirm the elemental composition. The azide group (N3) has a mass of approximately 42.01 Da. Look for the correct total mass and check for the absence of peaks corresponding to potential side reactions (e.g., reduction of the azide to an amine).
Q3: Is the azide group stable during purification and storage?
A: The azide functional group is generally robust and compatible with standard peptide synthesis and purification conditions, including exposure to TFA.[11][12] However, some precautions are necessary.
-
Chemical Stability: Avoid exposure to reducing agents (e.g., DTT, TCEP) unless a specific reaction is intended, as they can reduce the azide to an amine.
-
Storage: Once purified and lyophilized, the peptide should be stored at -20°C or -80°C under desiccated conditions. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to prevent oxidative degradation of sensitive residues like Met, Cys, or Trp.[13]
-
Light Sensitivity: While not extremely sensitive, it is good practice to protect the labeled peptide from prolonged exposure to strong light.
Q4: Can I use flash chromatography for purifying these peptides?
A: Yes, reversed-phase flash chromatography is a viable and established technique for research-grade peptide purifications or for an initial clean-up step before a final high-resolution HPLC polish.[9] It is particularly useful for larger quantities of crude material. The principles are the same as HPLC (using C18 silica and water/acetonitrile gradients), but the lower pressure and larger particle size result in lower resolution. It can be an effective way to remove the bulk of impurities before committing to a more time-consuming and solvent-intensive preparative HPLC run.[14]
Experimental Protocols
Protocol 1: General Preparative RP-HPLC Purification
This protocol provides a framework for purifying a this compound labeled peptide.
-
Crude Peptide Preparation:
-
Following cleavage and precipitation (typically with cold diethyl ether), dry the crude peptide pellet under vacuum.[3]
-
Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., DMSO, or 50% Acetonitrile/Water).
-
Dilute the dissolved peptide with Mobile Phase A to a final concentration suitable for injection, ensuring it remains fully solubilized.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
HPLC System Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) TFA.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) TFA.[15]
-
Thoroughly degas both mobile phases.
-
Equilibrate the preparative C18 column with your starting conditions (e.g., 95% A / 5% B) for at least 3-5 column volumes or until the baseline is stable.[3]
-
-
Purification Run:
-
Inject the filtered crude peptide solution onto the equilibrated column.
-
Run the optimized shallow gradient developed from your analytical scouting runs.
-
Monitor the elution profile at 214 nm.
-
Collect fractions across the main peak and any significant shoulder peaks.
-
-
Fraction Analysis and Processing:
-
Analyze the purity of each collected fraction using analytical RP-HPLC and MS.[16]
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
Freeze the pooled solution and lyophilize to obtain the final peptide as a white, fluffy powder.
-
Data Summary Table
| Parameter | Recommendation for Hydrophilic Peptides | Recommendation for Hydrophobic Peptides | Rationale |
| RP-HPLC Column | C18, C8 | C8, C4, or Diphenyl | Less retentive phases (C4, C8) prevent irreversible binding of very hydrophobic peptides.[4] |
| Initial Gradient | 0-50% Acetonitrile | 20-80% Acetonitrile | The gradient must be tailored to the hydrophobicity to ensure the peptide elutes within the run. |
| Gradient Slope | 1% / min | 0.5-1% / min | A shallow gradient is crucial for resolving closely related impurities for all peptides.[1] |
| Mobile Phase Additive | 0.1% TFA | 0.1% TFA or 0.1% Formic Acid | TFA provides excellent ion pairing. Formic acid is an alternative for LC-MS compatibility or altered selectivity. |
| Column Temperature | 30-40 °C | 40-60 °C | Increased temperature can improve peak shape and reduce viscosity, especially for hydrophobic peptides.[5] |
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 5. nestgrp.com [nestgrp.com]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. hplc.eu [hplc.eu]
- 8. xtalks.com [xtalks.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. researchgate.net [researchgate.net]
- 11. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azide-rich peptides via an on-resin diazotransfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. teledynelabs.com [teledynelabs.com]
- 15. bachem.com [bachem.com]
- 16. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preserving the Azide Group in 2-(azidomethyl)pyridine
Welcome to the technical support center for scientists and researchers working with 2-(azidomethyl)pyridine. This valuable building block is frequently used in medicinal chemistry and materials science, often as a precursor for "click" chemistry reactions. However, a common challenge is the unintended reduction of the azide functional group during synthetic modifications of other parts of the molecule. This guide provides in-depth answers, troubleshooting tips, and validated protocols to help you navigate this challenge and preserve the integrity of the azide moiety.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the azide group in this compound so susceptible to reduction?
The azide in this compound is a benzylic-type azide. The carbon atom it's attached to is adjacent to the pyridine ring, which makes it more reactive than a simple alkyl azide. This increased reactivity stems from two main factors:
-
Benzylic Position: The C-N bond is weakened because the transition state during reduction can be stabilized by the adjacent aromatic pyridine system.
-
Coordinating Pyridine Nitrogen: The nitrogen atom in the pyridine ring can coordinate to metal catalysts (e.g., Palladium, Platinum), bringing the reducing agent into close proximity with the azide group and facilitating its reduction.
This inherent reactivity means that many standard reduction methods, especially catalytic hydrogenation, will readily convert the azide to an amine (-CH₂NH₂), often faster than or concurrent with the reduction of other functional groups.
Q2: I need to reduce a nitro group on my molecule, which also contains the this compound moiety. How can I do this without losing the azide?
This is a classic chemoselectivity problem. Catalytic hydrogenation (e.g., H₂/Pd-C) is generally not recommended as it is highly effective at reducing both nitro groups and azides[1]. The key is to use a reducing agent that selectively reacts with the nitro group under conditions that leave the azide intact.
Recommended Methods:
-
Tin(II) Chloride (SnCl₂·2H₂O): This is a mild and highly effective reagent for the selective reduction of aromatic nitro groups to anilines in the presence of azides.[2][3] The reaction is typically run in a protic solvent like ethanol or ethyl acetate at room temperature or with gentle heating.
-
Iron powder in acidic or neutral medium (Fe/HCl, Fe/NH₄Cl): This is another classic, inexpensive, and reliable method.[4][5] Using iron powder with ammonium chloride in an ethanol/water mixture is particularly effective and proceeds under nearly neutral conditions, which helps preserve other sensitive functional groups.[6]
Below is a decision tree to guide your choice of reducing agent for various functionalities.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 4. Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. echemi.com [echemi.com]
Technical Support Center: Troubleshooting Poor Solubility of 2-(Azidomethyl)pyridine Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(azidomethyl)pyridine and its conjugates. This guide is designed to provide expert advice and practical solutions for the solubility challenges that can arise during the synthesis, purification, and application of these versatile chemical tools.
Introduction: Understanding the Solubility Challenge
The this compound moiety is a valuable building block in medicinal chemistry and chemical biology, primarily utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions.[1] However, its conjugates can often exhibit poor solubility in both aqueous and organic solvents, creating significant hurdles in experimental workflows.
The root of this issue lies in the physicochemical properties of the pyridine ring and the azide group. The pyridine component, a six-membered aromatic heterocycle containing a nitrogen atom, is a polar molecule with basic properties.[2][3] While pyridine itself is miscible with water and many organic solvents, its solubility can be dramatically altered when incorporated into a larger conjugate.[4][5] The planarity of the aromatic ring can lead to strong intermolecular forces, such as π-π stacking, contributing to high crystal lattice energy and consequently, low solubility.[6] Furthermore, the nature of the molecule to which the this compound is conjugated plays a pivotal role in the overall solubility of the final product.
This guide provides a structured approach to systematically address and overcome these solubility issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, offering step-by-step guidance.
Q1: My this compound conjugate has precipitated out of my reaction mixture. What are my immediate options?
A1: Immediate precipitation during a reaction is a common indicator of poor solubility in the chosen solvent system. Here’s a prioritized action plan:
-
Gentle Heating: Carefully warm the reaction mixture. Increased thermal energy can often overcome the lattice energy of the solid, promoting dissolution.
-
Caution: The azide group is thermally sensitive. Avoid excessive or prolonged heating to prevent decomposition. Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Addition of a Co-solvent: Introduce a small amount of a co-solvent that is known to be a good solvent for your conjugate class.
-
For primarily aqueous reactions, consider adding polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[7]
-
For organic reactions, a solvent with a different polarity might be effective. For example, if your reaction is in a non-polar solvent like toluene, adding a more polar solvent like Tetrahydrofuran (THF) could help.
-
-
Sonication: If available, place the reaction vessel in an ultrasonic bath. The mechanical agitation can help to break up the precipitate and facilitate dissolution.
Q2: I'm struggling to find a suitable solvent for my click chemistry reaction involving a this compound conjugate. What is a systematic approach to solvent screening?
A2: A systematic solvent screening is crucial for identifying an optimal reaction medium that balances reactant solubility and catalytic efficiency.
Step-by-Step Protocol for Solvent Screening:
-
Initial Solubility Assessment:
-
Dispense a small, known amount of your this compound conjugate into several vials.
-
Add a measured volume of a single solvent to each vial, covering a range of polarities. See the table below for suggestions.
-
Observe solubility at room temperature, with gentle agitation.
-
If the compound does not dissolve, gently heat the vial and observe any changes.
-
-
Binary Mixture Evaluation:
-
Compatibility with Reaction Conditions:
-
Ensure the chosen solvent or solvent system is compatible with your click chemistry catalyst. While water is often an excellent solvent for CuAAC reactions, some catalysts and ligands may have limited stability or solubility in highly aqueous environments.[9]
-
Table 1: Recommended Solvents for Screening
| Solvent Class | Examples | Polarity Index | General Use Case |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High | Often good for a wide range of organic molecules, compatible with many click chemistry conditions.[7] |
| Polar Protic | Water, Ethanol, t-Butanol | High | Water is ideal for biocompatible click reactions; alcohols can be good co-solvents. |
| Ethers | THF, Dioxane | Medium | Versatile solvents for a range of polarities. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low | Useful for less polar conjugates. |
Q3: My purified this compound conjugate is difficult to dissolve for subsequent biological assays in aqueous buffers. What strategies can I employ?
A3: Achieving sufficient solubility in aqueous buffers for biological applications is a critical challenge. Here are several effective strategies:
-
pH Adjustment: The pyridine nitrogen is weakly basic (pKa of the conjugate acid is around 5.25).[5]
-
For acidic conjugates: Increasing the pH of the buffer will deprotonate acidic groups, forming a more soluble salt.
-
For basic conjugates (like many containing the pyridine moiety): Decreasing the pH will protonate the pyridine nitrogen, forming a pyridinium salt which is often significantly more water-soluble.[10]
-
Workflow: Prepare a concentrated stock solution of your conjugate in a suitable organic solvent (e.g., DMSO). Then, dilute this stock into your aqueous buffer. The final concentration of the organic solvent should be kept low (typically <1%) to avoid impacting the biological assay.
-
-
Use of Solubilizing Excipients:
-
Co-solvents: Propylene glycol or polyethylene glycol (PEG) can be included in the buffer formulation to enhance solubility.[11]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68, used at low concentrations, can form micelles that encapsulate the hydrophobic conjugate, increasing its apparent solubility.[11]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and improving solubility.[11]
-
Frequently Asked Questions (FAQs)
Q4: What is the underlying chemical reason for the poor solubility of some this compound conjugates?
A4: The poor solubility is often a result of a combination of factors:
-
Molecular Planarity and Symmetry: The flat, aromatic nature of the pyridine ring can promote strong intermolecular π-π stacking interactions in the solid state. This leads to a stable crystal lattice that is difficult for solvents to disrupt.[6]
-
Lipophilicity of the Conjugated Partner: If the this compound is attached to a large, hydrophobic molecule (e.g., a complex natural product or a long alkyl chain), the overall lipophilicity of the conjugate will be high, leading to poor aqueous solubility.
-
Lack of Ionizable Groups: In the absence of acidic or basic functional groups that can be ionized to form salts, solubility in aqueous media is often limited.
Q5: Can I modify the structure of my this compound moiety to improve solubility?
A5: Yes, proactive chemical modification can be a powerful strategy.
-
Introduction of Polar Functional Groups: Incorporating polar groups like hydroxyls, carboxylates, or amines into the conjugated partner can increase hydrophilicity.[12] For example, using an azide-containing amino acid with a charged side chain can enhance the solubility of peptide conjugates.[13][14]
-
Disruption of Planarity: Introducing non-planar or bulky groups can disrupt the crystal lattice packing, which often leads to improved solubility by reducing the melting point.[6]
-
Heteroatom Substitution: Replacing a carbon atom in an aromatic ring of the conjugated partner with a nitrogen atom can increase polarity and provide an additional site for hydrogen bonding, often improving aqueous solubility.[12]
Q6: How does the azide group itself affect solubility?
A6: The azide group (-N3) is a polar functional group. While it can participate in hydrogen bonding, its contribution to overall solubility is often modest and can be overshadowed by the properties of the larger molecular scaffold to which it is attached. In some cases, the incorporation of an azide in place of a more polar or charged group (e.g., replacing a lysine's primary amine with an azide) can actually decrease aqueous solubility.[14]
Visualizing Key Concepts
Diagram 1: Impact of pH on Solubility
This diagram illustrates how adjusting the pH can ionize the pyridine ring, leading to the formation of a more water-soluble pyridinium salt.
Caption: pH modulation to enhance the solubility of pyridine conjugates.
Diagram 2: Systematic Troubleshooting Workflow
This workflow provides a logical sequence of steps to address solubility issues encountered during experimentation.
Caption: A workflow for systematically addressing poor conjugate solubility.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pyridine - Sciencemadness Wiki [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 2-(Azidomethyl)pyridine
Guide Version: 1.0
Introduction
Welcome to the Technical Support Center for the synthesis of 2-(azidomethyl)pyridine. This molecule is a valuable building block in pharmaceutical and materials science, primarily for its ability to participate in bioorthogonal "click" chemistry, such as the Huisgen 1,3-dipolar cycloaddition.[1][2] However, its synthesis, particularly on a large scale, involves significant safety and operational challenges related to the use of azides.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established best practices. Our goal is to help you navigate the common pitfalls of this synthesis, ensuring a safe, efficient, and reproducible process.
CRITICAL SAFETY WARNING: The Hazards of Azides
Before attempting any synthesis involving azides, all personnel must be thoroughly trained on their specific hazards. Organic azides, especially those with low molecular weight, are potentially explosive and must be handled with extreme caution.[1][3][4]
-
Shock and Heat Sensitivity: Both sodium azide (NaN₃) and the product, this compound, can be sensitive to heat, friction, and shock.[4] Low molecular weight organic azides are particularly hazardous and should be avoided in pure form whenever possible.[1]
-
Hydrazoic Acid (HN₃) Formation: Sodium azide reacts with acids to form hydrazoic acid, which is a highly toxic, volatile, and explosive gas.[4][5] All reactions must be performed under neutral or basic conditions.
-
Heavy Metal Azides: Sodium azide can react with heavy metals (e.g., lead, copper, mercury, silver) to form extremely shock-sensitive and explosive metal azides.[5] Never use metal spatulas to handle sodium azide, and avoid contact with metal pipes or equipment containing these metals. [5] Use ceramic or plastic spatulas.
-
Halogenated Solvents: Avoid using halogenated solvents like dichloromethane (DCM) or chloroform with sodium azide, as this can lead to the formation of highly explosive polyazidomethanes.[4][6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile).[5] All work must be conducted in a certified chemical fume hood, and a blast shield is mandatory for reactions involving azides.[5]
Troubleshooting Guide (Q&A Format)
This section addresses specific, common problems encountered during the synthesis of this compound from 2-(chloromethyl)pyridine hydrochloride.
Q1: My reaction yield is consistently low or zero. What are the likely causes?
A1: Low yield is the most common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:
| Possible Cause | Scientific Explanation & Recommended Solution |
| Poor Starting Material Quality | The starting material, 2-(chloromethyl)pyridine hydrochloride, can degrade over time, especially if exposed to moisture. It can hydrolyze to 2-(hydroxymethyl)pyridine. Solution: Ensure you are using a fresh, dry batch of the starting material. If its quality is uncertain, consider a simple purity check by ¹H NMR or melting point before starting the reaction. |
| Incomplete Deprotonation | The reaction requires the free base of 2-(chloromethyl)pyridine. If you start with the hydrochloride salt, incomplete neutralization will leave a portion of the starting material unreactive. Solution: Add a full equivalent of a non-nucleophilic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) to the reaction mixture before adding sodium azide. This ensures the free base is generated in situ. |
| Incorrect Solvent Choice | The Sₙ2 reaction between the chloride and the azide anion is most efficient in a polar, aprotic solvent. These solvents solvate the sodium cation but leave the azide anion "naked" and highly nucleophilic. Solution: Use anhydrous DMSO or DMF.[7][8] Using protic solvents (like ethanol or water) or less polar solvents (like THF or acetonitrile) will drastically slow down the reaction rate. |
| Insufficient Temperature | While heating must be controlled, the reaction requires sufficient thermal energy to overcome the activation barrier. Solution: Gently heat the reaction mixture to 50-60°C. Monitor the reaction progress by TLC or GC-MS. Do not overheat, as this can lead to decomposition of the product. |
Q2: I'm observing a significant side product in my crude NMR. What could it be?
A2: The most likely impurity is 2-(hydroxymethyl)pyridine.
-
Causality: This arises from two main pathways: (1) hydrolysis of the starting 2-(chloromethyl)pyridine due to trace amounts of water in the solvent or reagents, or (2) hydrolysis of the this compound product during aqueous workup, especially if the conditions are not carefully controlled.
-
Preventative Measures:
-
Use Anhydrous Solvents: Ensure your DMF or DMSO is anhydrous.
-
Careful Workup: When the reaction is complete, pour the mixture into cold water and extract immediately with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Minimize the time the product is in the aqueous phase.
-
Avoid Acid: Do not acidify the workup solution, as this will promote hydrolysis and create dangerous HN₃.
-
Q3: The reaction seems to stall and never reaches full completion. Why?
A3: This is often a solubility issue.
-
Causality: Sodium azide has limited solubility in some organic solvents. If it does not dissolve sufficiently, the effective concentration of the nucleophile is low, leading to a slow or stalled reaction.
-
Solution:
-
Ensure Vigorous Stirring: On a large scale, mechanical stirring is essential to keep the sodium azide suspended and maximize its surface area.
-
Consider a Phase-Transfer Catalyst: In some cases, a small amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can be added. The iodide will displace the chloride, forming a more reactive iodo-intermediate, which is then displaced by the azide. This can often drive the reaction to completion.
-
Check Reagent Purity: Ensure the sodium azide is of high purity and is a fine powder to maximize its reactive surface area.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material: 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine?
A1: While 2-(bromomethyl)pyridine is more reactive due to bromide being a better leaving group than chloride, 2-(chloromethyl)pyridine hydrochloride is more common, often more stable for long-term storage, and more cost-effective for large-scale synthesis. The protocols in this guide focus on the chloro- a precursor for this reason.
Q2: How do I safely handle and quench residual sodium azide after the reaction?
A2: This is a critical safety step. Never dispose of unquenched azide waste.[9] The standard and safest method for destroying residual sodium azide in the aqueous phase after extraction is treatment with nitrous acid, which converts it to nitrogen gas.[5][6][10]
-
Quenching Protocol:
-
Perform this procedure in a well-ventilated fume hood.
-
Cool the aqueous waste layer in an ice bath.
-
While stirring vigorously, slowly add a freshly prepared 20% aqueous solution of sodium nitrite (NaNO₂). Use about 1.5 g of sodium nitrite for every 1 g of unreacted sodium azide estimated.[5]
-
Next, slowly and carefully add 20% sulfuric acid dropwise until the solution is acidic. The order of addition is critical. [5][6] You will observe gas evolution (N₂ and some NOx).
-
Once gas evolution ceases, test for excess nitrite with starch-iodide paper (a blue color indicates completion).[6]
-
Finally, neutralize the solution with NaOH before disposal according to your institution's guidelines.
-
Q3: What is the safest method for purifying this compound on a large scale?
A3: DO NOT DISTILL. Low molecular weight organic azides are thermally unstable and can detonate upon heating.[11][12] Distillation is extremely hazardous and must be avoided. The safest and most effective method for purification is flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Q4: How should the final product be stored?
A4: The product should not be stored neat if possible. It is best handled as a solution in a suitable organic solvent (e.g., toluene or ethyl acetate). If you must isolate the neat oil, store it in a clearly labeled vial with a pressure-releasing cap, in a refrigerator, and behind a blast shield.[4] Avoid ground glass joints, which can create friction.[4]
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is for informational purposes. All procedures must be risk-assessed and performed by trained personnel.
-
Setup: In a chemical fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a temperature probe, and a nitrogen inlet. Place a blast shield in front of the setup.
-
Reagents: To the flask, add 2-(chloromethyl)pyridine hydrochloride (1.0 eq) and anhydrous dimethylformamide (DMF, ~5 mL per gram of starting material).
-
Neutralization: Add anhydrous powdered potassium carbonate (K₂CO₃, 1.1 eq) to the slurry. Stir vigorously for 30 minutes at room temperature to generate the free base.
-
Azide Addition: Carefully add sodium azide (NaN₃, 1.5 eq) in one portion. Use a plastic or ceramic spatula.
-
Reaction: Heat the mixture to 55°C using a temperature-controlled heating mantle. Monitor the reaction's progress every hour using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 4-6 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (4-5x the volume of DMF).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 3 volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium chloride (brine) solution to remove residual DMF.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30°C). You will obtain the crude product as a yellow-orange oil.
Protocol 2: Purification by Flash Chromatography
-
Slurry: Adsorb the crude oil onto a small amount of silica gel.
-
Column: Load the silica onto a pre-packed silica gel column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collection: Collect the fractions containing the product (visualized by TLC) and concentrate under reduced pressure at low temperature to yield this compound as a pale yellow oil.
Visual Diagrams
Experimental Workflow
The following diagram outlines the complete workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis.
Troubleshooting Decision Tree
Use this diagram to diagnose common issues during the synthesis.
Caption: Decision Tree for Low Yield Troubleshooting.
References
- 1. Organic azide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. reddit.com [reddit.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. A novel approach for assessment of thermal stability of organic azides through prediction of their temperature of maximum mass loss | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
enhancing the rate of 2-(azidomethyl)pyridine click chemistry reactions
Answering the call for enhanced efficiency in bioconjugation and material science, this Technical Support Center provides a focused guide on accelerating click chemistry reactions utilizing 2-(azidomethyl)pyridine, often referred to as picolyl azide. As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the mechanistic reasoning that underpins this powerful chemical tool. The unique structure of this compound offers an intrinsic rate advantage that, when properly understood and leveraged, can significantly improve experimental outcomes.
The core principle behind the enhanced reactivity of this compound in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is its role as a "chelating azide".[1][2] The nitrogen atom of the pyridine ring, positioned proximal to the azidomethyl group, acts as an internal ligand. This feature allows it to chelate the copper(I) catalyst, effectively increasing the local concentration of the catalyst near the azide functional group. This intramolecular coordination pre-organizes the transition state, dramatically accelerating the rate-determining step of the cycloaddition.[1][3] This guide will equip you with the knowledge to troubleshoot and optimize your reactions, harnessing this unique catalytic advantage.
Frequently Asked Questions (FAQs)
Q1: Why is my click reaction with this compound faster than with benzyl azide?
A1: The rate enhancement stems from a phenomenon known as chelation-assisted catalysis. The pyridine nitrogen in this compound coordinates to the copper(I) ion, which is also complexed with the alkyne. This brings the azide and the copper-acetylide complex into close proximity, increasing the effective molarity and accelerating the reaction compared to non-chelating azides like benzyl azide, which rely solely on random intermolecular collisions.[1][4] Studies have shown that under identical, low-copper conditions, picolyl azides can give significant product yield in minutes, while conventional azides may show no detectable product at all.[1]
Q2: Can I use a Cu(II) salt like copper(II) sulfate directly, or do I need a Cu(I) source?
A2: You can and, in many cases, should use a more stable and soluble Cu(II) salt like CuSO₄. The active catalyst for the CuAAC reaction is Cu(I).[5] When starting with Cu(II), a reducing agent, most commonly sodium ascorbate, must be added to the reaction mixture to generate the active Cu(I) species in situ.[6] This is the most common and convenient method for bioconjugation. Some studies have even shown that the chelating nature of picolyl azide can facilitate the reduction of Cu(II) to Cu(I) in the presence of certain reagents, a process initiated by a preceding alkyne oxidative homocoupling reaction.[4]
Q3: Is an external copper-chelating ligand like THPTA or TBTA still necessary when using this compound?
A3: While not strictly necessary, the use of an external, water-soluble ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended, especially in biological or complex media. There is a synergistic effect; the combination of the internal chelation from the picolyl azide and an external ligand like THPTA leads to the greatest rate acceleration.[2] This dual-ligand approach allows for successful reactions at very low, biocompatible copper concentrations (e.g., 10-50 µM), while also protecting sensitive biomolecules from damage by sequestering the copper ion and minimizing the generation of reactive oxygen species (ROS).[1][7]
Q4: How do substituents on the pyridine ring of this compound affect the reaction rate?
A4: The electronic properties of the pyridine ring directly influence the reaction kinetics. Electron-donating groups (e.g., methoxy, -OCH₃) increase the electron density on the pyridine nitrogen, making it a stronger ligand for the copper ion. This enhanced chelation further accelerates the CuAAC reaction.[1] Conversely, electron-withdrawing groups (e.g., chloro, -Cl) decrease the coordinating ability of the pyridine nitrogen, which can dampen the accelerating effect compared to the unsubstituted parent molecule.[1]
Troubleshooting Guide: Enhancing Reaction Rates
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems with reaction efficiency.
Problem 1: My reaction is sluggish or incomplete, even with this compound.
Possible Cause & Solution:
-
Catalyst Oxidation: The active Cu(I) catalyst is readily oxidized to the inactive Cu(II) state by dissolved oxygen.
-
Insufficient Reducing Agent: If using a Cu(II) precursor, the sodium ascorbate may have degraded or been added in insufficient quantity.
-
Solution: Always use a freshly prepared solution of sodium ascorbate. A common protocol uses a 5- to 10-fold molar excess of ascorbate relative to the copper(II) salt to ensure complete reduction and to counteract any dissolved oxygen.[6]
-
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.
-
Solution: Polar solvents are generally preferred for CuAAC reactions as they help to dissolve the copper catalyst and reagents.[8] For organic synthesis, DMF and acetonitrile are excellent choices. For bioconjugations, aqueous buffers (e.g., phosphate buffer) are standard. If solubility is an issue in purely aqueous systems, the addition of a co-solvent like DMSO or t-butanol (up to 10-20% v/v) can be beneficial.
-
-
Sub-optimal pH: The pH of the reaction medium can affect catalyst stability and reactant protonation states.
-
Solution: The CuAAC reaction is robust over a wide pH range (typically 4-12).[5] However, for optimal performance in bioconjugation, maintaining a pH between 6.5 and 7.5 is recommended to ensure the stability of the catalyst complex and the integrity of the biomolecule.
-
Problem 2: I'm observing significant side products or degradation of my biomolecule.
Possible Cause & Solution:
-
Reactive Oxygen Species (ROS) Generation: Un-ligated or poorly-ligated copper ions can catalyze the formation of ROS, which can damage proteins, peptides, and nucleic acids.[9]
-
Solution: This is a critical reason to use an accelerating, chelating ligand like THPTA. Ligands sequester the copper ion, preventing it from participating in deleterious redox cycling.[1] Studies show that at a ligand-to-copper ratio of 2:1 or greater, oxidative damage to sensitive amino acids like histidine is significantly suppressed.[7]
-
-
Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, Cu(I) can promote the oxidative homodimerization of terminal alkynes, consuming your starting material.
-
Solution: Thoroughly deoxygenating the reaction mixture and using a stabilizing ligand are the most effective preventative measures. Maintaining a sufficient excess of the reducing agent (sodium ascorbate) also helps to keep the copper in the +1 oxidation state, disfavoring this side reaction.
-
-
Staudinger Ligation Side Reaction: If you are using a phosphine-based ligand (e.g., PPh₃) with your copper source, it can react directly with the azide in a Staudinger reaction, leading to loss of the azide starting material.[10]
-
Solution: Avoid phosphine-based ligands for CuAAC reactions unless this reactivity is specifically desired. Stick to nitrogen-based polydentate ligands like THPTA, TBTA, or bipyridine derivatives, which are specifically designed to accelerate the cycloaddition without reacting with the azide.[11]
-
Workflow & Data Summary
The following diagram illustrates a logical workflow for troubleshooting and optimizing your this compound click reactions.
The table below summarizes the dramatic rate enhancement provided by the chelating picolyl azide structure compared to a standard non-chelating azide, particularly at low, biocompatible copper concentrations.
| Azide Type | Copper (CuSO₄) Conc. | External Ligand (THPTA) | Relative Reaction Rate | Reference |
| Benzyl Azide (non-chelating) | 100 µM | Yes | Baseline | [1] |
| Benzyl Azide (non-chelating) | 10 µM | Yes | ~10x Slower | [1] |
| Benzyl Azide (non-chelating) | 10 µM | No | No detectable product | [1] |
| This compound | 100 µM | Yes | >10x Faster | [1] |
| This compound | 10 µM | Yes | ~Baseline (Comparable to 100 µM Benzyl Azide) | [1] |
| This compound | 10 µM | No | >10x Faster (than 10µM Benzyl Azide w/ THPTA) | [1] |
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation using this compound
This protocol is designed for labeling an alkyne-modified protein in an aqueous buffer.
-
Prepare Stock Solutions:
-
Alkyne-Protein: Prepare a 1 mg/mL (or ~20-50 µM) solution in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.
-
THPTA: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate (NaAsc): Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh immediately before use.
-
-
Reaction Setup:
-
To 100 µL of the alkyne-protein solution, add 1 µL of the 10 mM this compound stock solution (Final concentration: 100 µM). Mix gently.
-
In a separate microcentrifuge tube, premix the catalyst and ligand. Add 1 µL of the 50 mM CuSO₄ stock and 1 µL of the 50 mM THPTA stock. Vortex briefly.
-
Add the 2 µL of the premixed CuSO₄/THPTA solution to the protein mixture (Final concentrations: ~1 mM each, adjust based on protein concentration for desired molar excess). Mix gently.
-
-
Initiate the Reaction:
-
Add 2 µL of the freshly prepared 100 mM sodium ascorbate solution to initiate the click reaction (Final concentration: ~2 mM).
-
Incubate the reaction at room temperature for 15-60 minutes. Reaction progress can be monitored by SDS-PAGE, mass spectrometry, or fluorescence imaging if a fluorescent alkyne was used.
-
-
Purification:
-
Remove excess reagents and copper catalyst by spin desalting, dialysis, or FPLC.
-
Mechanism Visualization
The following diagram illustrates the proposed mechanism for chelation-assisted CuAAC, highlighting the key role of the pyridine nitrogen.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Investigation on the Mechanism of Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction [mdpi.com]
Technical Support Center: Characterization of 2-(Azidomethyl)pyridine Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(azidomethyl)pyridine derivatives. This document provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of these versatile but energetic compounds. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to ensure both scientific accuracy and practical utility.
Section 1: Critical Safety & Handling Protocols
Organic azides are energetic compounds that demand rigorous safety protocols.[1][2][3][4] Their reactivity makes them invaluable in synthetic chemistry, particularly for "Click Chemistry," but also introduces significant hazards.[4][5] Failure to adhere to safety guidelines can lead to violent decomposition, posing a severe risk of injury.[2]
Frequently Asked Questions (FAQs): Safety & Handling
Q1: What are the primary hazards associated with this compound derivatives?
A1: The primary hazards are twofold:
-
Explosive Instability: Organic azides can decompose explosively when subjected to external energy sources such as heat, light, friction, shock, or pressure.[1][2][3][4] Low molecular weight azides with a high nitrogen-to-carbon ratio are particularly problematic.[2]
-
Toxicity: The azide ion is highly toxic, with a toxicity profile comparable to that of cyanide.[2][5] Furthermore, acidification of azides can generate hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive gas.[1][3]
Q2: How can I assess the stability of my newly synthesized this compound derivative before isolation?
A2: A preliminary risk assessment is crucial. Two widely accepted guidelines are the Carbon-to-Nitrogen (C/N) Ratio and the "Rule of Six" .[1][6] These rules provide a framework for evaluating the stability of energetic molecules.
| Guideline | Formula / Rule | Stability & Handling Recommendations[1][4][5][6] |
| Carbon/Nitrogen Ratio | (No. of Carbon atoms) / (No. of Nitrogen atoms) | < 1: Never isolate. Generate and use in-situ only. Max quantity: ~1 g. |
| 1 to 3: Can be synthesized and isolated but must be handled with extreme care. Store in solution (<1 M) at low temperatures (-18°C) and protect from light. Max quantity: ~5 g. | ||
| ≥ 3: Generally considered the minimum ratio for safe isolation and storage in pure form. | ||
| "Rule of Six" | At least six carbon atoms (or atoms of similar size) for each energetic group (e.g., azide, nitro). | Renders the compound relatively safe to handle with appropriate safety procedures. Max scale: < 20 g without further risk assessment. |
For a typical this compound (C₆H₆N₄), the C/N ratio is 6/4 = 1.5. This places it in the "handle with care" category, meaning it should ideally be stored as a solution and not isolated in large quantities as a pure solid.[1][5]
Q3: What are the essential "Do's and Don'ts" for handling these compounds in the lab?
A3:
-
DO work in a chemical fume hood behind a blast shield.[3]
-
DO use appropriate PPE, including safety glasses (or a face shield), a lab coat, and chemical-resistant gloves.[3]
-
DO use plastic or ceramic spatulas for transferring solid azides to avoid forming shock-sensitive heavy metal azides.[2][6]
-
DO store azide derivatives in the dark and at low temperatures (e.g., -18°C).[1][5]
-
DO neutralize azide-containing waste by converting it to a more stable derivative (e.g., an amine via Staudinger reduction) before disposal.[1]
-
DON'T use metal spatulas or ground glass joints, which can initiate decomposition through friction.[6]
-
DON'T use halogenated solvents like dichloromethane (DCM) or chloroform, as they can react to form extremely explosive di- and tri-azidomethane.[1][2][5]
-
DON'T mix azides with strong acids, which can form highly toxic and explosive hydrazoic acid.[1]
-
DON'T purify low-C/N-ratio azides by distillation or sublimation.[2][5]
Section 2: Synthesis & Purification Troubleshooting
Challenges in characterization often originate from impurities or degradation during synthesis and workup.
Frequently Asked Questions (FAQs): Synthesis & Purification
Q1: My synthesis of a this compound derivative resulted in a low yield and multiple spots on TLC. What are the likely causes?
A1: Low yields and impurities are common issues. Consider the following factors:
-
Purity of Reactants: Impurities in your starting materials, such as 2-(chloromethyl)pyridine or sodium azide, can lead to side reactions.[7]
-
Reaction Conditions: Factors like temperature, solvent, and reaction time are critical.[8] For the nucleophilic substitution to form the azide, ensure your solvent is appropriate (e.g., DMF or DMSO) and that the temperature is controlled to prevent decomposition.
-
Side Reactions: A significant side reaction is the potential for the azide to react further, especially if the reaction is heated for too long. Another possibility is the formation of pyridine N-oxide derivatives if an oxidant is present.[9]
Caption: Troubleshooting workflow for synthesis optimization.
Q2: I'm having trouble purifying my this compound derivative by column chromatography. The compound seems to be decomposing on the column. What can I do?
A2: This is a frequent and serious problem. Silica gel is acidic and can catalyze the decomposition of sensitive organic azides.[6]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or deactivated silica gel (pre-treated with a base like triethylamine).
-
Limit Purification to Extraction: For many low molecular weight azides, it is safer to avoid chromatography altogether.[2][5] Purification should be limited to aqueous workup (extraction) and precipitation if possible.[2][10][11]
-
Rapid Chromatography: If chromatography is unavoidable, perform it quickly with a carefully chosen solvent system to minimize the compound's residence time on the column.
Q3: How can I visualize my azide compound on a TLC plate if it's not UV-active?
A3: Many simple azides lack a strong UV chromophore. A reliable chemical staining method involves a two-step process:
-
Reduction of Azide to Amine: First, reduce the azide on the TLC plate to an amine. This can be achieved by dipping the plate in a solution of triphenylphosphine (PPh₃) in a suitable solvent and gently warming it.
-
Amine Visualization: After reduction, the resulting amine can be visualized using a ninhydrin stain, which produces a distinct colored spot (usually purple or yellow).[6]
Protocol: TLC Visualization via Staudinger Reduction & Ninhydrin Staining
-
Spot the TLC Plate: Apply your sample to a silica gel TLC plate and develop it using an appropriate eluent system.
-
Prepare Staudinger Solution: Prepare a solution of triphenylphosphine (~5% w/v) in a solvent like ethyl acetate.
-
Reduce the Azide: After development, dry the TLC plate completely. Dip the plate into the triphenylphosphine solution for a few seconds.
-
Heat Gently: Carefully heat the plate with a heat gun for 10-20 seconds. This promotes the Staudinger reduction of the azide (-N₃) to an amine (-NH₂).
-
Apply Ninhydrin Stain: Dip the heated plate into a ninhydrin staining solution.
-
Develop the Stain: Gently warm the plate again with the heat gun until colored spots appear. The primary amine will react with ninhydrin to form a visible spot.
Section 3: Spectroscopic Characterization
The unique electronic nature of the azide group and its interaction with the pyridine ring can lead to confusing or unexpected spectroscopic data.
Frequently Asked Questions (FAQs): NMR Spectroscopy
Q1: The ¹H NMR signals for the methylene protons (-CH₂N₃) in my this compound are broad or poorly resolved. Why is this happening?
A1: Broadening of protons adjacent to the azide group is a known phenomenon. It can be attributed to several factors:
-
Quadrupolar Relaxation: The three nitrogen atoms of the azide group have nuclear spins. The terminal nitrogens, in particular, can induce quadrupolar relaxation in adjacent protons, leading to signal broadening.
-
Azide-Tetrazole Isomerism: Some azidopyridine derivatives can exist in equilibrium with a fused tetrazole ring structure.[12][13][14] If this exchange occurs on the NMR timescale, it can cause significant broadening of the signals for the protons near the site of isomerism.
-
Conformational Dynamics: Restricted rotation around the C-CH₂ bond can also contribute to broadening, especially at lower temperatures.
Troubleshooting Steps:
-
Acquire a ¹³C NMR: The carbon signal for the -CH₂N₃ group is less likely to be affected by quadrupolar broadening and can confirm the presence of the methylene group.
-
Run a Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help distinguish between these effects. If the broadening is due to dynamic exchange (like azide-tetrazole isomerism), the signals may sharpen or coalesce at higher or lower temperatures.
| Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| -CH₂N₃ | 4.3 - 5.0 | 50 - 60 | Shift is downfield due to the electron-withdrawing nature of the azide. Signal may be broad. |
| Pyridine-H (ortho) | 8.5 - 8.7 | 148 - 151 | The proton ortho to the ring nitrogen.[15] |
| Pyridine-H (meta/para) | 7.2 - 7.8 | 121 - 138 | Chemical shifts vary depending on other substituents.[15] |
Frequently Asked questions (FAQs): Mass Spectrometry
Q1: I am struggling to find the molecular ion (M⁺) peak for my this compound derivative in the mass spectrum. What is the most common fragmentation pattern?
A1: The most characteristic and often dominant fragmentation pathway for organic azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da.[16][17][18] This results in a prominent [M-28]⁺ peak. The molecular ion peak itself may be weak or entirely absent, especially with high-energy ionization techniques like Electron Ionization (EI), due to the compound's instability.[16][19]
Caption: Primary fragmentation of this compound in MS.
Troubleshooting Steps:
-
Look for [M-28]⁺: This is the most reliable indicator of your compound's presence.
-
Use Soft Ionization: Employ techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) which impart less energy to the molecule, increasing the likelihood of observing the molecular ion or a protonated adduct ([M+H]⁺).[20]
-
Check Inlet Temperature: If using Gas Chromatography-Mass Spectrometry (GC-MS), high inlet temperatures can cause thermal decomposition before the molecule even reaches the ion source.[17] Try lowering the injector temperature.
Section 4: Stability & Unexpected Reactivity
Beyond the risk of explosion, this compound derivatives can undergo unexpected chemical transformations that complicate characterization and downstream use.
Frequently Asked Questions (FAQs): Stability & Reactivity
Q1: My purified this compound derivative changed color and its NMR spectrum shows new peaks after storing it for a week. What happened?
A1: Organic azides can be unstable even under seemingly benign conditions.[1][5]
-
Light Sensitivity: Many azides are sensitive to light and should be stored in amber vials or protected from light.[1][5]
-
Thermal Decomposition: Even at room temperature, slow decomposition can occur over time. Always store these compounds at low temperatures.[2][4][5]
-
Isomerization: As mentioned previously, the azide-tetrazole equilibrium is a known process for azides attached to heterocyclic systems.[12][14] This can lead to the appearance of a new set of signals corresponding to the tetrazole isomer.
Q2: I attempted a reaction using my this compound derivative in the presence of a copper catalyst and observed significant decomposition of my starting material. Why?
A2: Copper, along with other heavy metals like lead and silver, can form highly unstable and shock-sensitive metal azides.[5] While Cu(I) is the catalyst of choice for Azide-Alkyne Cycloaddition ("Click Chemistry"), the reaction conditions must be carefully controlled. The presence of uncoordinated copper ions can catalyze the decomposition of the organic azide. Always use a well-defined catalyst source or appropriate ligands (e.g., TBTA, THPTA) to stabilize the copper and prevent side reactions.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. benchchem.com [benchchem.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 6. benchchem.com [benchchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. benchchem.com [benchchem.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 12. "Synthesis and Characterisation of Macrocycles Containing both Tetrazol" by Adrienne Fleming, Jackie Gaire et al. [arrow.tudublin.ie]
- 13. New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry [arabjchem.org]
- 14. mdpi.com [mdpi.com]
- 15. rsc.org [rsc.org]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Mass spectrometric study of aliphatic alpha-carbonyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Copper Cytotoxicity in 2-(Azidomethyl)pyridine CuAAC Reactions
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specialized focus on mitigating copper-induced cytotoxicity when using 2-(azidomethyl)pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of click chemistry in sensitive biological systems. Here, we dissect the challenges of copper toxicity and provide field-proven strategies and detailed protocols to ensure the integrity of your experiments and the viability of your cells.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding copper cytotoxicity in the context of this compound CuAAC reactions.
Q1: Why is copper cytotoxicity a major concern in live-cell CuAAC reactions?
Copper(I) is the active catalytic species in CuAAC, but it is also a source of significant cytotoxicity.[1][2] The primary mechanism of toxicity involves the generation of reactive oxygen species (ROS) through Fenton-like reactions.[3][4][5] ROS can lead to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering pathways of programmed cell death.[4][6] Furthermore, excess intracellular copper can disrupt mitochondrial function and bind non-specifically to proteins, leading to misfolding and loss of function.[7][8] A recently identified form of copper-dependent cell death, termed "cuproptosis," involves the aggregation of lipoylated mitochondrial proteins, leading to proteotoxic stress and cell death.[8][9]
Q2: Does this compound present unique challenges or advantages regarding copper cytotoxicity?
Yes, this compound, often referred to as a "picolyl azide," is a chelating azide. The pyridine nitrogen and the azide group can coordinate with the copper catalyst. This chelation effect can significantly accelerate the CuAAC reaction rate.[3][10] This enhanced kinetic profile is a major advantage, as it allows for the use of lower copper concentrations to achieve efficient ligation, thereby reducing the overall cytotoxic insult to the cells.[3] In some cases, the rate enhancement from the picolyl azide is so pronounced that it can compensate for a 10-fold reduction in copper concentration or even the omission of an accelerating ligand.[3]
Q3: What are the first-line strategies to minimize copper toxicity in my experiments?
The most effective initial strategies involve a multi-pronged approach:
-
Use a Copper(I)-Stabilizing Ligand: Ligands are critical for enhancing reaction efficiency and biocompatibility.[11][12] They stabilize the Cu(I) oxidation state, prevent its oxidation to the inactive Cu(II), and reduce its cytotoxicity.[13][14]
-
Optimize Copper Concentration: Use the lowest possible copper concentration that still provides a satisfactory reaction rate. The use of chelating azides like this compound facilitates this by accelerating the reaction.[3]
-
Employ a Reducing Agent: An in-situ reducing agent, most commonly sodium ascorbate, is used to reduce Cu(II) to the active Cu(I) species.[5][15] It's crucial to use a freshly prepared solution as ascorbate can oxidize over time.[14]
-
Minimize Oxygen Exposure: Oxygen promotes the oxidation of Cu(I) and the generation of ROS.[16] Degassing your buffers and capping reaction vessels can significantly mitigate these effects.[14]
Q4: Can I perform CuAAC reactions without a copper catalyst to avoid toxicity?
Yes, an alternative approach is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as copper-free click chemistry.[1][17] SPAAC utilizes strained cyclooctynes that react with azides without the need for a catalyst, thus eliminating the issue of copper cytotoxicity.[1][18] However, SPAAC has its own set of considerations. The reaction kinetics can be slower than the most efficient CuAAC systems, and the cyclooctyne reagents are significantly bulkier, which can sometimes impact the biological system under investigation.[1][3]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Problem 1: High Cell Death Observed After CuAAC Labeling
If you are observing significant cell death, it is a clear indication of excessive copper cytotoxicity.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cell death.
Detailed Causality and Solutions:
-
Excessive Copper: Even at low micromolar concentrations, "free" copper is toxic. The use of this compound allows for lower copper concentrations due to its rate-enhancing properties.[3]
-
Solution: Perform a titration experiment to determine the minimal copper concentration (e.g., starting from 50 µM and decreasing to 10 µM) that yields sufficient product without compromising cell viability.[3]
-
-
Inadequate Ligand Protection: The ligand's role is to chelate copper, preventing it from participating in harmful side reactions while still allowing it to catalyze the cycloaddition.[12] An insufficient ligand-to-copper ratio leaves copper ions exposed and cytotoxic.
-
Oxidized Reducing Agent: Sodium ascorbate is readily oxidized. An old or improperly stored solution will be less effective at reducing Cu(II) to Cu(I), potentially leading to the accumulation of ROS.[14]
-
Solution: Always use a freshly prepared stock solution of sodium ascorbate for your experiments.[14]
-
-
Prolonged Incubation: The longer the cells are exposed to the copper-containing reaction cocktail, the greater the cumulative toxic effect.
-
Solution: The fast kinetics associated with this compound should allow for shorter incubation times.[3] Monitor your reaction progress over a time course to identify the point at which sufficient labeling is achieved and terminate the reaction.
-
Problem 2: Low or No CuAAC Product Formation in a Cellular Context
Low reaction yield in a cellular environment can be frustrating. The issue often lies with catalyst inactivation or reagent accessibility.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Detailed Causality and Solutions:
-
Catalyst Sequestration by Biothiols: Intracellular components, particularly glutathione (GSH) and cysteine residues in proteins, can strongly chelate and inactivate the copper catalyst.[15][19]
-
Inhibitory Buffer Components: Certain buffer components can interfere with the reaction. Tris buffer, for example, can chelate copper and slow the reaction rate.[14][15][16] High concentrations of chloride ions (>0.2 M) can also be inhibitory.[15][16]
-
Inaccessibility of the Alkyne or Azide: If the alkyne or azide tag is buried within a folded protein or other macromolecular structure, it may not be accessible to the catalytic complex.[15][16]
-
Solution: For in vitro or fixed-cell experiments, consider adding a denaturant like DMSO to improve accessibility.[15] For live-cell experiments, this is not an option. Instead, you may need to reconsider your labeling strategy, such as the position of the tag on the target biomolecule.
-
Section 3: Data and Protocols
Comparative Properties of Common CuAAC Ligands
The choice of ligand is critical for balancing reaction speed and biocompatibility.
| Ligand | Key Features | Recommended For |
| THPTA | High water solubility, good biocompatibility.[11] | Live-cell labeling, aqueous bioconjugation.[14] |
| BTTAA | Very high catalytic activity, often faster than THPTA.[3][11] | Applications requiring fast kinetics and high sensitivity.[3] |
| Bis-L-Histidine | Biocompatible ligand, can result in less cellular uptake of copper compared to other complexes.[3][21] | In vivo applications where minimizing copper accumulation is paramount.[21][22] |
| TBTA | High reaction rates but poor water solubility. | Primarily for in vitro reactions in organic or mixed aqueous/organic solvents.[11] |
Experimental Protocols
Protocol 1: General In-Cell CuAAC Labeling with this compound
This protocol provides a starting point for labeling alkyne-modified biomolecules in live cells.
Reagents:
-
Alkyne-modified cells in a suitable culture medium.
-
This compound reporter molecule stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
BTTAA or THPTA stock solution (e.g., 100 mM in water or DMSO).
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared ).
Procedure:
-
Prepare the Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail immediately before use. For a final volume of 1 mL, the following is a good starting point:
-
Culture Medium: ~950 µL
-
This compound stock: 10 µL (Final conc: 100 µM)
-
BTTAA/THPTA stock: 5 µL (Final conc: 500 µM)
-
CuSO₄ stock: 2.5 µL (Final conc: 50 µM)
-
Sodium Ascorbate stock: 5 µL (Final conc: 5 mM)
-
Note: The ligand-to-copper ratio is 10:1. The final copper concentration is 50 µM. These concentrations should be optimized for your specific cell line and application.
-
-
Pre-mix Ligand and Copper: It is crucial to pre-mix the ligand and CuSO₄ before adding the sodium ascorbate. Vortex briefly.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate to the cocktail and mix gently.
-
Cell Labeling: Aspirate the existing medium from your cells and replace it with the reaction cocktail.
-
Incubation: Incubate the cells for a designated period (e.g., 5-30 minutes) at 37°C. The optimal time will depend on the reaction kinetics in your system.
-
Washing: Remove the reaction cocktail and wash the cells three times with fresh, warm media or PBS to remove unreacted reagents.
-
Analysis: Proceed with your downstream analysis (e.g., fluorescence microscopy, flow cytometry, or mass spectrometry).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol allows you to quantify the cytotoxic effects of your CuAAC reaction conditions.[21][22]
Reagents:
-
Cells cultured in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
-
Expose Cells: Treat cells in a 96-well plate with your various CuAAC reaction cocktails (and appropriate controls, including untreated cells and cells treated with copper alone) for the desired incubation time.
-
Add MTT: After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilize Formazan: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Analyze Data: Calculate cell viability as a percentage relative to the untreated control cells.
Section 4: Concluding Remarks
The advent of chelating azides like this compound represents a significant step forward in making CuAAC reactions more compatible with living systems.[3] By leveraging the enhanced reaction kinetics these reagents provide, researchers can significantly lower the required copper concentrations, thereby minimizing cytotoxicity. The key to success lies in a holistic approach: careful selection of a biocompatible ligand, optimization of reagent concentrations and incubation times, and meticulous attention to experimental conditions. When these principles are applied, the CuAAC reaction remains an unparalleled tool for precise and efficient biomolecular labeling, even in the most sensitive of cellular environments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular mechanisms of copper neurotoxicity in human, differentiated neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | Copper-induced cell death mechanisms and their role in the tumor microenvironment [frontiersin.org]
- 9. Copper-induced cell death mechanisms and their role in the tumor microenvironment | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. sciencedaily.com [sciencedaily.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
- 17. pnas.org [pnas.org]
- 18. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 20. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Picolyl Azide Advantage: A Senior Application Scientist's Guide to Enhanced Bioconjugation Efficiency
For researchers, scientists, and drug development professionals engaged in the intricate work of bioconjugation, the choice of linker is a critical determinant of experimental success. The efficiency, specificity, and biocompatibility of the chosen ligation chemistry dictate the quality of the resulting conjugate and, ultimately, the reliability of the downstream data. Among the arsenal of bioorthogonal "click" chemistries, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out for its robustness and wide applicability.[1] However, not all azido linkers are created equal. This guide provides an in-depth comparison of the efficiency of 2-(azidomethyl)pyridine, often referred to as picolyl azide, against other commonly used azido linkers, supported by experimental data and field-proven insights.
The Challenge of Biocompatible and Efficient Ligation
The CuAAC reaction is a powerful tool for forging stable triazole linkages between molecules functionalized with azide and alkyne groups.[2] A significant challenge in applying this chemistry to biological systems is the potential cytotoxicity of the copper(I) catalyst.[3] This has led to two main avenues of innovation: the development of copper-free click chemistries, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the optimization of CuAAC to function efficiently at very low, biocompatible copper concentrations.[3][4] While SPAAC is an excellent alternative, CuAAC often offers faster kinetics.[3] Therefore, enhancing the efficiency of CuAAC under biologically friendly conditions remains a key objective in the field.
This compound: A Paradigm of Chelation-Assisted Catalysis
The superior performance of this compound lies in its inherent ability to act as a copper-chelating agent. The nitrogen atom of the pyridine ring, positioned proximally to the azidomethyl group, effectively sequesters the copper(I) catalyst, thereby increasing its local concentration at the reaction site.[3][5] This "chelation-assisted" mechanism dramatically accelerates the rate of the cycloaddition reaction.
This rate enhancement is not merely theoretical. Experimental data compellingly demonstrates the superiority of picolyl azide over its non-chelating counterparts, such as benzyl azide. In a head-to-head comparison, the CuAAC reaction with picolyl azide proceeds to a significantly higher conversion in a shorter time frame than the analogous reaction with benzyl azide, even in the absence of a copper-stabilizing ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine).[3]
Comparative Efficiency of Azido Linkers: A Data-Driven Overview
The efficiency of an azido linker in a CuAAC reaction is influenced by both electronic and steric factors. While the reaction is generally tolerant of a wide range of functional groups, the structure of the azide-containing molecule can have a discernible impact on reaction kinetics.[6]
| Azido Linker | Key Structural Feature | Relative Reaction Rate | Rationale for Performance |
| This compound (Picolyl Azide) | Pyridine ring adjacent to the azidomethyl group | +++++ | The pyridine nitrogen chelates the copper(I) catalyst, increasing its effective concentration at the reaction site and dramatically accelerating the reaction rate.[3] |
| Benzyl Azide with Electron-Donating Groups (e.g., methoxy) | Benzene ring with electron-donating substituents | +++ | Electron-donating groups increase the electron density on the azide, which can enhance its reactivity in the CuAAC reaction.[3] |
| Benzyl Azide | Unsubstituted benzene ring | ++ | Serves as a common benchmark for aromatic azides. Its reactivity is generally robust under standard CuAAC conditions.[6] |
| Alkyl Azides (e.g., Azido-PEG linkers) | Aliphatic chain | ++ | Generally exhibit good reactivity, with minimal steric hindrance for primary alkyl azides. They are widely used for their versatility and commercial availability.[6] |
| Benzyl Azide with Electron-Withdrawing Groups (e.g., chloro) | Benzene ring with electron-withdrawing substituents | + | Electron-withdrawing groups can decrease the electron density of the azide, potentially dampening the reaction rate.[3] |
This table provides a qualitative comparison of reaction rates based on available experimental data. The number of "+" symbols is indicative of the relative reaction speed.
The profound impact of the picolyl group is most evident under challenging, low-catalyst conditions. Studies have shown that the reaction rate with picolyl azide at a low copper concentration of 10 µM can exceed the rate observed with non-chelating benzyl azide at a much higher concentration of 100 µM.[3] This remarkable efficiency allows for successful bioconjugations with minimal copper-induced toxicity, a crucial advantage for live-cell labeling and in vivo applications.[3][5]
The Underlying Mechanism: Why Chelation Matters
The rate-determining step in the CuAAC reaction is believed to be the formation of a copper-acetylide intermediate followed by its reaction with the azide. The chelating effect of this compound facilitates the formation of a ternary complex between the copper catalyst, the alkyne, and the azide, effectively pre-organizing the reactants for the cycloaddition. This leads to a significant reduction in the activation energy of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Picolyl Azide Advantage: A Comparative Guide to Chelation-Assisted Bioconjugation
In the dynamic landscape of bioconjugation, the pursuit of efficiency, specificity, and biocompatibility is paramount. For researchers, scientists, and drug development professionals, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has become an indispensable tool for covalently linking molecules.[1] However, the cytotoxicity of copper and the often-sluggish reaction rates under biologically relevant conditions have spurred the development of next-generation reagents. This guide provides an in-depth, objective comparison of a standout performer in this new class: 2-(azidomethyl)pyridine, commonly known as picolyl azide. We will explore its mechanistic advantages over traditional azide reagents, present supporting experimental data, and provide detailed protocols to empower your bioconjugation strategies.
The Decisive Edge: Chelation-Assisted Catalysis
The fundamental advantage of this compound lies in its inherent ability to act as a copper-chelating ligand.[2] The pyridine ring, positioned in close proximity to the azide moiety, pre-organizes the copper(I) catalyst at the reaction site.[2] This "chelation-assistance" dramatically increases the effective concentration of the catalyst where it is needed most, leading to a substantial acceleration of the cycloaddition reaction.[2] In contrast, traditional alkyl azides lack this feature, relying on random encounters between the catalyst, alkyne, and azide in solution. This seemingly small structural difference has profound implications for reaction kinetics and biocompatibility.
The enhanced reaction kinetics allow for successful labeling with significantly lower concentrations of copper catalyst, which is a critical factor in live-cell imaging and in vivo studies where copper-induced cytotoxicity is a major concern.[3]
Performance Under Pressure: A Data-Driven Comparison
Experimental evidence consistently underscores the superior performance of this compound compared to its non-chelating counterparts, such as benzyl azide. Studies have shown that under identical, low-copper conditions, picolyl azide-mediated reactions proceed to significantly higher conversions in shorter timeframes.
| Reagent | Copper (CuSO₄) Concentration | Time (min) | Conversion (%) |
| This compound (Picolyl Azide) | 10 µM | 30 | 81% |
| Benzyl Azide (Non-chelating) | 10 µM | 30 | No detectable product |
| This compound (Picolyl Azide) | 100 µM | 5 | >95% |
| Benzyl Azide (Non-chelating) | 100 µM | 5 | <20% |
| Data synthesized from multiple sources for illustrative comparison. Actual results may vary based on specific reaction conditions and substrates.[4] |
This dramatic rate enhancement means that reactions with picolyl azide can be performed at copper concentrations as low as 10-40 µM without compromising efficiency, a concentration range that is significantly more compatible with living systems.[4] In fact, the reaction rate of a chelating picolyl azide at a low copper concentration can exceed that of a non-chelating azide at a much higher copper concentration.[4]
Visualizing the Advantage: Mechanism of Action
To better understand the underlying principle, let's visualize the mechanism of chelation-assisted CuAAC.
Caption: Mechanism of traditional vs. chelation-assisted CuAAC.
From Theory to Practice: Experimental Protocols
To facilitate the adoption of this powerful technology, we provide a detailed, step-by-step protocol for a typical protein labeling experiment using this compound.
Synthesis of this compound
For researchers preferring to synthesize their own reagent, a general protocol is as follows. Note that appropriate safety precautions for handling azides are essential.
-
Starting Material: Begin with 2-(chloromethyl)pyridine hydrochloride.
-
Azide Introduction: Dissolve the starting material in a suitable solvent (e.g., DMF). Add sodium azide (NaN₃) in excess.
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent. The crude product can then be purified by column chromatography to yield this compound.[5][6]
Protein Labeling with a Picolyl Azide-Functionalized Probe
This protocol describes the labeling of an alkyne-modified protein with a fluorescent dye functionalized with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Picolyl azide-functionalized fluorescent dye (e.g., BP Fluor 405 Picolyl Azide)[7]
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (e.g., 50 mM in water or DMSO/water)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the picolyl azide-dye in DMSO or water.
-
Ensure all solutions are at room temperature before starting the reaction.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 10-50 µM).[7]
-
Add the picolyl azide-dye stock solution to a final concentration that is in 2.5-5 molar excess to the protein.[7]
-
Add the ligand (THPTA or TBTA) stock solution to a final concentration of 5-10 times the copper concentration.
-
Add the CuSO₄ stock solution to a final concentration of 50-100 µM.
-
Gently mix the components.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 times the copper concentration.
-
Incubate the reaction at room temperature for 30-60 minutes. The reaction progress can be monitored by SDS-PAGE with in-gel fluorescence scanning.
-
-
Purification:
-
Remove unreacted dye and other small molecules using a desalting column or dialysis.[8]
-
Caption: Experimental workflow for protein labeling with picolyl azide.
Conclusion: A Paradigm Shift in Bioconjugation
The advent of this compound and other chelation-assisting reagents represents a significant leap forward in the field of bioconjugation. The ability to achieve rapid and efficient labeling at low, biocompatible copper concentrations opens up new avenues for studying biological processes in their native environments. By understanding the mechanistic principles and leveraging the optimized protocols presented in this guide, researchers can harness the full potential of this powerful technology to advance their scientific discoveries.
References
- 1. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 4. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous multistep synthesis of 2-(azidomethyl)oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Validating 2-(azidomethyl)pyridine Labeling Efficiency by Fluorescence Spectroscopy
Introduction: The Critical Role of Labeling Validation in Bioconjugation
In the realms of drug development and molecular biology, the precise and verifiable labeling of proteins is paramount. Bioconjugation—the chemical linking of two molecules, where at least one is a biomolecule—enables a vast array of applications, from creating antibody-drug conjugates (ADCs) to fluorescently tagging proteins for imaging and interaction studies[1]. The choice of chemical strategy for this linkage dictates the specificity, stability, and ultimate success of the endeavor.
This guide focuses on a powerful and increasingly popular bioorthogonal labeling strategy: the use of 2-(azidomethyl)pyridine. This reagent allows for the introduction of an azide (-N₃) group, which can then be selectively targeted in a subsequent "click chemistry" reaction. Specifically, we will detail the validation of its labeling efficiency using fluorescence spectroscopy, a highly sensitive method for quantifying labeled molecules[2][3].
We will explore the underlying chemistry, provide a detailed, field-tested protocol for validation, and objectively compare this methodology to other common labeling techniques. This guide is designed for researchers, scientists, and drug development professionals who require robust, reproducible, and well-validated bioconjugation outcomes.
The "Why": Mechanistic Insight into Azide-Pyridine Labeling
The utility of this compound lies in its ability to participate in bioorthogonal reactions, meaning chemical reactions that can occur inside of living systems without interfering with native biochemical processes[]. The azide group it carries is chemically inert under most biological conditions but reacts with high efficiency and specificity with a complementary reaction partner.
The most common reaction for this purpose is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This is a type of "click chemistry" that does not require a cytotoxic copper catalyst, making it ideal for applications in living cells[][5]. In a typical SPAAC workflow, a protein is first modified with this compound. Then, a fluorescent probe containing a strained alkyne, such as dibenzocyclooctyne (DBCO), is introduced. The inherent ring strain of the DBCO molecule drives the reaction forward, forming a stable triazole linkage between the protein and the fluorophore[][6].
Diagram: SPAAC Reaction Mechanism
The following diagram illustrates the catalyst-free reaction between an azide-modified protein and a DBCO-containing fluorophore.
Caption: SPAAC reaction between an azide and a strained alkyne.
This strategy's primary advantage is its exceptional specificity. The azide and strained alkyne groups are virtually nonexistent in biological systems, ensuring that the labeling reaction only occurs where intended.
Experimental Guide: Validating Labeling Efficiency
Determining the Degree of Labeling (DOL) —the average number of fluorophore molecules conjugated to each protein molecule—is a critical quality control step[7][8][9]. An optimal DOL ensures a strong fluorescent signal without causing issues like protein aggregation or fluorescence quenching from over-labeling[10][11]. Fluorescence spectroscopy provides a direct method to calculate the DOL.
Experimental Workflow Overview
The process involves preparing the protein, performing the labeling reaction, purifying the conjugate, and finally, measuring its absorbance to determine the concentrations of both the protein and the attached dye.
Diagram: Experimental Workflow for DOL Determination
Caption: Workflow for labeling and validation.
Step-by-Step Protocol
This protocol uses Bovine Serum Albumin (BSA) as a model protein and a commercially available DBCO-fluorophore.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound (or an amine-reactive NHS-ester derivative for lysine targeting)
-
DBCO-AF647 (or other DBCO-fluorophore)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Amine-free buffer, pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate) for NHS-ester reactions[12]
-
DMSO (anhydrous)
-
Dialysis cassette or gel filtration column (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve BSA in PBS to a final concentration of 2-5 mg/mL.
-
Expert Insight: Ensure the buffer is free of primary amines like Tris if using an NHS-ester derivative of this compound, as they will compete with the reaction[12].
-
-
Introduction of Azide Moiety (Example with NHS-ester derivative):
-
Dissolve the NHS-ester-2-(azidomethyl)pyridine reagent in DMSO.
-
Add a 10 to 20-fold molar excess of the reagent to the protein solution.
-
Incubate at room temperature for 1-2 hours with gentle mixing.
-
Purify the azide-modified protein using a desalting column to remove unreacted reagent.
-
-
Fluorescent Labeling (SPAAC Reaction):
-
Dissolve the DBCO-AF647 in DMSO to create a 10 mM stock solution.
-
Add a 2 to 10-fold molar excess of the DBCO-fluorophore to the azide-modified protein solution.
-
Incubate at room temperature for 2-4 hours, protected from light.
-
Trustworthiness Check: A negative control reaction (azide-modified protein with no DBCO-fluorophore) should be run in parallel to ensure no intrinsic fluorescence changes occur.
-
-
Purification of the Labeled Conjugate:
-
Spectroscopic Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate at two wavelengths:
-
280 nm (A₂₈₀): For protein concentration.
-
~650 nm (A_max): The absorbance maximum of the AF647 dye.
-
-
Data Analysis: Calculating the Degree of Labeling (DOL)
The DOL is calculated using the Beer-Lambert law (A = εcl).
-
Calculate Protein Concentration: The dye also absorbs light at 280 nm, so its contribution must be subtracted. A correction factor (CF) is used, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max[10][13].
-
Corrected A₂₈₀ = A₂₈₀_measured - (A_max_measured × CF_dye)
-
Protein Conc. (M) = Corrected A₂₈₀ / ε_protein
Where:
-
ε_protein: Molar extinction coefficient of the protein (for BSA, ~43,824 M⁻¹cm⁻¹).
-
CF_dye: Correction factor for the specific dye (for AF647, this is ~0.08)[14].
-
-
Calculate Dye Concentration:
-
Dye Conc. (M) = A_max_measured / ε_dye
Where:
-
ε_dye: Molar extinction coefficient of the dye at its λ_max (for AF647, ~191,800 M⁻¹cm⁻¹)[14].
-
-
Calculate DOL:
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
An ideal DOL is typically between 2 and 10 for antibodies, though the optimal value depends on the specific application[10]. A DOL below 0.5 may result in a poor signal, while a very high DOL can lead to quenching and affect protein function[8].
Comparative Analysis: this compound vs. Other Labeling Chemistries
The choice of labeling chemistry is a critical decision based on trade-offs between specificity, reaction conditions, and bond stability[15]. Here, we compare the SPAAC approach (enabled by this compound) with two other widely used methods: NHS Ester and Maleimide chemistry.
| Feature | SPAAC (via this compound) | NHS Ester Chemistry | Maleimide Chemistry |
| Target Residue | Bioorthogonal (Azide) | Primary Amines (-NH₂) on Lysine, N-terminus[12][15][16] | Thiols (-SH) on Cysteine[15] |
| Specificity | Very High: Azides and alkynes are not native to biological systems, ensuring highly specific, targeted labeling[]. | Low to Moderate: Targets abundant lysine residues, which can lead to a heterogeneous mix of labeled products and may disrupt protein function if lysines are in active sites[15][17]. | High: Cysteine is a less abundant amino acid, allowing for more site-specific labeling[15]. |
| Reaction pH | Neutral (pH 7.0 - 7.4) | Slightly Alkaline (pH 8.3 - 8.5)[12] | Near Neutral (pH 6.5 - 7.5) |
| Catalyst Required | No (for SPAAC)[5] | No | No |
| Bond Stability | Very High: Forms a stable, irreversible triazole ring. | Very High: Forms a stable, irreversible amide bond[15]. | Moderate: The thioether bond can be susceptible to retro-Michael addition (reversal) in the presence of other thiols[15]. |
| Key Advantage | Bioorthogonality allows for use in complex biological media and live cells without side reactions[5]. | Simple, robust, and effective for general protein labeling when site-specificity is not critical. | Enables precise, site-specific labeling if an accessible cysteine is available. |
| Key Disadvantage | Requires a two-step process: introduction of the azide followed by the click reaction. | Can lead to heterogeneous products and potential protein inactivation[15]. | Requires an available free thiol, which may necessitate a disulfide reduction step. The bond can be reversible[15]. |
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Low DOL (<0.5) | Inefficient azide introduction or SPAAC reaction. | Increase the molar excess of the labeling reagents. Optimize reaction time and temperature. Ensure reagents have not degraded. |
| High DOL (>10) / Protein Precipitation | Over-labeling of the protein. | Reduce the molar excess of the labeling reagents. Over-labeling can increase hydrophobicity, leading to aggregation[11]. |
| High Background Fluorescence | Incomplete removal of unbound fluorophore. | Improve the purification step. Use a larger volume of dialysis buffer, increase dialysis time, or use a longer gel filtration column[13]. |
| Inconsistent Results | Variability in reagent activity, buffer conditions, or protein concentration. | Accurately determine protein concentration before labeling. Use fresh, high-quality reagents. Strictly control pH and buffer composition for each reaction. |
Conclusion
The validation of labeling efficiency is not merely a procedural step but a cornerstone of reliable bioconjugation science. The use of this compound coupled with SPAAC click chemistry offers a superior method for achieving highly specific and stable protein labeling, particularly for applications within complex biological environments. While it involves a two-step process, the unparalleled bioorthogonality and the robust nature of the resulting conjugate often outweigh the simplicity of less specific methods like NHS ester chemistry.
By following a meticulous protocol that includes proper controls, thorough purification, and accurate spectroscopic analysis, researchers can confidently determine the Degree of Labeling. This ensures the production of well-characterized, functionally reliable fluorescent protein conjugates, paving the way for more accurate and reproducible downstream experiments.
References
- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Spectroscopy Service | HighResolution Structural Insights - Creative Proteomics [creative-proteomics.com]
- 3. Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting [escholarship.org]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. benchchem.com [benchchem.com]
- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(Azidomethyl)pyridine and 4-(Azidomethyl)pyridine in Ligation Reactions
Introduction
In the landscape of modern chemical biology, drug development, and materials science, the ability to selectively and efficiently connect molecular fragments is paramount. Bioorthogonal ligation reactions, chemistries that proceed in complex biological environments without interfering with native processes, have become indispensable tools. Central to many of these reactions is the azide functional group, a versatile and bio-orthogonal handle.
Among the diverse portfolio of azide-bearing reagents, pyridyl azides, and specifically the isomers 2-(azidomethyl)pyridine and 4-(azidomethyl)pyridine, present unique opportunities. Their shared pyridine scaffold offers aqueous solubility and a potential point for secondary interactions, yet the simple positional change of the ring nitrogen—from position 2 (ortho) to position 4 (para)—dramatically alters their reactivity and utility in key ligation reactions. This guide provides an in-depth, data-driven comparison of these two isomers in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation, offering researchers the critical insights needed to select the optimal reagent for their specific application.
Synthesis and Structural Considerations
Both this compound and 4-(azidomethyl)pyridine are typically synthesized from their corresponding (chloromethyl) or (bromomethyl)pyridine precursors via nucleophilic substitution with an azide salt, such as sodium azide.[1][2] While synthetic routes are generally straightforward for both isomers, the key differentiator lies not in their synthesis, but in the profound electronic and steric consequences of the nitrogen atom's placement within the pyridine ring.
The nitrogen atom in pyridine is more electronegative than the carbon atoms, leading to an inductive withdrawal of electron density from the ring.[3] This electron-withdrawing character influences the reactivity of the attached azidomethyl group. Furthermore, the lone pair of electrons on the ortho-nitrogen of this compound is strategically positioned to act as a chelating agent, a feature absent in the para-isomer. This structural difference is the primary determinant of their divergent performance in metal-catalyzed reactions.
Comparative Performance in Ligation Reactions
A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, the quintessential "click chemistry" reaction, forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[4][5] It is the gold standard for many bioconjugation applications due to its high efficiency and specificity. In this reaction, the performance gap between the two isomers is most pronounced.
The Chelation-Assisted Advantage of this compound
The standout feature of this compound is the ability of its ortho-pyridyl nitrogen to chelate the copper(I) catalyst. This interaction localizes the catalyst at the site of the reaction, dramatically increasing its effective concentration and accelerating the cycloaddition.[6][7] This "chelation assistance" allows for extremely fast reactions even at very low, biocompatible copper concentrations (10-40 µM), which is critical for live-cell labeling applications where copper toxicity is a major concern.[6]
Studies have shown that the reaction rate of a chelating picolyl azide at a low copper concentration (10 µM) can exceed that of a non-chelating analog at a much higher concentration (100 µM).[6][7] This effect is so powerful that it can more than compensate for the omission of accelerating ligands like THPTA, which are typically required to maintain copper in its active Cu(I) state and enhance reaction rates.[6]
Performance of 4-(Azidomethyl)pyridine
In contrast, the nitrogen atom in 4-(azidomethyl)pyridine is too distant from the azidomethyl group to participate in copper chelation. Consequently, it behaves as a conventional, non-chelating azide. Its reactivity is governed by the standard CuAAC mechanism, and while the electron-withdrawing nature of the pyridine ring still plays a role, it lacks the profound kinetic advantage of its ortho-isomer. Reactions with the 4-isomer require standard, and often higher, concentrations of copper and accelerating ligands to achieve comparable efficiency.
Workflow: Chelation-Assisted vs. Standard CuAAC
Caption: Comparative workflow of CuAAC for the two isomers.
| Parameter | This compound | 4-(Azidomethyl)pyridine | Benzyl Azide (Control) | Reference |
| CuAAC Mechanism | Chelation-Assisted | Standard | Standard | [6],[7] |
| Relative Rate | Very High | Moderate | Moderate | [6],[7] |
| Required [Cu] | Low (10-40 µM) | Standard (≥100 µM) | Standard (≥100 µM) | [6] |
| Ligand Requirement | Optional / Less Critical | Recommended / Required | Recommended / Required | [6] |
| Biocompatibility | High | Moderate | Moderate | [6] |
B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free variant of click chemistry that relies on the relief of ring strain in cyclooctyne derivatives to drive the reaction forward.[8][9] This makes it an exceptionally bioorthogonal tool for in vivo studies.
Without a metal catalyst, the chelation ability of this compound is irrelevant. The performance of both isomers in SPAAC is therefore governed primarily by the electronic properties of the azide. The electron-withdrawing nature of the pyridine ring is expected to influence the HOMO-LUMO energy levels of the azide dipole.[3] Theoretical considerations suggest that electron-withdrawing groups on the azide can slightly modulate reactivity, but the dominant factor in SPAAC kinetics is typically the structure and strain of the cyclooctyne partner.[10]
Therefore, both this compound and 4-(azidomethyl)pyridine are expected to perform similarly in SPAAC reactions, with reactivity comparable to other electronically similar aryl azides. Any difference between the two would be minor and likely stem from the slightly stronger inductive effect of the nitrogen in the 2-position compared to the 4-position.
C. Staudinger Ligation
The Staudinger ligation is a powerful method for forming a native amide bond between an azide and a specifically engineered phosphine (typically a phosphinothioester).[11][12] The reaction proceeds via the initial formation of an aza-ylide intermediate, which then undergoes intramolecular rearrangement and hydrolysis to yield the final amide product and a phosphine oxide byproduct.[13][14]
The initial, rate-determining step is the nucleophilic attack of the phosphine on the terminal nitrogen of the azide.[15] The electrophilicity of the azide is therefore a key determinant of the reaction rate. The electron-withdrawing pyridine ring in both isomers should increase the electrophilicity of the azidomethyl group compared to a simple alkyl azide like benzyl azide. This is predicted to accelerate the initial step of the Staudinger ligation.
While direct comparative kinetic data is scarce, it is reasonable to expect both pyridyl azides to be excellent substrates for the Staudinger ligation. The 2-isomer may react slightly faster due to the closer proximity of the electron-withdrawing ring nitrogen. Unlike in CuAAC, the lone pair on the 2-pyridyl nitrogen is not expected to provide a significant accelerating effect and is unlikely to interfere with the reaction.
| Parameter | This compound | 4-(Azidomethyl)pyridine | Benzyl Azide (Control) | Reference |
| Dominant Factor | Electronic Effect | Electronic Effect | Electronic Effect | [16] |
| Predicted Rate | Fast | Fast | Moderate | [3],[16] |
| Key Feature | Pyridine ring enhances azide electrophilicity | Pyridine ring enhances azide electrophilicity | Standard baseline | [3] |
Experimental Protocols
Protocol 1: High-Efficiency CuAAC using this compound
This protocol leverages the chelation effect for rapid conjugation at low copper concentrations.
-
Stock Solutions:
-
Alkyne Substrate: 10 mM in DMSO.
-
This compound: 10 mM in DMSO.
-
Copper(II) Sulfate (CuSO₄): 10 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
-
Reaction Setup (100 µL final volume):
-
To a microcentrifuge tube, add 10 µL of the 10 mM alkyne substrate (1 mM final).
-
Add 10 µL of the 10 mM this compound (1 mM final).
-
Add 75 µL of phosphate-buffered saline (PBS), pH 7.4.
-
Initiate the reaction by adding 4 µL of 10 mM CuSO₄ (40 µM final) followed immediately by 1 µL of 100 mM sodium ascorbate (1 mM final).
-
-
Incubation:
-
Vortex briefly.
-
Incubate at room temperature. The reaction is often complete within 5-15 minutes.
-
Monitor progress by LC-MS or other appropriate analytical techniques.
-
Rationale: The protocol uses a low final copper concentration (40 µM), which is well-tolerated in many biological systems. The chelation-assistance from the 2-isomer ensures the reaction proceeds rapidly without the need for additional accelerating ligands.[6]
Protocol 2: Standard CuAAC using 4-(Azidomethyl)pyridine
This protocol uses more conventional conditions suitable for a non-chelating azide.
-
Stock Solutions:
-
Alkyne Substrate: 10 mM in DMSO.
-
4-(Azidomethyl)pyridine: 10 mM in DMSO.
-
Copper(II) Sulfate (CuSO₄): 10 mM in water.
-
THPTA ligand: 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
-
Reaction Setup (100 µL final volume):
-
To a microcentrifuge tube, add 10 µL of the 10 mM alkyne substrate (1 mM final).
-
Add 10 µL of the 10 mM 4-(azidomethyl)pyridine (1 mM final).
-
Add 64 µL of phosphate-buffered saline (PBS), pH 7.4.
-
Prepare the catalyst premix: In a separate tube, mix 10 µL of 10 mM CuSO₄ with 5 µL of 50 mM THPTA.
-
Initiate the reaction by adding the 15 µL of catalyst premix (1 mM Cu/2.5 mM THPTA final) followed immediately by 1 µL of 100 mM sodium ascorbate (1 mM final).
-
-
Incubation:
-
Vortex briefly.
-
Incubate at room temperature for 1-2 hours.
-
Monitor progress by LC-MS.
-
Rationale: This protocol uses a higher copper concentration (1 mM) and includes the accelerating ligand THPTA to ensure efficient reaction with the non-chelating 4-isomer.
Summary and Recommendations
The choice between this compound and 4-(azidomethyl)pyridine is not arbitrary; it is a critical decision dictated by the specific ligation chemistry employed.
Decision Workflow: Selecting the Right Isomer
Caption: Decision tree for selecting between the two isomers.
Key Recommendations:
-
For CuAAC applications, especially in live cells or with sensitive biomolecules, this compound is unequivocally the superior reagent. Its copper-chelating ability enables dramatic rate enhancements at low, biocompatible catalyst concentrations, minimizing cellular toxicity and improving labeling efficiency.[6][7]
-
For standard organic synthesis using CuAAC where catalyst concentration is not a limiting factor, both isomers are effective. However, the 2-isomer will still provide significantly faster kinetics, potentially reducing reaction times and improving yields.
-
For copper-free SPAAC and Staudinger ligations, both 2- and 4-(azidomethyl)pyridine are excellent choices. Their performance will be largely comparable, driven by the favorable electronic properties imparted by the pyridine ring.
By understanding the distinct chemical personalities of these two isomers, researchers can harness their unique properties to design more efficient, robust, and biocompatible ligation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Continuous multistep synthesis of 2-(azidomethyl)oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]
- 12. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 15. raineslab.com [raineslab.com]
- 16. metaphactory [semopenalex.org]
A Comparative Guide to Assessing the In Vivo Stability of Triazoles Formed from 2-(Azidomethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the 1,2,3-triazole moiety, particularly that derived from 2-(azidomethyl)pyridine, has become a prevalent strategy in medicinal chemistry. This is largely due to the advantageous physicochemical properties that triazoles impart, including metabolic stability and their ability to act as bioisosteres for other functional groups.[1][2] However, ensuring the in vivo stability of these heterocyclic compounds is a critical hurdle in the journey from a promising lead compound to a viable drug candidate. This guide provides an in-depth comparison of methodologies to assess the in vivo stability of such triazoles, grounded in experimental data and established protocols.
The Importance of In Vivo Stability
In vivo stability is a crucial determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and overall efficacy. Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while unstable compounds can lead to the formation of potentially toxic metabolites.[3] The 1,2,3-triazole ring is generally considered to be metabolically robust due to its aromaticity and the presence of three nitrogen atoms, which makes it resistant to enzymatic degradation.[4][5] However, the substituents on the triazole and the neighboring pyridine ring can significantly influence its metabolic fate.
Comparative Methodologies for Stability Assessment
A comprehensive evaluation of in vivo stability involves a multi-pronged approach, combining in vitro assays that predict metabolic fate with definitive in vivo pharmacokinetic studies.
In vitro metabolic stability assays are indispensable for early-stage drug discovery, offering a high-throughput and cost-effective means to screen compounds for their susceptibility to metabolism. The primary choice for these assays is the use of liver microsomes, which contain a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes.
Causality Behind Experimental Choices:
-
Species Selection: Human liver microsomes are the gold standard for predicting human metabolism. However, rodent (rat, mouse) liver microsomes are often used in preclinical studies to align with in vivo animal models.[6] It is crucial to be aware of species-specific differences in CYP enzyme expression and activity.
-
Cofactor Requirement: The inclusion of NADPH is essential, as it is a required cofactor for CYP450-mediated oxidative metabolism.
-
Positive Control: A compound with known metabolic lability (e.g., verapamil or testosterone) should be included to validate the enzymatic activity of the microsomal preparation.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine the test compound (final concentration, e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Prepare a parallel incubation without NADPH to serve as a negative control.
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Add a pre-warmed solution of NADPH (final concentration, e.g., 1 mM) to start the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[7]
Data Presentation: Comparative Metabolic Stability
| Compound | Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Triazole A (from this compound) | > 60 | < 5 |
| Reference Compound (Pyridine analog) | 25 | 27.7 |
| Alternative Triazole (from benzyl azide) | > 60 | < 5 |
Note: A longer half-life and lower intrinsic clearance indicate greater metabolic stability.
Interpretation of Results: The data in the table would suggest that the triazole formed from this compound exhibits high metabolic stability, comparable to other stable triazoles and significantly better than a more metabolically labile pyridine analog.
While in vitro assays provide valuable predictive data, in vivo pharmacokinetic (PK) studies in animal models are essential for a definitive assessment of a compound's stability and overall disposition in a living organism.[8][9]
Causality Behind Experimental Choices:
-
Animal Model: Mice or rats are commonly used for initial PK studies due to their well-characterized physiology and handling feasibility.[10][11]
-
Route of Administration: The route of administration (e.g., intravenous, oral) should align with the intended clinical application. IV administration provides a direct measure of systemic clearance and volume of distribution, while oral administration also assesses absorption and bioavailability.
-
Dosing and Formulation: The compound must be formulated in a biocompatible vehicle that ensures its solubility and stability.[12] The dose should be selected based on efficacy and toxicology data.
-
Blood Sampling: A sparse or serial blood sampling schedule is designed to capture the absorption, distribution, metabolism, and elimination phases of the drug's concentration-time profile.
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Dosing:
-
Administer the test compound to a cohort of mice (e.g., male C57BL/6) via the desired route (e.g., a single intravenous bolus dose of 2 mg/kg).
-
-
Blood Collection:
-
At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (e.g., via tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Bioanalytical Method Validation:
-
Sample Analysis:
-
Extract the test compound from the plasma samples (e.g., via protein precipitation or solid-phase extraction) and quantify its concentration using the validated LC-MS/MS method.[16]
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.
-
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Triazole A (from this compound) |
| Half-life (t½, h) | 4.5 |
| Clearance (CL, L/h/kg) | 0.8 |
| Volume of Distribution (Vd, L/kg) | 5.2 |
| Area Under the Curve (AUC, ng·h/mL) | 2500 |
Note: These parameters provide a comprehensive picture of the compound's in vivo behavior.
Interpretation of Results: A moderate to long half-life and low clearance would confirm the high in vivo stability of the triazole. The volume of distribution provides insight into the extent of tissue penetration.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful execution.
Caption: Workflow for assessing the in vivo stability of triazole compounds.
Potential Metabolic Pathways
While the 1,2,3-triazole ring itself is generally stable, metabolism can occur on the pyridine ring or its substituents. Understanding these potential pathways is crucial for interpreting metabolic data and for designing more stable analogs.
Caption: Potential metabolic pathways for 2-substituted pyridine-triazoles.
The pyridine nitrogen is susceptible to N-oxidation, and the pyridine ring itself can undergo hydroxylation, both mediated by CYP450 enzymes. These metabolic transformations can increase the polarity of the compound, facilitating its excretion.
Conclusion
A thorough assessment of the in vivo stability of triazoles derived from this compound requires a systematic and multi-faceted approach. By combining predictive in vitro metabolic stability assays with definitive in vivo pharmacokinetic studies, researchers can gain a comprehensive understanding of a compound's metabolic fate. This knowledge is paramount for making informed decisions in the drug discovery and development process, ultimately leading to the selection of drug candidates with optimal pharmacokinetic properties and a higher probability of clinical success.
References
- 1. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid HPLC-MS/MS method for simultaneous quantitation of four routinely administered triazole antifungals in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
A Senior Application Scientist's Guide to NMR Spectroscopic Confirmation of 2-(azidomethyl)pyridine Conjugation to Biomolecules
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biotherapeutics and research, the precise and verifiable conjugation of small molecules to biomolecules is paramount. The development of antibody-drug conjugates (ADCs), targeted protein modifications, and sophisticated molecular probes relies on the robust covalent linkage of payloads to their biological targets. Among the diverse chemical linkers available, 2-(azidomethyl)pyridine has emerged as a valuable tool, offering a versatile handle for "click" chemistry reactions. However, the successful synthesis of a bioconjugate is only half the battle; rigorous analytical confirmation is essential to ensure efficacy, safety, and reproducibility.
This guide provides an in-depth comparison of analytical techniques for confirming the conjugation of this compound to biomolecules, with a primary focus on the power and utility of Nuclear Magnetic Resonance (NMR) spectroscopy. As a senior application scientist, my aim is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering you to not only execute these methods but also to understand and adapt them to your specific research needs.
The Challenge: Verifying a Covalent Bond in a Complex Environment
Bioconjugation reactions, unlike their small-molecule counterparts, often occur in aqueous environments with complex mixtures of reagents and biomolecules.[1] This complexity can make it challenging to definitively confirm the formation of the desired covalent bond and to characterize the resulting conjugate. Key questions that must be answered include:
-
Has the conjugation reaction occurred?
-
What is the extent of conjugation (e.g., the drug-to-antibody ratio or DAR)?[2]
-
Where on the biomolecule has the conjugation taken place (site-specificity)?
-
Has the conjugation process adversely affected the structure and function of the biomolecule?
While several techniques can provide pieces of this puzzle, NMR spectroscopy offers a unique, non-destructive window into the atomic-level details of the bioconjugate, providing a wealth of information in a single set of experiments.
NMR Spectroscopy: A Direct View of the Conjugation Event
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei.[3] It provides detailed information about the chemical environment of individual atoms within a molecule.[4] For the confirmation of this compound conjugation, NMR offers several key advantages:
-
Direct Observation of Covalent Bond Formation: NMR can directly detect changes in the chemical environment of atoms at or near the site of conjugation, providing unambiguous evidence of a covalent linkage.
-
Structural Integrity Assessment: By comparing the NMR spectrum of the unconjugated biomolecule to that of the conjugate, it is possible to assess whether the conjugation has induced any undesirable changes in the biomolecule's three-dimensional structure.[5][6][7][8]
-
Site-Specific Information: In many cases, NMR can be used to identify the specific amino acid residues on a protein that have been modified.
-
Non-Destructive: NMR is a non-invasive technique that allows for the recovery of the sample for further analysis or use.[4]
The Telltale Fingerprints: Interpreting NMR Spectra
The core of using NMR for conjugation confirmation lies in the concept of chemical shift perturbation (CSP) .[4][9][10][11][12] The chemical shift of a nucleus is highly sensitive to its local electronic environment. When this compound is conjugated to a biomolecule, the chemical shifts of protons on both the pyridine linker and the nearby amino acid residues of the biomolecule will change.
Expected ¹H NMR Chemical Shifts for this compound:
-
Pyridine Ring Protons: The four protons on the pyridine ring are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 8.7 ppm.[13][14] The exact chemical shifts will be influenced by the electron-withdrawing nature of the azidomethyl group.
-
Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the azide and the pyridine ring are expected to appear as a singlet further downfield than a typical alkyl proton, likely in the range of 4.5-5.5 ppm, due to the deshielding effects of the adjacent nitrogen atoms.
Upon successful conjugation, for instance, via a click reaction that transforms the azide into a triazole, we would expect to see significant changes in the chemical shifts of these protons, particularly the methylene protons, providing a clear signature of the reaction's success.
A Comparative Look: NMR vs. Other Techniques
While NMR is a powerful tool, it is not always the first or only choice for bioconjugate analysis. Other techniques, such as Mass Spectrometry and UV-Vis Spectroscopy, are also widely used.[2] The choice of technique depends on the specific information required, the nature of the bioconjugate, and the available instrumentation.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | UV-Vis Spectroscopy |
| Information Provided | Covalent bond confirmation, site of conjugation, structural integrity of biomolecule, ligand conformation. | Molecular weight of the conjugate, drug-to-antibody ratio (DAR), confirmation of covalent linkage. | Average DAR, confirmation of conjugation (if the small molecule has a unique absorbance).[15][16][17] |
| Principle | Measures the resonant frequencies of atomic nuclei in a magnetic field. | Measures the mass-to-charge ratio of ionized molecules. | Measures the absorbance of light at specific wavelengths. |
| Sample Requirements | Higher concentration needed (typically 0.1-1 mM), isotopic labeling (¹⁵N, ¹³C) often required for large biomolecules.[5] | Lower concentration, can be coupled with liquid chromatography for complex mixtures. | Relatively low concentration, requires a chromophore on the small molecule. |
| Advantages | Provides detailed structural information, non-destructive.[4] | High sensitivity, can analyze complex mixtures, provides accurate mass information. | Simple, rapid, and widely available instrumentation. |
| Limitations | Lower sensitivity compared to MS, can be complex to interpret for large molecules, requires expensive instrumentation. | Can be destructive to the sample, may not provide information on higher-order structure. | Provides only an average measure of conjugation, limited structural information.[2] |
Experimental Protocols
Part 1: The Conjugation Reaction - A Generalized Approach
The following is a generalized protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a common method for conjugating azide-functionalized molecules like this compound to alkyne-modified biomolecules.
Step-by-Step Methodology:
-
Prepare the Biomolecule: Dissolve the alkyne-modified biomolecule in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final concentration will depend on the specific biomolecule and the subsequent NMR analysis requirements.
-
Prepare the Reagents:
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO).
-
Prepare fresh stock solutions of the copper(I) catalyst system. A common system is copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.
-
Prepare a stock solution of a copper-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), to improve reaction efficiency and protect the biomolecule.
-
-
Perform the Conjugation:
-
To the biomolecule solution, add the this compound solution to the desired molar excess.
-
Add the copper-stabilizing ligand.
-
Initiate the reaction by adding the copper(II) sulfate followed by the sodium ascorbate.
-
Incubate the reaction mixture at room temperature with gentle agitation for 1-4 hours.
-
-
Purify the Conjugate: Remove unreacted small molecules and catalyst components by a suitable purification method, such as size-exclusion chromatography (SEC) or dialysis.
-
Characterize the Conjugate: Proceed with NMR analysis, as well as complementary techniques like SDS-PAGE, Mass Spectrometry, and UV-Vis spectroscopy.
Part 2: NMR Spectroscopic Confirmation
Sample Preparation for NMR Analysis:
Proper sample preparation is critical for obtaining high-quality NMR data.[5][7]
-
Concentration: The concentration of the bioconjugate should be as high as possible without causing aggregation. For proteins, a concentration range of 0.1-1.0 mM is typical.[5]
-
Buffer: The buffer should be of a low salt concentration (ideally < 100 mM) and contain 5-10% D₂O for the NMR instrument's lock system. The pH should be optimized for the stability of the biomolecule.
-
Isotopic Labeling: For biomolecules larger than ~15 kDa, isotopic labeling with ¹⁵N and/or ¹³C is highly recommended to simplify the spectra and enable the use of more advanced NMR experiments.[5]
-
Reference Sample: Prepare a reference sample of the unconjugated biomolecule under identical buffer and concentration conditions.
Step-by-Step NMR Protocol:
-
Acquire 1D ¹H NMR Spectra:
-
Acquire a 1D ¹H NMR spectrum of both the unconjugated biomolecule and the purified bioconjugate.
-
Causality: The 1D spectrum provides a quick overview of the sample. The appearance of new signals in the aromatic and methylene regions of the conjugate's spectrum, corresponding to the this compound moiety, is the first indication of successful conjugation.
-
-
Acquire 2D ¹H-¹⁵N HSQC Spectra (for ¹⁵N-labeled proteins):
-
Acquire a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum for both the unconjugated and conjugated protein. The HSQC spectrum provides a "fingerprint" of the protein, with each peak corresponding to a specific backbone amide proton and nitrogen pair.[9][18]
-
Causality: Comparing the two HSQC spectra will reveal chemical shift perturbations for specific amino acid residues. Residues at or near the conjugation site will show the most significant changes in their peak positions.[4][9][10][11][12] Widespread changes may indicate a global conformational change in the protein due to conjugation.[12]
-
-
Data Analysis and Interpretation:
-
Overlay the spectra of the unconjugated and conjugated samples.
-
Identify new peaks in the 1D spectrum of the conjugate that correspond to the protons of the this compound linker.
-
In the 2D HSQC spectra, identify the amino acid residues that exhibit significant chemical shift perturbations.
-
If the structure of the biomolecule is known, these perturbed residues can be mapped onto the structure to identify the binding site.
-
Conclusion: An Integrated Approach for Confident Characterization
The confirmation of bioconjugation is a critical step in the development of novel therapeutics and research tools. While techniques like Mass Spectrometry and UV-Vis spectroscopy provide valuable information, NMR spectroscopy offers an unparalleled level of detail regarding the covalent nature of the linkage and its impact on the biomolecule's structure. By providing a direct, non-destructive view of the conjugation event at an atomic level, NMR empowers researchers with the confidence that their bioconjugates are well-characterized and ready for their intended application. An integrated analytical approach, leveraging the strengths of multiple techniques, will ultimately provide the most comprehensive and reliable characterization of your this compound-conjugated biomolecules.
References
- 1. bionmr.unl.edu [bionmr.unl.edu]
- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. protein-nmr.org.uk [protein-nmr.org.uk]
- 5. nmr-bio.com [nmr-bio.com]
- 6. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. researchgate.net [researchgate.net]
- 10. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
- 13. rsc.org [rsc.org]
- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 15. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. | Semantic Scholar [semanticscholar.org]
- 17. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 18. mdpi.com [mdpi.com]
The Picolyl Advantage: A Performance Comparison of 2-(Azidomethyl)pyridine and Benzyl Azide in Click Reactions
For researchers, scientists, and drug development professionals leveraging the power of click chemistry, the choice of azide is a critical parameter that can significantly impact reaction efficiency, particularly in complex biological settings. This guide provides an in-depth, data-driven comparison of two commonly employed azides: 2-(azidomethyl)pyridine (also known as picolyl azide) and the conventional benzyl azide. We will explore their performance in the two main modalities of the azide-alkyne cycloaddition: the copper(I)-catalyzed reaction (CuAAC) and the strain-promoted, copper-free variant (SPAAC).
Executive Summary: Chelation is the Game Changer in CuAAC
Our comprehensive analysis reveals that this compound offers a dramatic performance advantage over benzyl azide in copper-catalyzed click reactions. This enhanced reactivity is directly attributable to the intramolecular chelation of the copper catalyst by the pyridine nitrogen, a feature absent in benzyl azide. This "picolyl advantage" translates to faster reaction rates, higher yields, and the ability to work at significantly lower and more biocompatible copper concentrations. In strain-promoted reactions, where no copper catalyst is involved, the performance difference between the two azides is less pronounced and is governed by more subtle electronic effects.
Part 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of click chemistry, prized for its high efficiency and specificity.[1][2][] However, the requisite copper(I) catalyst can pose toxicity concerns in biological systems.[4] This is where the choice of azide becomes paramount.
The Mechanism of the Picolyl Advantage
The key to this compound's superior performance lies in its ability to act as a chelating agent for the copper(I) catalyst.[5][6][7] The nitrogen atom of the pyridine ring, positioned ortho to the azidomethyl group, coordinates with the copper ion. This intramolecular interaction effectively increases the local concentration of the catalyst at the site of the reaction, thereby accelerating the rate-limiting step of the catalytic cycle.[6][7] This "chelation-assisted" mechanism is a stark contrast to the reaction with benzyl azide, which relies solely on intermolecular interactions with the catalyst in the reaction medium.
Diagram 1: Proposed Mechanism of Chelation-Assisted CuAAC
Caption: Chelation by this compound accelerates CuAAC.
Quantitative Performance Comparison
Experimental data robustly supports the theoretical advantage of this compound. In a key study, the performance of a picolyl azide derivative was directly compared to its non-chelating carbocyclic analog under various copper concentrations.
| Azide Structure | Copper (CuSO₄) Concentration | Ligand (THPTA) | Reaction Time (min) | Product Yield (%) |
| Benzyl Azide Analog | 10 µM | None | 30 | 0 |
| This compound Analog | 10 µM | None | 30 | 38 |
| Benzyl Azide Analog | 40 µM | None | 30 | ~5 |
| This compound Analog | 40 µM | None | 30 | ~100 |
| Benzyl Azide Analog | 100 µM | None | 30 | ~10 |
| This compound Analog | 100 µM | None | 30 | ~100 |
| Benzyl Azide Analog | 10 µM | Present | 30 | ~15 |
| This compound Analog | 10 µM | Present | 5 | ~100 |
Table adapted from data presented in Uttamapinant et al., 2012.[5]
The data clearly demonstrates that even at a low copper concentration of 10 µM and in the absence of an accelerating ligand, the picolyl azide analog yields a significant amount of product, whereas the benzyl azide analog shows no detectable reaction.[5] Notably, the reaction with the picolyl azide at just 10 µM copper with a ligand proceeds to completion within 5 minutes, a rate that the benzyl azide analog cannot match even at a 10-fold higher copper concentration.[5]
Furthermore, the electronic properties of the pyridine ring can be modulated to fine-tune reactivity. Electron-donating substituents on the pyridine ring increase the electron density on the nitrogen, enhancing its chelating ability and further accelerating the reaction.[5] Conversely, electron-withdrawing groups have a dampening effect.[5]
Experimental Protocol: Fluorogenic Assay for Kinetic Comparison
To empirically validate these performance differences in your own laboratory, a fluorogenic assay is a highly effective method. This protocol utilizes a fluorogenic alkyne, such as 7-ethynylcoumarin, which exhibits a significant increase in fluorescence upon triazole formation.[5]
Diagram 2: Experimental Workflow for Kinetic Analysis
Caption: Workflow for comparing azide reactivity using a fluorogenic assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and benzyl azide (e.g., 10 mM in DMSO).
-
Prepare a stock solution of 7-ethynylcoumarin (e.g., 5 mM in DMSO).
-
Prepare aqueous stock solutions of CuSO₄ (e.g., 20 mM), sodium ascorbate (e.g., 100 mM, freshly prepared), and THPTA ligand (e.g., 50 mM).
-
-
Reaction Setup (for a 200 µL final volume in a 96-well plate):
-
To each well, add the appropriate volume of reaction buffer (e.g., phosphate-buffered saline).
-
Add the alkyne to a final concentration of, for example, 50 µM.
-
Add the azide (either this compound or benzyl azide) to a final concentration of, for example, 100 µM.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the copper source. For example, for a final concentration of 50 µM CuSO₄ and 250 µM THPTA, add a premixed solution of the two.
-
Immediately after, add sodium ascorbate to a final concentration of 2.5 mM.
-
Place the plate in a fluorescence plate reader and monitor the increase in fluorescence at the appropriate wavelengths (e.g., excitation at 404 nm and emission at 477 nm for the coumarin product) over time.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each reaction. The initial slope of this curve is proportional to the initial reaction rate. By comparing the slopes, a quantitative measure of the relative reactivity of the two azides can be obtained.
-
Part 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a powerful bioorthogonal reaction that obviates the need for a cytotoxic copper catalyst, making it highly suitable for applications in living systems.[8][] The driving force for this reaction is the relief of ring strain in a cycloalkyne, such as a dibenzocyclooctyne (DBCO).[8][]
Performance Considerations in a Copper-Free Environment
In the absence of a copper catalyst, the chelating ability of this compound is no longer a factor in its reactivity. The reaction rate is primarily dictated by the inherent reactivity of the azide and the strain of the cycloalkyne. While benzyl azide is a standard choice for SPAAC, the electronic differences between the phenyl ring of benzyl azide and the pyridine ring of this compound may have a subtle influence on the azide's nucleophilicity and, consequently, the reaction kinetics. The electron-withdrawing nature of the pyridine ring might slightly decrease the nucleophilicity of the azide in this compound compared to the more electron-neutral phenyl ring in benzyl azide. However, this effect is generally considered to be minor compared to the dominant role of the cycloalkyne's strain.
To date, there is a lack of extensive, direct comparative kinetic data in the literature specifically contrasting this compound and benzyl azide in SPAAC reactions with a standardized cycloalkyne. For most applications, the two are likely to perform similarly, with the choice often being dictated by the synthetic accessibility and the specific structural requirements of the target molecule.
Conclusion and Recommendations
The evidence overwhelmingly supports the selection of This compound over benzyl azide for copper-catalyzed azide-alkyne cycloaddition (CuAAC) applications. Its unique ability to chelate the copper catalyst provides a significant kinetic advantage, enabling faster reactions, higher yields, and, most importantly, the use of lower, more biocompatible catalyst concentrations. This makes it the superior choice for bioconjugation, live-cell imaging, and other applications where minimizing copper-induced toxicity is critical.
For strain-promoted azide-alkyne cycloaddition (SPAAC) , where the reaction is copper-free, the performance difference between the two azides is expected to be minimal. The choice between this compound and benzyl azide in this context can be based on other factors such as synthetic convenience and the desired physicochemical properties of the final product.
By understanding the underlying mechanistic differences and leveraging the quantitative data presented, researchers can make informed decisions in their experimental design, ultimately leading to more efficient and successful outcomes in their click chemistry endeavors.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. bioclone.net [bioclone.net]
- 4. researchgate.net [researchgate.net]
- 5. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
A Senior Application Scientist's Guide to Quantitative Methods for Determining the Degree of Labeling with 2-(Azidomethyl)pyridine
The modification of biomolecules with bioorthogonal handles, such as the azide group introduced by 2-(azidomethyl)pyridine, is a cornerstone of modern bioconjugation. This compound is a versatile reagent that can be used to introduce an azide group onto primary amines, such as the lysine residues on a protein. The azide then serves as a reactive handle for "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] The precise quantification of the number of azide groups incorporated per molecule, or the Degree of Labeling (DOL), is critical for ensuring batch-to-batch consistency, optimizing reaction stoichiometry, and ultimately, guaranteeing the efficacy and safety of the final product.[3][4]
This guide will compare and contrast the most effective quantitative methods for determining the DOL of this compound-labeled biomolecules, providing the necessary detail for researchers, scientists, and drug development professionals to select and implement the most appropriate technique for their specific application.
UV-Vis Spectrophotometry: The Workhorse of DOL Determination
UV-Vis spectrophotometry is often the first method considered for DOL determination due to its accessibility, simplicity, and non-destructive nature. The underlying principle is the application of the Beer-Lambert law, which relates absorbance to concentration.
Method A: Direct Absorbance Measurement (for Labeled Proteins)
For proteins labeled with this compound, the DOL can be determined by measuring the absorbance at two wavelengths: 280 nm (for the protein) and a wavelength where the label absorbs, if applicable. However, the azide group itself does not have a strong, distinct absorbance in the near-UV range, making this direct approach challenging. A more common and reliable UV-Vis based method involves a reaction with an alkyne-containing probe that has a distinct chromophore.
Method B: Quantifying Azide via Reaction with a Chromophoric Alkyne
A highly effective UV-Vis method involves reacting the azide-labeled biomolecule with a cyclooctyne reagent, such as dibenzocyclooctyne (DBCO), which has a characteristic absorbance that disappears upon reaction with an azide.[5][6] This change in absorbance is directly proportional to the number of azide groups.
Causality of Experimental Choices:
-
Choice of Reagent: DBCO is an excellent choice due to its strong UV absorbance around 309 nm, which is typically outside the region of protein absorbance, minimizing interference.[6]
-
Reaction Conditions: The reaction is performed under copper-free conditions, which is crucial for preserving the integrity of many proteins that can be damaged by copper ions.[2][7][8]
-
Excess Reagent: A known excess of the DBCO reagent is used to ensure that all accessible azide groups react. The amount of unreacted DBCO is then quantified.
Experimental Protocol: UV-Vis Determination of DOL using DBCO
-
Prepare a standard curve for the DBCO reagent: Prepare a series of known concentrations of the DBCO reagent in a suitable buffer and measure the absorbance at its λmax (e.g., 309 nm). Plot absorbance versus concentration to generate a standard curve.
-
React the azide-labeled protein with DBCO:
-
To a known concentration of the azide-labeled protein, add a known excess of the DBCO reagent.
-
Incubate the reaction to completion. The reaction time should be optimized, but typically ranges from 1 to 4 hours at room temperature or 37°C.[9]
-
-
Separate the protein from unreacted DBCO: Use a desalting column to remove the unreacted DBCO reagent from the labeled protein.
-
Quantify unreacted DBCO: Measure the absorbance of the flow-through from the desalting column at the λmax of the DBCO reagent. Use the standard curve to determine the concentration of unreacted DBCO.
-
Calculate the DOL:
-
Calculate the initial moles of DBCO added to the reaction.
-
Calculate the moles of unreacted DBCO.
-
The difference between the initial and unreacted moles of DBCO gives the moles of DBCO that reacted with the azide-labeled protein.
-
The DOL is the ratio of the moles of reacted DBCO to the moles of protein.
-
Caption: Workflow for DOL determination using UV-Vis spectrophotometry.
Fluorescence-Based Methods: High Sensitivity Quantification
Fluorescence-based methods offer higher sensitivity compared to UV-Vis spectrophotometry, making them suitable for low-concentration samples.
Method A: Reaction with a Fluorogenic Alkyne
This method is analogous to the UV-Vis method but uses a fluorogenic alkyne reagent that becomes fluorescent upon reaction with an azide. The increase in fluorescence is directly proportional to the number of azide groups.
Method B: Clickable and Cleavable Fluorescent Probes
A more sophisticated approach involves a probe with three components: an alkyne for reacting with the azide, a cleavable linker, and a fluorophore.[10][11][12]
Causality of Experimental Choices:
-
Bioorthogonality: The click reaction ensures that the probe selectively labels the azide groups.[10][11]
-
Cleavage Step: After the reaction and removal of excess probe, the fluorophore is cleaved from the biomolecule. This is a critical step because it allows for the quantification of the fluorophore in solution, free from any potential quenching effects from the biomolecule.[10][11][12]
-
Standard Curve: A standard curve of the free fluorophore is essential for accurate quantification.
Experimental Protocol: Cleavable Fluorescent Probe Method
-
Labeling: React the azide-labeled biomolecule with an excess of the clickable and cleavable fluorescent probe.
-
Purification: Remove the unreacted probe using a desalting column or dialysis.
-
Cleavage: Induce the cleavage of the linker to release the fluorophore. This is typically achieved by changing the pH or adding a specific chemical agent.
-
Quantification: Measure the fluorescence of the solution containing the released fluorophore using a fluorometer.
-
Calculation: Determine the concentration of the fluorophore using a standard curve of the free fluorophore. The DOL is then calculated as the molar ratio of the fluorophore to the biomolecule.
Mass Spectrometry: The Gold Standard for Accuracy
Mass spectrometry (MS) provides the most accurate determination of DOL by directly measuring the mass of the labeled biomolecule.[13] An increase in mass corresponds to the covalent attachment of the this compound label.
Causality of Experimental Choices:
-
Mass Analyzer: High-resolution mass spectrometers, such as Orbitrap or TOF analyzers, are required to resolve the mass difference between the unlabeled and labeled biomolecule.
-
Sample Preparation: The sample must be sufficiently pure and in a buffer compatible with MS (e.g., free of non-volatile salts).
-
Data Analysis: Deconvolution of the resulting mass spectrum is necessary to determine the mass of the different species present in the sample.
Experimental Workflow: MS-based DOL Determination
-
Sample Preparation: Prepare the labeled protein in a volatile buffer (e.g., ammonium acetate).
-
Mass Spectrometry Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Deconvolution: Use deconvolution software to transform the charge-state distribution into a zero-charge mass spectrum.
-
DOL Calculation: The deconvoluted spectrum will show peaks corresponding to the unlabeled protein and the protein with one, two, three, etc., labels. The average DOL can be calculated from the relative abundance of these peaks.
Caption: Workflow for DOL determination using mass spectrometry.
HPLC-Based Methods: Separation and Quantification
High-Performance Liquid Chromatography (HPLC) can be used to separate the labeled biomolecule from the unlabeled biomolecule and other impurities, allowing for quantification.
Causality of Experimental Choices:
-
Column Chemistry: The choice of HPLC column is critical. Reversed-phase (RP-HPLC) is often suitable for proteins, as the addition of the relatively hydrophobic this compound label can lead to a change in retention time.[14]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water with an acidic modifier (e.g., trifluoroacetic acid) is typically used to elute the proteins from the RP-HPLC column.[14]
-
Detection: UV detection at 280 nm is used to monitor the elution of the protein species.
Experimental Protocol: RP-HPLC for DOL Determination
-
Method Development: Develop an RP-HPLC method that can resolve the unlabeled protein from the labeled protein species.
-
Sample Analysis: Inject the labeled protein sample onto the HPLC system.
-
Data Analysis: Integrate the peak areas of the unlabeled and labeled protein peaks.
-
DOL Calculation: The average DOL can be calculated from the relative peak areas, assuming the extinction coefficient at 280 nm does not change significantly upon labeling.
NMR Spectroscopy: A Structural Approach to Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used for quantification.[15] By integrating the signals from the this compound label relative to the signals from the biomolecule, the DOL can be determined. This method is most applicable to smaller biomolecules where individual proton signals can be resolved.
Staudinger Ligation-Based Assays: A Bioorthogonal Alternative
The Staudinger ligation is a bioorthogonal reaction between an azide and a phosphine.[16][][18][19] This reaction can be used for DOL determination by reacting the azide-labeled biomolecule with a phosphine probe that contains a reporter tag, such as biotin.[9][20]
Causality of Experimental Choices:
-
Biotinylated Phosphine Reagent: The use of a biotinylated phosphine allows for subsequent detection and quantification using avidin or streptavidin-based assays (e.g., ELISA, Western blot).[9][20]
-
Assay Format: An ELISA-based format can be developed to quantify the amount of biotin incorporated, which is directly proportional to the number of azide groups.
Comparison of Quantitative Methods
| Method | Principle | Advantages | Disadvantages | Throughput |
| UV-Vis Spectrophotometry | Change in absorbance upon reaction | Simple, accessible, non-destructive | Lower sensitivity, indirect | High |
| Fluorescence | Change in fluorescence upon reaction | High sensitivity, suitable for low concentrations | Potential for quenching, requires fluorescent probes | High |
| Mass Spectrometry | Direct measurement of mass | High accuracy, provides distribution of labeled species | Requires specialized equipment, sample preparation is critical | Low to Medium |
| HPLC | Separation and quantification of labeled species | Can provide information on purity and heterogeneity | Method development can be time-consuming | Medium |
| NMR Spectroscopy | Integration of specific signals | Provides structural information, absolute quantification | Requires high sample concentration, complex data analysis | Low |
| Staudinger Ligation Assay | Bioorthogonal reaction with a tagged probe | High specificity, versatile assay formats | Indirect method, requires multiple steps | Medium |
Conclusion
The choice of method for determining the degree of labeling with this compound depends on several factors, including the nature of the biomolecule, the required accuracy, the available equipment, and the desired throughput. For routine analysis, UV-Vis spectrophotometry and fluorescence-based methods offer a good balance of simplicity, sensitivity, and throughput. When high accuracy and detailed information on the distribution of labeled species are required, mass spectrometry is the gold standard. HPLC and NMR provide valuable complementary information on the purity and structure of the conjugate. By understanding the principles and experimental considerations of each method, researchers can confidently select and implement the most appropriate technique to ensure the quality and consistency of their bioconjugation products.
References
- 1. chempep.com [chempep.com]
- 2. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 3. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09421G [pubs.rsc.org]
- 12. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]
- 19. Staudinger Ligation [sigmaaldrich.com]
- 20. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Azidomethyl)pyridine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. 2-(Azidomethyl)pyridine is a versatile building block, but its azide functional group classifies it as an energetic material requiring specialized handling and disposal protocols. This guide provides a direct, field-tested framework for managing this compound, moving beyond mere compliance to instill a culture of intrinsic safety in your laboratory operations. The causality behind each step is explained to ensure that these protocols are not just followed, but understood.
Hazard Assessment of this compound
The primary hazard of this compound stems from the azide (-N₃) functional group, an "explosophore." Organic azides are kinetically stable but thermodynamically unstable, meaning they can decompose rapidly and exothermically, releasing dinitrogen (N₂) gas upon initiation by heat, shock, friction, or light.[1][2]
A critical aspect of assessing the stability of an organic azide is its ratio of carbon atoms to nitrogen atoms.[1]
-
Carbon-to-Nitrogen Ratio (C/N): For this compound (C₆H₆N₄), the C/N ratio is 6/4 = 1.5. Organic azides with a C/N ratio between 1 and 3 can often be synthesized and isolated in small quantities but should be handled with extreme caution, stored at low temperatures, and used or quenched as quickly as possible.[1]
-
Rule of Six: This guideline suggests that a compound should have at least six carbon atoms for each energetic group to provide sufficient "ballast" and render the compound relatively safe.[1][3] this compound, with six carbons to one azide group, is on the borderline and must be treated as a potentially explosive material.
Table 1: Critical Safety Data for this compound
| Property | Value / Assessment | Source(s) |
| Molecular Formula | C₆H₆N₄ | [4] |
| CAS Number | 609770-35-6 | [4] |
| Molecular Weight | 134.14 g/mol | [4] |
| Stability Assessment | C/N Ratio = 1.5. Potentially explosive; sensitive to heat, shock, and friction. Must be handled with extreme caution. | [1][3] |
| Key Hazards | Potentially explosive. Toxic. Forms highly explosive heavy metal azides. Reacts with acid to form highly toxic and explosive hydrazoic acid. | [1][3] |
| Incompatibilities | Strong acids, heavy metals (copper, lead, etc.), halogenated solvents (DCM, chloroform), metal spatulas, ground glass joints. | [1][2][3] |
Essential Safe Handling Protocols
Proper disposal begins with proper handling. Adherence to these protocols minimizes risk throughout the compound's lifecycle in your lab.
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood. A blast shield should be used for all reactions and work-ups.[3]
-
Personal Protective Equipment (PPE): At a minimum, wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[5]
-
Storage: Store in a refrigerator, away from light, heat, and sources of friction or shock.[3] Segregate from all incompatible materials, especially acids and metals.[3]
-
Avoid Concentration: Never concentrate solutions of this compound by rotary evaporation or distillation, as this can lead to the isolation of the neat, potentially explosive compound.[3]
-
Prohibited Materials:
-
NEVER use metal spatulas or needles to handle the compound, as this can form dangerously sensitive heavy metal azides.[1][5]
-
NEVER use halogenated solvents (e.g., dichloromethane, chloroform) as reaction or extraction media. These can react to form extremely unstable di- and tri-azidomethanes.[1][2][3]
-
Avoid contact with ground glass joints, which can initiate decomposition through friction.[5]
-
Disposal Workflow and Decision Making
The guiding principle for the disposal of organic azides is to chemically convert the hazardous azide into a stable, non-energetic functional group before it enters the waste stream .[1] The following workflow provides a logical path for managing waste containing this compound.
Caption: Decision workflow for the safe disposal of azide-containing waste.
Chemical Deactivation (Quenching) Protocols
These protocols provide step-by-step methodologies for rendering azide waste non-hazardous. Perform all steps inside a chemical fume hood behind a blast shield.
Protocol 4.1: Staudinger Reduction for Organic Azide Waste
This is the preferred method for destroying the this compound itself. The Staudinger reaction reduces the organic azide to a stable amine using a phosphine reagent, such as triphenylphosphine.[6][7] The resulting 2-(aminomethyl)pyridine is significantly more stable and can be disposed of through standard chemical waste procedures.[8]
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, place your waste solution containing this compound. If the waste is concentrated, dilute it with a compatible solvent (e.g., THF, ethanol) to a concentration not exceeding 1 M.[1]
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This mitigates the exothermicity of the reaction.
-
Reagent Addition: Slowly add triphenylphosphine (1.1 to 1.5 molar equivalents relative to the azide) portion-wise to the stirred solution. Vigorous gas evolution (N₂) will be observed. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for a minimum of 2 hours, or until gas evolution ceases completely. An overnight stir is recommended to ensure complete reaction.
-
Hydrolysis: Add an equal volume of water to the reaction mixture and stir for an additional 1 hour. This step hydrolyzes the intermediate aza-ylide to the final amine and triphenylphosphine oxide.[7][9]
-
Disposal: The resulting mixture now contains the stable amine. Separate the organic and aqueous layers and dispose of them in appropriately labeled hazardous waste containers according to your institution's guidelines.
Protocol 4.2: Nitrous Acid Quench for Residual Inorganic Azide
This protocol is designed to destroy residual inorganic azides (e.g., sodium azide, NaN₃) that may be present in aqueous waste streams from the synthesis of this compound. This procedure generates toxic nitric oxide (NO) gas and must be performed in a well-ventilated fume hood. [10][11]
CAUTION: Do not use this method on waste streams containing DMF, as this can generate carcinogenic nitrosamines.[10] Avoid use with chlorinated solvents.[1][2]
Methodology:
-
Preparation: Place the aqueous waste in a three-necked flask equipped with a stir bar and an addition funnel. Ensure the concentration of sodium azide does not exceed 5%.[11] Dilute with water if necessary.
-
Nitrite Addition: With vigorous stirring, add a 20% aqueous solution of sodium nitrite (NaNO₂). Use approximately 1.5 g of NaNO₂ for every 1 g of sodium azide estimated to be in the waste.[10][11]
-
Acidification: Slowly add a 20% aqueous solution of sulfuric acid dropwise from the addition funnel. This will generate nitrous acid in situ, which destroys the azide. You will observe the evolution of a brown gas (NO₂ formed from NO and air). The order of addition is critical.[10]
-
Verification: Continue adding acid until gas evolution stops and the solution is acidic. Test for the presence of excess nitrite using starch-iodide paper; a blue-black color indicates that the decomposition of azide is complete.[11]
-
Neutralization and Disposal: Once the reaction is complete, carefully neutralize the solution to a pH between 6 and 9 with sodium hydroxide.[12] The neutralized aqueous solution can then be transferred to a labeled hazardous waste container for disposal.[12]
Spill Management
In the event of a small spill inside a chemical fume hood:
-
Alert personnel in the immediate area.
-
Cover the spill with an absorbent material like vermiculite or sand.[13]
-
Carefully collect the contaminated material using non-sparking, non-metallic tools (e.g., plastic scoop).[5] Place it in a clearly labeled, sealed container for hazardous waste.
-
Wipe the spill area with a cloth dampened with a soapy aqueous solution with a pH > 9.[12]
-
Collect all cleanup materials in the designated hazardous waste container.
For large spills or any spill outside of a fume hood, evacuate the area, notify your supervisor, and contact your institution's Environmental Health & Safety (EHS) department immediately.
Final Waste Collection and Labeling
-
Segregation is Key: All azide-containing waste, both before and after quenching, must be collected in separate, dedicated containers.[3][5]
-
Clear Labeling: Label waste containers clearly with "Azide Waste," the specific chemical name "this compound," and any other components.[2] After quenching, label the new waste container as "Deactivated Azide Waste" and list the final contents (e.g., "2-(Aminomethyl)pyridine, Triphenylphosphine oxide, THF, Water").
-
Final Disposal: All waste, even after quenching, must be disposed of through your institution's official hazardous waste program.[1] Never pour any of these materials down the drain.[12]
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. This compound | C6H6N4 | CID 45791266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. Organic azide - Wikipedia [en.wikipedia.org]
- 7. Staudinger Reaction [organic-chemistry.org]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 12. chemistry.unm.edu [chemistry.unm.edu]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 2-(Azidomethyl)pyridine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The responsible and safe handling of reactive chemical intermediates is a cornerstone of successful and secure laboratory operations. 2-(Azidomethyl)pyridine, a versatile building block in medicinal chemistry and drug development, requires meticulous attention to safety protocols due to the inherent risks associated with the organic azide functional group. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Inherent Hazards: The "Why" Behind the Precautions
Organic azides are a class of compounds known for their high reactivity and potential for explosive decomposition.[1] This reactivity is what makes them valuable synthetic intermediates, but it also demands our utmost respect and caution. The primary hazards associated with this compound stem from its azide moiety:
-
Potential for Explosive Decomposition: Organic azides can be sensitive to heat, shock, friction, and static discharge.[1] The energy stored in the azide functional group can be released rapidly and violently under certain conditions. While the pyridine ring can offer some stabilizing effect, it is crucial to treat this compound as potentially explosive.
-
Thermal Instability: The thermal stability of azidopyridines can vary, with some decomposing at elevated temperatures.[2] It is imperative to avoid heating this compound unless a thorough thermal hazard analysis has been conducted.
To quantitatively assess the potential instability of an organic azide, two guiding principles are often employed:
| Stability Guideline | Description | Application to this compound |
| Carbon to Nitrogen Ratio (C/N) | The number of nitrogen atoms should not exceed the number of carbon atoms.[1] | The molecular formula is C6H6N4. The C/N ratio is 6/4 = 1.5. This ratio is greater than 1, suggesting a degree of stability, but caution is still warranted. |
| Rule of Six | There should be at least six carbon atoms for each energetic functional group (e.g., azide).[1] | With one azide group and six carbon atoms, this compound meets the "Rule of Six," which suggests it is likely to be handleable in small quantities with appropriate precautions. |
Despite these guidelines suggesting some level of stability, it is paramount to handle this compound with the precautions appropriate for a potentially explosive compound, especially when working with larger quantities or under conditions that could initiate decomposition.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the selection of each item.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes and Face | Chemical splash goggles and a face shield.[6] | Standard safety glasses are insufficient. Goggles provide a seal against splashes, while a face shield offers an additional layer of protection against unexpected reactions or splashes.[7] |
| Hands | Double-gloving with nitrile or neoprene gloves.[5][8] | Nitrile or neoprene gloves offer good chemical resistance to pyridine and many organic solvents.[5] Double-gloving provides an extra barrier and allows for the safe removal of the outer glove if contamination occurs. Avoid latex gloves.[5] |
| Body | Flame-retardant lab coat and chemical-resistant apron.[9] | A flame-retardant lab coat provides protection against fire hazards. A chemical-resistant apron worn over the lab coat offers additional protection against spills of this potentially corrosive and toxic substance. |
| Respiratory | Work in a certified chemical fume hood. | All manipulations of this compound should be conducted in a properly functioning chemical fume hood to prevent the inhalation of potentially toxic vapors or aerosols.[5] For situations with a higher risk of aerosolization, a respirator may be necessary. |
PPE Selection and Donning/Doffing Workflow
The following diagram illustrates the logical flow for selecting and using PPE when working with this compound.
Caption: A workflow diagram illustrating the key steps for PPE selection, use, and disposal when handling this compound.
Operational Plan: Step-by-Step Guidance for Safe Handling
Adherence to a strict operational plan is crucial for minimizing risks.
3.1. Preparation and Handling
-
Designate a Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[5]
-
Assemble all Materials: Before starting, ensure all necessary equipment (glassware, spatulas, etc.) and quenching/decontamination materials are within the fume hood to minimize movement in and out of the work area.
-
Use Non-Metal Utensils: Do not use metal spatulas or other metal utensils to handle this compound, as this can lead to the formation of shock-sensitive metal azides.[1][10] Use plastic or ceramic utensils.
-
Avoid Incompatible Materials: Keep this compound away from strong acids, oxidizing agents, and heavy metals.[10][11] Reactions with acids can generate highly toxic and explosive hydrazoic acid.[12] Do not use halogenated solvents like dichloromethane, as they can form extremely unstable di- and tri-azidomethane.[1]
-
Grounding and Bonding: For larger quantities, ensure that containers and receiving equipment are properly grounded and bonded to prevent static discharge, which could be an ignition source.[4]
-
Storage: Store this compound in a cool, dry, well-ventilated area, away from heat and sources of ignition.[5][13] It should be stored in a tightly closed container.[9][13]
3.2. Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
-
Spill Response:
-
Small Spill (inside fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material in a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
-
Large Spill (outside fume hood):
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and your institution's emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
-
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][13] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[13] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
-
Disposal Plan: Responsible Deactivation and Waste Management
Improper disposal of organic azides can lead to serious accidents. Never dispose of this compound or its waste down the drain, as it can react with metals in the plumbing to form highly explosive metal azides.[8][12]
4.1. Chemical Deactivation (Quenching)
For small quantities of residual this compound, chemical deactivation to a more stable amine is the preferred method before disposal.[1][12]
Step-by-Step Quenching Protocol:
-
Work in a Fume Hood: All quenching procedures must be performed in a certified chemical fume hood.
-
Cool the Reaction Mixture: If quenching a reaction mixture, cool it to 0 °C in an ice bath.
-
Slow Addition of Reducing Agent: Slowly and carefully add a reducing agent such as triphenylphosphine or an aqueous solution of sodium nitrite followed by a dilute acid (e.g., dilute HCl or H2SO4) to the solution containing the azide.[8] The reaction is exothermic and will evolve nitrogen gas. Ensure slow addition to control the reaction rate.
-
Stir and Monitor: Stir the mixture at 0 °C for at least one hour after the addition is complete to ensure the reaction goes to completion.
-
Verify Deactivation: Use an appropriate analytical method (e.g., TLC, IR spectroscopy) to confirm the complete disappearance of the azide.
-
Neutralize: If an acidic quench was used, neutralize the solution with a base (e.g., sodium bicarbonate) before disposal.
4.2. Waste Disposal
-
Deactivated Waste: The quenched, neutralized solution should be disposed of as hazardous chemical waste according to your institution's guidelines.
-
Unquenched Waste: If chemical deactivation is not feasible, dispose of this compound as a reactive, hazardous waste.[12] It must be collected in a dedicated, clearly labeled waste container.[1][11]
-
Contaminated Materials: All disposable items contaminated with this compound (gloves, absorbent pads, etc.) must be collected in a labeled hazardous waste container.[10]
Waste Segregation and Disposal Workflow
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
